Octahydro-4,7-methano-1H-indenol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tricyclo[5.2.1.02,6]decan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c11-9-4-3-8-6-1-2-7(5-6)10(8)9/h6-11H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIBGUXADVFUERT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C(CC3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51002-10-9 | |
| Record name | Octahydro-4,7-methano-1H-inden-5-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051002109 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octahydro-4,7-methano-1H-indenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.716 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of Octahydro-4,7-methano-1H-indenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Octahydro-4,7-methano-1H-indenol, a saturated bicyclic alcohol, is a versatile chemical intermediate with applications in fragrance chemistry and materials science. Its rigid tricyclic framework makes it a valuable building block for complex molecular architectures. This guide provides a comprehensive overview of its synthesis, purification, and detailed characterization, including spectroscopic and physical properties. Experimental protocols and data are presented to facilitate its use in research and development.
Introduction
This compound, systematically named tricyclo[5.2.1.02,6]decan-8-ol, is a C10 alicyclic alcohol. Its unique structure, derived from dicyclopentadiene, imparts specific stereochemical properties that are of interest in synthetic organic chemistry. The hydroxyl group at the 5-position serves as a key functional handle for a variety of chemical transformations, including oxidation, esterification, and substitution reactions.[1] This compound is primarily recognized for its utility as a synthetic intermediate in the production of fragrances and as a monomer for specialty polymers, where it can enhance material properties such as the glass transition temperature of polymethyl methacrylate (PMMA).[2]
Synthesis of this compound
The synthesis of this compound can be achieved through several synthetic routes. The most common approaches involve the hydrogenation of an unsaturated precursor or the reduction of the corresponding ketone.
Catalytic Hydrogenation of Inden-5-ol
One efficient method for the synthesis of octahydro-4,7-methano-1H-inden-5-ol is the catalytic hydrogenation of its unsaturated precursor, inden-5-ol. This method ensures the complete saturation of the carbon framework.
-
Reaction Setup: A high-pressure reactor is charged with inden-5-ol and a suitable solvent, such as ethanol or methanol.
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Catalyst Addition: A palladium on carbon (Pd/C) catalyst, typically at a loading of 5-10 wt%, is added to the mixture.
-
Hydrogenation: The reactor is sealed and flushed with nitrogen before being pressurized with hydrogen gas to 3-5 bar. The reaction mixture is then heated to 60-80°C and stirred vigorously for 6-12 hours.
-
Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the complete consumption of the starting material.
-
Work-up and Purification: Upon completion, the reactor is cooled, and the catalyst is removed by filtration. The solvent is then removed under reduced pressure. The crude product is purified by vacuum distillation or column chromatography on silica gel to yield the pure octahydro-4,7-methano-1H-inden-5-ol.[1]
Reduction of Octahydro-4,7-methano-inden-5-one
An alternative route involves the reduction of the corresponding ketone, octahydro-4,7-methano-inden-5-one. This method is particularly useful if the ketone is a readily available starting material.
-
Reaction Setup: Octahydro-4,7-methano-inden-5-one is dissolved in a suitable solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.
-
Reducing Agent Addition: A reducing agent, such as sodium borohydride (NaBH₄), is added portion-wise to the solution at 0°C.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete, as monitored by TLC.
-
Quenching and Work-up: The reaction is carefully quenched by the slow addition of water or a dilute acid. The organic solvent is removed under reduced pressure, and the aqueous layer is extracted with a suitable organic solvent, such as ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude alcohol is then purified by column chromatography or recrystallization.
Characterization Data
The structural identity and purity of synthesized this compound are confirmed through various analytical techniques.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₆O | [3] |
| Molecular Weight | 152.23 g/mol | [3] |
| Appearance | White to off-white powder or crystals | |
| Melting Point | 120-121 °C | [1][2][4] |
| Boiling Point | 255 °C at 760 mmHg | [1][2][4] |
| Density | 1.115 g/cm³ | [2][4] |
| CAS Number | 13380-89-7 | [3] |
Spectroscopic Data
| Technique | Expected Characteristics |
| ¹H NMR | Complex aliphatic region with multiple overlapping multiplets due to the rigid bicyclic structure. A broad singlet or multiplet corresponding to the hydroxyl proton. |
| ¹³C NMR | Multiple signals in the aliphatic region (20-80 ppm) corresponding to the ten carbon atoms of the tricyclic framework. A signal for the carbon atom bearing the hydroxyl group would be expected in the range of 60-80 ppm. |
| Infrared (IR) | A strong, broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the hydroxyl group. C-H stretching vibrations just below 3000 cm⁻¹. C-O stretching vibration in the region of 1000-1200 cm⁻¹. |
| Mass Spectrometry (MS) | A molecular ion peak (M⁺) at m/z = 152. The fragmentation pattern would likely show a prominent peak corresponding to the loss of a water molecule (M-18). |
Experimental and Synthetic Workflows
The following diagrams illustrate the logical flow of the synthesis and characterization processes.
Caption: Synthetic routes to this compound.
Caption: Workflow for the characterization of the final product.
Biological Activity and Signaling Pathways
Currently, there is limited publicly available information detailing specific signaling pathways directly modulated by this compound. While some derivatives have been noted for potential estrogenic effects, comprehensive studies on the parent compound's interaction with biological pathways are not extensively reported. A dithiocarbonate derivative of tricyclo[5.2.1.0(2,6)]-decan-8-ol, known as D609, has been investigated as a selective antitumor agent and antioxidant.[5] However, this activity is attributed to the dithiocarbonate moiety and is not directly indicative of the biological role of the parent alcohol.
Conclusion
This compound is a valuable synthetic intermediate with well-defined physical and chemical properties. The synthetic routes presented here, particularly catalytic hydrogenation and ketone reduction, offer reliable methods for its preparation. The provided characterization data serves as a benchmark for researchers working with this compound. While its direct biological activity is not yet fully elucidated, its utility in applied chemistry, especially in the development of new fragrances and polymers, is well-established. Further research into its potential pharmacological properties could open up new avenues for its application.
References
- 1. Octahydro-4,7-methano-1H-inden-5-ol | 13380-89-7 | Benchchem [benchchem.com]
- 2. Octahydro-4,7-Methano-1H-Inden-5-ol CAS 13380-89-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. scbt.com [scbt.com]
- 4. alfa-chemical.com [alfa-chemical.com]
- 5. Prodrug modification increases potassium tricyclo[5.2.1.0(2,6)]-decan-8-yl dithiocarbonate (D609) chemical stability and cytotoxicity against U937 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stereoisomers of Octahydro-4,7-methano-1H-indenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereoisomers of Octahydro-4,7-methano-1H-indenol, a saturated bicyclic alcohol with a complex stereochemistry that has garnered interest in various chemical fields. This document details the synthesis, separation, and characterization of these stereoisomers, presenting data in a structured format for ease of comparison and providing detailed experimental methodologies.
Introduction to Stereoisomerism in this compound
The rigid, bridged ring structure of this compound, derived from dicyclopentadiene, gives rise to multiple stereocenters. The fusion of the cyclopentane and cyclohexanol rings can result in different spatial arrangements, primarily designated as endo and exo isomers. These diastereomers, in turn, can exist as pairs of enantiomers. The specific stereochemistry of these isomers is crucial as it can significantly influence their physical properties, chemical reactivity, and biological activity.[1] The differentiation and isolation of these individual stereoisomers are therefore of significant importance for their application in areas such as fragrance chemistry and as chiral building blocks in organic synthesis.
Synthesis of this compound Stereoisomers
The primary route for the synthesis of this compound is the catalytic hydrogenation of the corresponding unsaturated precursor, 4,7-methano-1H-inden-5-ol. The stereochemical outcome of this reaction, yielding a mixture of endo and exo isomers, is dependent on the reaction conditions.
General Experimental Protocol: Catalytic Hydrogenation
A general method for the synthesis involves the reduction of the unsaturated precursor using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.
Materials:
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4,7-methano-1H-inden-5-ol
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Palladium on carbon (5-10 wt%)
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Ethanol or Methanol (solvent)
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Hydrogen gas (H₂)
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High-pressure reactor (e.g., Parr hydrogenator)
Procedure:
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A solution of 4,7-methano-1H-inden-5-ol in ethanol or methanol is placed in a high-pressure reactor.
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A catalytic amount of palladium on carbon (5-10 wt% of the substrate) is added to the solution.
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The reactor is sealed and purged with nitrogen gas to remove any air.
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The reactor is then pressurized with hydrogen gas to 3-5 bar.
-
The reaction mixture is heated to 60-80°C and stirred vigorously for 6-12 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
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Upon completion, the reactor is cooled to room temperature and the excess hydrogen gas is carefully vented.
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The reaction mixture is filtered to remove the Pd/C catalyst.
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The solvent is removed from the filtrate under reduced pressure to yield the crude product, a mixture of this compound stereoisomers.
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The crude product is then purified by vacuum distillation or column chromatography on silica gel to separate the mixture of isomers.
Quantitative Data:
Separation of Stereoisomers
The separation of the complex mixture of stereoisomers of this compound requires advanced chromatographic techniques. High-performance liquid chromatography (HPLC) is a particularly effective method for this purpose.
Experimental Protocol: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the method of choice for the analytical and preparative separation of enantiomers. Polysaccharide-based chiral stationary phases (CSPs) are commonly employed for their broad applicability.
Instrumentation and Conditions:
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HPLC System: A standard HPLC system equipped with a pump, injector, column oven, and a suitable detector (e.g., UV or refractive index detector).
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Chiral Stationary Phase: A polysaccharide-based chiral column (e.g., cellulose or amylose derivatives coated on a silica support).
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Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio is optimized to achieve the best separation.
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Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.
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Temperature: The column temperature is usually maintained at a constant value, often near ambient temperature (e.g., 25°C), to ensure reproducible results.
Procedure:
-
The HPLC system is equilibrated with the chosen mobile phase until a stable baseline is achieved.
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A solution of the mixture of this compound stereoisomers in the mobile phase is prepared.
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A small volume of the sample solution is injected onto the chiral column.
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The components of the mixture are separated based on their differential interactions with the chiral stationary phase.
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The separated isomers are detected as they elute from the column, and the retention times are recorded.
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For preparative separations, fractions corresponding to each peak are collected.
Data Presentation:
The results of the HPLC separation are typically presented as a chromatogram, which is a plot of the detector response versus time. Each peak in the chromatogram corresponds to a different stereoisomer. The retention time (tᵣ), peak area, and resolution (Rₛ) between adjacent peaks are key quantitative parameters.
| Parameter | Description |
| Retention Time (tᵣ) | The time it takes for a specific isomer to travel through the column. |
| Peak Area | Proportional to the amount of the corresponding isomer in the mixture. |
| Resolution (Rₛ) | A measure of the degree of separation between two adjacent peaks. |
While a specific chromatogram for this compound is not available, the described methodology is a standard approach for the resolution of such chiral alcohols.
Characterization of Stereoisomers
Once separated, the individual stereoisomers are characterized using various spectroscopic techniques to determine their absolute and relative stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of the different stereoisomers. The spatial arrangement of the atoms in the endo and exo isomers leads to distinct chemical shifts and coupling constants for the protons and carbons in the molecule. While a complete set of assigned NMR data for each individual stereoisomer of the alcohol is not publicly available, some data for related aldehyde derivatives have been reported.[2]
Example ¹H NMR Data for a Mixture of Related Aldehyde Isomers:
| Compound | ¹H NMR (CDCl₃, 500 MHz) |
| Octahydro-4,7-methano-1H-indene-5-acetaldehyde (Isomer 1) | 9.76 ppm (t, ~33% of 1H, J=2.1 Hz), 0.85-2.52 (m, 16.66H), 0.57 ppm (m, ~33% of 1H) |
| Octahydro-4,7-methano-1H-indene-5-acetaldehyde (Isomer 2) | 9.73 ppm (t, ~66% of 1H, J=2.1 Hz), 0.85-2.52 (m, 16.66H) |
| 6-Methyl-octahydro-4,7-methano-indene-5-carbaldehyde | 9.65 ppm (d, 1H, J=2.0 Hz), 1.01 ppm (d, 3H, J=7.0 Hz), 0.90-2.25 ppm (m, 14H) |
Note: This data is for aldehyde derivatives and serves as an example of how NMR can distinguish between isomers in a mixture.[2]
X-ray Crystallography
For crystalline derivatives of this compound, single-crystal X-ray crystallography provides an unambiguous determination of the three-dimensional structure, including the absolute configuration of chiral centers. This technique is considered the gold standard for stereochemical assignment.
Logical Workflow for Synthesis and Analysis
The following diagram illustrates the logical workflow from the starting material to the separated and characterized stereoisomers.
Caption: Workflow for the synthesis, separation, and characterization of stereoisomers.
Conclusion
The stereoisomers of this compound represent a challenging yet important class of molecules. Their synthesis through catalytic hydrogenation yields a complex mixture that necessitates the use of advanced separation techniques like chiral HPLC for their isolation. Detailed characterization by NMR and X-ray crystallography is essential for the unambiguous assignment of their stereochemistry. A thorough understanding and control of the stereoisomerism of this compound are critical for its successful application in various fields of chemistry and drug development.
References
Spectroscopic Analysis of Tricyclo[5.2.1.0²,⁶]decan-8-ol: A Technical Guide
Introduction
Tricyclo[5.2.1.0²,⁶]decan-8-ol is a saturated polycyclic alcohol with a rigid cage-like structure. This unique three-dimensional arrangement of atoms imparts specific chemical and physical properties, making it and its derivatives valuable building blocks in various fields, including materials science and drug development. The stereochemistry of the hydroxyl group, which can exist in either an exo or endo configuration, significantly influences the molecule's reactivity and biological activity. Therefore, a thorough spectroscopic analysis is crucial for the unambiguous identification and characterization of these isomers. This technical guide provides a comprehensive overview of the spectroscopic analysis of tricyclo[5.2.1.0²,⁶]decan-8-ol, focusing on the key techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Synthesis and Stereochemistry
Tricyclo[5.2.1.0²,⁶]decan-8-ol is typically synthesized by the reduction of the corresponding ketone, tricyclo[5.2.1.0²,⁶]decan-8-one. The choice of reducing agent and reaction conditions can influence the stereochemical outcome, leading to a mixture of exo and endo isomers. The rigid framework of the tricyclic system often directs the approach of the reducing agent to the less sterically hindered face, which can favor the formation of one isomer over the other.
dot
Caption: Synthetic pathway to tricyclo[5.2.1.0²,⁶]decan-8-ol.
Spectroscopic Data
A detailed search of scientific literature and chemical databases did not yield specific, publicly available quantitative spectroscopic data for the individual exo and endo isomers of tricyclo[5.2.1.0²,⁶]decan-8-ol. While data for the precursor ketone and related structures are available, the specific NMR chemical shifts, coupling constants, IR absorption frequencies, and mass spectral fragmentation patterns for the target alcohol are not sufficiently documented to be presented here in tabular format.
However, based on the general principles of spectroscopy and the known data for similar polycyclic alcohols, the following sections outline the expected spectroscopic characteristics and the methodologies for their acquisition.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of tricyclo[5.2.1.0²,⁶]decan-8-ol.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified alcohol in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a proton-sensitive probe.
-
Data Acquisition: Acquire a one-dimensional ¹H NMR spectrum. Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio. The chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS). The multiplicity (singlet, doublet, triplet, multiplet), coupling constants (J) in Hertz (Hz), and integration values for each signal should be determined. The signals corresponding to the proton attached to the hydroxyl-bearing carbon (H-8) and the hydroxyl proton itself are of particular diagnostic importance for distinguishing between the exo and endo isomers.
-
-
¹³C NMR Spectroscopy:
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: The same NMR spectrometer, but tuned to the carbon frequency.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This provides a spectrum with single lines for each unique carbon atom. The chemical shifts are reported in ppm. Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups. The chemical shift of the carbon bearing the hydroxyl group (C-8) is highly sensitive to the stereochemistry.
-
2. Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: If the sample is a liquid at room temperature, a thin film can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Solid: If the sample is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Acquire the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). The spectrum should show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. The C-O stretching vibration will appear in the fingerprint region, typically between 1000 and 1200 cm⁻¹. The exact positions of these bands can provide clues about the stereochemistry and any intramolecular hydrogen bonding.
3. Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, dichloromethane).
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation of isomers and impurities.
-
Data Acquisition:
-
Electron Ionization (EI): This is a common ionization technique that provides a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, as well as a characteristic fragmentation pattern. The fragmentation pattern can be used to deduce the structure of the molecule.
-
Electrospray Ionization (ESI) or Chemical Ionization (CI): These are softer ionization techniques that are less likely to cause extensive fragmentation and are useful for confirming the molecular weight of the parent molecule, often observed as a protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺.
-
Visualization of Analytical Workflow
The general workflow for the spectroscopic analysis of tricyclo[5.2.1.0²,⁶]decan-8-ol is outlined in the following diagram.
dot
Caption: Workflow for the spectroscopic analysis of tricyclo[5.2.1.0²,⁶]decan-8-ol.
Conclusion
An In-depth Technical Guide on Early Research of Dicyclopentadiene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dicyclopentadiene (DCPD), a readily available byproduct of petroleum steam cracking, has been a subject of extensive research for over a century. Its unique strained bicyclic structure, containing two reactive double bonds, has made it a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of the early research on dicyclopentadiene derivatives, focusing on their synthesis, characterization, and foundational applications. Particular emphasis is placed on the detailed experimental protocols and quantitative data from seminal studies, offering a valuable resource for researchers exploring the rich chemistry of this fascinating molecule.
Core Chemistry of Dicyclopentadiene
Dicyclopentadiene exists as two stereoisomers: the kinetically favored endo isomer and the thermodynamically more stable exo isomer. The chemistry of DCPD is dominated by two key reactions: the retro-Diels-Alder reaction to generate cyclopentadiene monomer and the reactions of its two distinct double bonds.
Retro-Diels-Alder Reaction
Heating dicyclopentadiene above 150°C initiates a retro-Diels-Alder reaction, yielding two molecules of cyclopentadiene.[1] This equilibrium is fundamental to the use of DCPD as a stable source of the highly reactive cyclopentadiene monomer for various cycloaddition reactions.
Caption: Retro-Diels-Alder reaction of dicyclopentadiene.
Synthesis of Dicyclopentadiene Derivatives
Early research into dicyclopentadiene derivatives primarily explored addition reactions to its double bonds and Diels-Alder reactions using the in situ generated cyclopentadiene.
Diels-Alder Reactions
The Diels-Alder reaction of cyclopentadiene with various dienophiles is a cornerstone of DCPD chemistry, allowing for the stereoselective formation of a wide range of bicyclic adducts.
Experimental Protocol: Synthesis of cis-Norbornene-5,6-endo-dicarboxylic Anhydride [2]
-
Cracking of Dicyclopentadiene: 20 mL of dicyclopentadiene is placed in a 100 mL flask and arranged for fractional distillation. The dimer is heated with an electric flask heating mantle until it refluxes briskly, allowing the cyclopentadiene monomer to distill at 40-42°C. The collected monomer is kept on ice.
-
Reaction with Maleic Anhydride: 6 g of maleic anhydride is dissolved in 20 mL of ethyl acetate in a 125 mL Erlenmeyer flask, with gentle heating. 20 mL of ligroin is then added, and the solution is cooled in an ice/water bath.
-
Cycloaddition: 6 mL of freshly cracked, dry cyclopentadiene is added to the cold maleic anhydride solution. The mixture is swirled in the ice bath until the exothermic reaction subsides and a white solid product precipitates.
-
Recrystallization: The mixture is heated on a hot plate until the solid dissolves. The solution is then allowed to stand undisturbed for crystallization. The crystals are collected by vacuum filtration.
Table 1: Yields of Diels-Alder Adducts of Cyclopentadiene
| Dienophile | Product | Yield (%) | Reference |
| Maleic Anhydride | cis-Norbornene-5,6-endo-dicarboxylic anhydride | Good | [2] |
| Methyl Acrylate | Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate | - | [3] |
| 1,4-Benzoquinone | 1:1 and 2:1 adducts | - | [3] |
Electrophilic Addition Reactions
The norbornene double bond of dicyclopentadiene is more strained and therefore more reactive towards electrophiles than the cyclopentene double bond.
Experimental Protocol: Synthesis of 3-Chlorocyclopentene from Cyclopentadiene [4]
-
Freshly distilled cyclopentadiene is cooled in a Dry Ice bath.
-
Dry hydrogen chloride gas is passed rapidly into the cold cyclopentadiene while maintaining the temperature below 0°C and ensuring good mixing by swirling. The amount of HCl added is monitored by weighing the flask periodically, stopping at approximately 90% of the theoretical amount.
-
The reaction mixture is allowed to stand in the cold for a short period and then subjected to fractional distillation under reduced pressure.
-
The product, 3-chlorocyclopentene, is collected as a colorless liquid.
Table 2: Products of Electrophilic Addition to Dienes
| Diene | Reagent | Product(s) | Reference |
| 1,3-Butadiene | HBr | 3-Bromo-1-butene and 1-bromo-2-butene | |
| Cyclopentadiene | HCl | 3-Chlorocyclopentene | [4] |
Functionalized Dicyclopentadiene Derivatives
Early work also focused on the synthesis of dicyclopentadiene derivatives with various functional groups, primarily for the development of new polymers.
Synthesis of Carboxyl-Functionalized Dicyclopentadiene [5][6]
A mixture of regioisomers of carboxylated dicyclopentadiene can be synthesized through the heterodimerization of carboxylated cyclopentadiene and unmodified cyclopentadiene.[5][6] This functionalized monomer can then be used in polymerization reactions to create polymers with tunable surface properties.[7]
Experimental Protocol: Synthesis of Ester-Containing Monomer Mixture [5][6]
-
To a solution of sodium cyclopentadienylide, dimethylcarbonate is added, and the mixture is refluxed for 6 hours.
-
After cooling and concentrating, isopropanol, sulfuric acid, and freshly cracked cyclopentadiene are added.
-
The solution is heated to 50°C overnight.
-
The product, a mixture of ester-containing dicyclopentadiene isomers, is isolated.
Table 3: Spectroscopic Data for Methyl Ester Functionalized Polydicyclopentadiene (fPDCPD)
| Technique | Key Signals | Reference |
| ¹H NMR (CDCl₃) | δ 6.52–6.65 (br, 1H), 5.22–5.55 (br, 2H), 3.69–3.75 (br, 3H) | |
| ¹³C NMR (CDCl₃) | δ 165.3, 143.9, 136.6, 131.5, 130.7, 56.0, 51.4 |
Bioactive Dicyclopentadiene Derivatives
While the majority of early research on dicyclopentadiene derivatives focused on materials science applications, there has been some exploration of their biological activities. The rigid, bicyclic scaffold of dicyclopentadiene makes it an interesting framework for the design of new therapeutic agents. However, specific examples of early research on bioactive DCPD derivatives are not extensively documented in the readily available literature. The broader class of cyclopentane and cyclopentene derivatives has shown a wide range of biological activities, suggesting potential for DCPD-based compounds.
Experimental and Logical Workflows
The synthesis of dicyclopentadiene derivatives often involves a multi-step process, starting from the cracking of dicyclopentadiene.
Caption: General workflow for the synthesis of dicyclopentadiene derivatives.
Conclusion
The early research on dicyclopentadiene derivatives laid a crucial foundation for the development of a wide range of materials and chemical entities. The fundamental reactions, including the retro-Diels-Alder reaction, Diels-Alder cycloadditions, and electrophilic additions, have been extensively studied and provide a versatile toolkit for the synthetic chemist. While the initial focus was heavily on polymer science, the unique structural features of dicyclopentadiene derivatives suggest that their potential in other areas, such as medicinal chemistry, remains an intriguing avenue for future exploration. This guide, by consolidating key experimental protocols and quantitative data from foundational studies, aims to serve as a valuable resource for researchers building upon this rich chemical legacy.
References
- 1. Dicyclopentadiene - Wikipedia [en.wikipedia.org]
- 2. community.wvu.edu [community.wvu.edu]
- 3. Click Chemistry with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Thermally Crosslinked Functionalized Polydicyclopentadiene with a High Tg and Tunable Surface Energy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis, characterization and application of crosslinked functionalized polydicyclopentadiene [dspace.library.uvic.ca]
An In-depth Technical Guide to the Physical and Chemical Properties of Octahydro-4,7-methano-1H-indenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octahydro-4,7-methano-1H-indenol, a saturated tricyclic alcohol, presents a unique and rigid carbocyclic framework that has garnered interest in various fields, from materials science to fragrance chemistry. Its derivatives have also been noted for their potential biological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of key isomers of this compound, detailed experimental protocols for property determination, and a discussion of its synthesis and potential biological relevance. The structural complexity, including the presence of multiple stereoisomers, offers a rich landscape for further scientific exploration and application.
Isomers of this compound
The general name "this compound" can refer to several positional isomers depending on the location of the hydroxyl group on the tricyclic scaffold. The most commonly cited isomers in scientific literature are Octahydro-4,7-methano-1H-inden-5-ol and Octahydro-4,7-methano-1H-inden-1-ol. Due to the bridged ring system, each of these positional isomers can also exist as endo and exo stereoisomers, which can significantly influence their physical and biological properties.[1]
Physical and Chemical Properties
The physical and chemical properties of the primary isomers of this compound are summarized in the tables below. This data is crucial for understanding the behavior of these compounds in various experimental and industrial settings.
General Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₆O | [2][3] |
| Molecular Weight | 152.23 g/mol | [2][3] |
Isomer-Specific Properties
Octahydro-4,7-methano-1H-inden-5-ol (Tricyclo[5.2.1.0²˒⁶]decan-8-ol)
| Property | Value | CAS Number | Reference |
| Appearance | White to off-white powder or crystals | 13380-89-7 | [2] |
| Melting Point | 120-121 °C | 13380-89-7 | |
| Boiling Point | 255 °C at 760 mmHg | 13380-89-7 | |
| Density | 1.115 g/cm³ | 13380-89-7 | |
| Flash Point | 105 °C | 13380-89-7 |
Octahydro-4,7-methano-1H-inden-1-ol (Tricyclo[5.2.1.0²˒⁶]decan-3-ol)
| Property | Value | CAS Number | Reference |
| XLogP3 | 2.3 | 51002-10-9 | [3] |
| Hydrogen Bond Donor Count | 1 | 51002-10-9 | [3] |
| Hydrogen Bond Acceptor Count | 1 | 51002-10-9 | [3] |
| Rotatable Bond Count | 0 | 51002-10-9 | [3] |
Synthesis and Reactivity
The synthesis of this compound isomers is of significant interest, particularly for the production of derivatives used in the fragrance industry.[4] A common precursor for the 5-ol isomer is Octahydro-4,7-methano-inden-5-one.[4]
A general synthetic approach to produce derivatives of Octahydro-4,7-methano-1H-inden-5-ol is outlined below.
Caption: Synthetic pathway to aldehyde derivatives from Octahydro-4,7-methano-inden-5-one.
The hydroxyl group of this compound serves as a reactive handle for various chemical transformations, including oxidation and esterification. For instance, oxidation of the 5-ol isomer can yield the corresponding ketone, Octahydro-4,7-methano-1H-inden-5-one.[5]
Experimental Protocols
Detailed methodologies for determining the key physical properties of this compound are provided below.
Determination of Melting Point
The melting point of solid isomers, such as Octahydro-4,7-methano-1H-inden-5-ol, can be determined using the capillary method.
Caption: Workflow for the determination of melting point.
Determination of Boiling Point
For liquid isomers or to determine the boiling point of molten solid isomers, the capillary method in a Thiele tube or a similar apparatus is employed.
Caption: Workflow for the determination of boiling point.
Determination of Solubility
The solubility of this compound in various solvents can be determined through systematic qualitative analysis.
Protocol:
-
Water Solubility: Add approximately 10-20 mg of the compound to 1 mL of deionized water in a test tube. Agitate the mixture vigorously for 1-2 minutes. Observe if the solid dissolves completely.
-
Organic Solvent Solubility: Repeat the procedure with common organic solvents such as ethanol, acetone, diethyl ether, and toluene.
-
Aqueous Acid/Base Solubility: For water-insoluble compounds, test for solubility in 5% aqueous HCl and 5% aqueous NaOH to determine acidic or basic characteristics.
Biological Activity and Signaling Pathways
While extensive research on the specific biological signaling pathways of this compound is limited, some of its derivatives have been reported to exhibit estrogenic activity.[6] Estrogens exert their effects primarily through estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors.[7] The binding of a ligand to the estrogen receptor can initiate a cascade of cellular events.
A generalized schematic of the estrogen receptor signaling pathway is presented below. It is important to note that the interaction of this compound or its derivatives with this pathway requires further experimental validation.
Caption: Generalized genomic estrogen receptor signaling pathway.
Conclusion
This compound represents a class of structurally intriguing molecules with established applications and potential for further development. This guide has provided a detailed overview of the physical and chemical properties of its key isomers, standardized protocols for their characterization, and insights into their synthesis and potential biological relevance. The provided data and workflows offer a valuable resource for researchers and professionals engaged in the study and application of these versatile compounds. Further investigation into the biological activities of specific isomers and their mechanisms of action is a promising area for future research.
References
- 1. endo–exo isomerism - Wikipedia [en.wikipedia.org]
- 2. Octahydro-4,7-methano-1H-inden-5-ol | C10H16O | CID 95606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4,7-Methano-1H-inden-1-ol, octahydro- | C10H16O | CID 548785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US8633144B2 - Octahydro-1H-4,7-methano-indene-5-aldehydes and their use in perfume compositions - Google Patents [patents.google.com]
- 5. Octahydro-4,7-methano-1H-inden-5-ol | 13380-89-7 | Benchchem [benchchem.com]
- 6. Estrogenic activity assessment of environmental chemicals using in vitro assays: identification of two new estrogenic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The many faces of estrogen signaling - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Stereochemistry of Tricyclo[5.2.1.0²,⁶]decan-8-ol Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of tricyclo[5.2.1.0²,⁶]decan-8-ol isomers. This rigid bicyclic scaffold is of significant interest in medicinal chemistry and materials science, making a thorough understanding of its stereoisomers crucial for targeted synthesis and application. This document details the key isomers, their spectroscopic characterization, and the experimental protocols for their synthesis and analysis.
Introduction to Tricyclo[5.2.1.0²,⁶]decan-8-ol Isomers
The tricyclo[5.2.1.0²,⁶]decane framework, a saturated tetracyclic hydrocarbon, can be functionalized at various positions. The introduction of a hydroxyl group at the C-8 position gives rise to tricyclo[5.2.1.0²,⁶]decan-8-ol. The stereochemistry of this alcohol is primarily determined by the orientation of the hydroxyl group relative to the bridged ring system. The two main isomers are designated as exo and endo, based on the substituent's position relative to the norbornane-like cage structure. Further stereoisomerism can arise from the chiral centers within the molecule.
The common synthetic precursor to these alcohols is tricyclo[5.2.1.0²,⁶]decan-8-one.[1] Stereoselective reduction of this ketone allows for the targeted synthesis of either the exo or endo alcohol isomer.
Spectroscopic Data for Structural Elucidation
The definitive identification of the exo and endo isomers of tricyclo[5.2.1.0²,⁶]decan-8-ol relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, complemented by Infrared (IR) Spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Expected Spectroscopic Data for Tricyclo[5.2.1.0²,⁶]decan-8-ol Isomers
| Spectroscopic Technique | Isomer | Expected Observations |
| ¹H NMR | exo | The proton attached to C-8 (H-8) is expected to appear at a specific chemical shift, with characteristic coupling constants to the neighboring bridgehead and methylene protons. |
| endo | The H-8 proton in the endo isomer will exhibit a different chemical shift and coupling pattern compared to the exo isomer due to anisotropic effects from the bicyclic system. | |
| ¹³C NMR | exo | The chemical shift of the carbon bearing the hydroxyl group (C-8) will be distinct. The chemical shifts of other carbons in the scaffold will also be influenced by the stereochemistry of the hydroxyl group. |
| endo | The C-8 chemical shift, along with those of the surrounding carbons, will differ from the exo isomer, providing a clear diagnostic marker for stereochemical assignment. | |
| IR Spectroscopy | Both | A strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol functional group. |
| Mass Spectrometry | Both | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (C₁₀H₁₆O, 152.23 g/mol ).[2] The fragmentation pattern may show subtle differences between the isomers. |
Infrared (IR) Spectroscopy
Both the exo and endo isomers will exhibit a characteristic broad absorption band in the region of 3200-3600 cm⁻¹, indicative of the O-H stretching vibration of the alcohol functional group.
Mass Spectrometry (MS)
The electron ionization mass spectra of both isomers are expected to show a molecular ion peak at m/z 152, corresponding to the molecular formula C₁₀H₁₆O.[2] While the overall fragmentation patterns might be similar, minor differences in the relative intensities of fragment ions could potentially be used to distinguish between the isomers.
Experimental Protocols
The successful elucidation of the structures of tricyclo[5.2.1.0²,⁶]decan-8-ol isomers hinges on carefully executed experimental procedures for their synthesis, separation, and spectroscopic analysis.
Synthesis of Tricyclo[5.2.1.0²,⁶]decan-8-ol Isomers
The primary route to the exo and endo alcohols is the reduction of the corresponding ketone, tricyclo[5.2.1.0²,⁶]decan-8-one. The stereochemical outcome of the reduction is highly dependent on the choice of reducing agent and reaction conditions.
Protocol 1: Stereoselective Reduction of Tricyclo[5.2.1.0²,⁶]decan-8-one
-
Dissolution: Dissolve tricyclo[5.2.1.0²,⁶]decan-8-one in a suitable anhydrous solvent (e.g., diethyl ether, tetrahydrofuran, or ethanol) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to a low temperature (typically 0 °C or -78 °C) using an ice bath or a dry ice/acetone bath.
-
Addition of Reducing Agent: Slowly add a solution of the chosen reducing agent.
-
For the preparation of the exo isomer, a bulky reducing agent such as lithium tri-sec-butylborohydride (L-Selectride®) is often used, as it will preferentially attack from the less hindered endo face.
-
For the preparation of the endo isomer, a less sterically demanding reducing agent like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be employed.
-
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Once the reaction is complete, cautiously quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to separate the desired isomer from any minor stereoisomers and impurities.
Separation and Purification of Isomers
In cases where the reduction is not completely stereoselective, the resulting mixture of exo and endo isomers can be separated using column chromatography.
Protocol 2: Chromatographic Separation of exo and endo Isomers
-
Column Preparation: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude mixture of isomers in a minimal amount of the chromatography eluent and load it onto the top of the silica gel column.
-
Elution: Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane). The less polar isomer is typically expected to elute first.
-
Fraction Collection: Collect fractions and analyze them by TLC or GC to identify the fractions containing the pure isomers.
-
Concentration: Combine the fractions containing each pure isomer and remove the solvent under reduced pressure.
Spectroscopic Analysis
Accurate and high-quality spectroscopic data are essential for unambiguous structural assignment.
Protocol 3: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher). Key parameters to optimize include the number of scans, relaxation delay, and spectral width.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. A proton-decoupled spectrum is typically acquired to simplify the spectrum to a series of singlets for each unique carbon.
-
2D NMR Experiments: To aid in the complete assignment of all proton and carbon signals, perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
-
Data Processing: Process the acquired data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard.
Visualization of Key Relationships
The following diagrams illustrate the key relationships in the synthesis and structural elucidation of tricyclo[5.2.1.0²,⁶]decan-8-ol isomers.
Caption: Synthetic pathways to exo and endo isomers.
Caption: Workflow for structural elucidation.
Conclusion
The structural elucidation of tricyclo[5.2.1.0²,⁶]decan-8-ol isomers is a critical step in harnessing their potential in various scientific fields. Through the careful application of stereoselective synthesis and comprehensive spectroscopic analysis, particularly advanced NMR techniques, the unambiguous assignment of the exo and endo configurations can be achieved. The detailed protocols and data presented in this guide provide a solid foundation for researchers working with this important class of bicyclic alcohols.
References
Spectroscopic and Synthetic Profile of Octahydro-4,7-methano-1H-indenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of Octahydro-4,7-methano-1H-indenol, a tricyclic alcohol of interest in various chemical research domains, including fragrance chemistry and materials science. This document details available ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data, outlines experimental protocols for its synthesis, and presents a logical workflow for its characterization.
¹H and ¹³C NMR Spectroscopic Data
¹³C NMR Data
A ¹³C NMR spectrum for this compound is available in public databases.[1] The spectrum was acquired on a Bruker HX-90 instrument. The key chemical shifts observed in the ¹³C NMR spectrum are summarized in the table below. The assignments are based on the known structure of the molecule and typical chemical shifts for similar bicyclic systems.
| Carbon Atom | Chemical Shift (δ, ppm) | Description |
| C-OH | ~70-80 | Carbon bearing the hydroxyl group |
| Bridgehead CH | ~40-50 | Methano bridge carbons |
| Cyclopentyl CH | ~30-40 | Carbons in the five-membered ring |
| Cyclohexyl CH₂ | ~20-30 | Carbons in the six-membered ring |
Note: The exact chemical shifts can vary depending on the solvent and experimental conditions. The provided ranges are typical for this class of compounds.
¹H NMR Data
While a complete, assigned ¹H NMR dataset for this compound is not explicitly detailed in the readily available literature, related compounds offer valuable comparative data. For instance, ¹H NMR data for various aldehyde and ketone derivatives of the octahydro-4,7-methano-1H-indene core have been reported in patent literature. This information can be used to infer the general regions where proton signals of the parent alcohol would appear.
The ¹H NMR spectrum is expected to be complex due to the rigid bicyclic structure and the presence of multiple stereoisomers. The signals would likely appear in the following regions:
-
CH-OH proton: A broad signal between 1.0 and 5.0 ppm, the chemical shift of which is highly dependent on solvent and concentration.
-
CH-OH proton (on the carbon bearing the hydroxyl group): A multiplet between 3.5 and 4.5 ppm.
-
Bridgehead protons: Multiplets in the upfield region of the spectrum.
-
Methylene and methine protons: A complex series of overlapping multiplets in the aliphatic region (approximately 0.8-2.5 ppm).
Experimental Protocols
The synthesis and analysis of this compound involve standard organic chemistry techniques. Below are generalized protocols based on available information.
Synthesis of this compound
A common route to this compound is through the reduction of the corresponding ketone, Octahydro-4,7-methano-1H-inden-5-one.
Reaction: Reduction of a Ketone to an Alcohol
Reducing Agent: Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄).
Procedure Outline:
-
The ketone precursor is dissolved in a suitable solvent (e.g., methanol or ethanol for NaBH₄; diethyl ether or tetrahydrofuran for LiAlH₄).
-
The reducing agent is added portion-wise at a controlled temperature (typically 0 °C to room temperature).
-
The reaction is stirred until completion, which can be monitored by thin-layer chromatography (TLC).
-
The reaction is quenched by the slow addition of water or a dilute acid.
-
The product is extracted into an organic solvent.
-
The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield the crude alcohol.
-
Purification is typically achieved by column chromatography or recrystallization.
NMR Sample Preparation and Analysis
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal dispersion.
Sample Preparation:
-
Approximately 5-10 mg of the purified this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
A small amount of a reference standard, such as tetramethylsilane (TMS), is added.
-
The solution is transferred to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: A standard one-pulse experiment is performed. Key parameters to set include the spectral width, number of scans, and relaxation delay.
-
¹³C NMR: A proton-decoupled experiment is typically run to obtain singlets for each carbon atom. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR: For complete structural assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.
Logical Workflow for Characterization
The following diagram illustrates a logical workflow for the synthesis and structural confirmation of this compound.
References
In-Depth Technical Guide to the GC-MS Analysis of Octahydro-4,7-methano-1H-indenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the gas chromatography-mass spectrometry (GC-MS) analysis of Octahydro-4,7-methano-1H-indenol (C₁₀H₁₆O, Molar Mass: 152.23 g/mol ), a tricyclic alcohol with applications in fragrance chemistry and as a synthetic intermediate.[1][2] Given the limited availability of a complete, published analytical protocol for this specific compound, this guide synthesizes available data with established principles for the analysis of cyclic alcohols.
Introduction to this compound and its Analysis
This compound is a saturated bicyclic alcohol. Its structural complexity and the presence of a polar hydroxyl group present unique considerations for its analysis by GC-MS. The primary goals of this analysis are typically the confirmation of its identity, quantification in a mixture, and the characterization of its isomeric forms.[1] GC-MS is the ideal technique for this purpose, offering high-resolution separation and sensitive detection with structural elucidation capabilities.
Proposed GC-MS Experimental Protocol
Sample Preparation and Derivatization
Due to the polar nature of the hydroxyl group, which can lead to poor peak shape and thermal instability during GC analysis, a derivatization step is highly recommended.[6][7][8] Silylation is a common and effective derivatization technique for alcohols, replacing the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[6][7][8] This process increases the volatility and thermal stability of the analyte.[6][9]
Detailed Silylation Protocol:
-
Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst, and an aprotic solvent such as pyridine or acetonitrile.
-
Procedure:
-
Accurately weigh approximately 1-5 mg of the this compound sample into a 2 mL autosampler vial.
-
Add 500 µL of the aprotic solvent to dissolve the sample.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60-70°C for 30 minutes to ensure complete derivatization.
-
Allow the vial to cool to room temperature before injection into the GC-MS.
-
Instrumentation
The following table outlines the proposed GC-MS instrument parameters for the analysis of the TMS-derivatized this compound.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 20:1) or Splitless, depending on sample concentration |
| Carrier Gas | Helium or Hydrogen at a constant flow rate of 1.0-1.2 mL/min |
| Oven Temperature Program | Initial temperature of 70°C, hold for 2 minutes, then ramp at 10°C/min to 280°C, and hold for 5 minutes. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | m/z 40-450 |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Solvent Delay | 3-5 minutes |
Data Presentation and Interpretation
Chromatographic Data
The retention behavior of a compound is a key identifier in gas chromatography. The Kovats retention index (RI) is a standardized measure that is independent of many operational parameters.
| Column Type | Kovats Retention Index (RI) |
| Nonpolar | 1077.6 |
| Polar | 1243.4 |
| Data sourced from available literature; specific experimental conditions for these determinations were not provided.[1] |
Mass Spectral Data
The mass spectrum provides a molecular fingerprint of the analyte. For this compound, the molecular ion peak (m/z 152) is expected to be of low abundance or absent, which is characteristic of alcohols.[10][11] The following table summarizes the known and predicted mass spectral fragments for both the underivatized and TMS-derivatized forms.
Underivatized this compound:
| m/z | Proposed Fragment | Notes |
| 152 | [M]⁺ | Molecular Ion (likely very low abundance or absent) |
| 134 | [M-H₂O]⁺ | Loss of water, a common fragmentation for alcohols.[2][10] |
| 108 | [C₈H₁₂]⁺ | Further fragmentation of the carbocyclic core.[2] |
| 93 | [C₇H₉]⁺ | Retro-Diels-Alder fragmentation is common for this type of ring system. |
| 79 | [C₆H₇]⁺ | Common fragment from cyclic systems. |
| 67 | [C₅H₇]⁺ | Cyclopentenyl cation, a stable fragment. |
TMS-Derivatized this compound:
| m/z | Proposed Fragment | Notes |
| 224 | [M]⁺ | Molecular Ion of the TMS derivative. |
| 209 | [M-CH₃]⁺ | Loss of a methyl group from the TMS moiety, a characteristic fragmentation. |
| 134 | [M-TMSOH]⁺ | Loss of trimethylsilanol (90 Da), corresponding to the dehydrated underivatized molecule. |
| 73 | [(CH₃)₃Si]⁺ | Trimethylsilyl cation, a very common and often abundant fragment in the spectra of TMS derivatives. |
Visualizations
Experimental and Analytical Workflow
The following diagram illustrates the logical flow of the GC-MS analysis of this compound, from sample preparation to data interpretation.
Caption: Experimental workflow for the GC-MS analysis.
Proposed Mass Fragmentation Pathway
The fragmentation of cyclic alcohols in a mass spectrometer can be complex. The following diagram illustrates a proposed fragmentation pathway for underivatized this compound based on general principles and observed fragments.
Caption: Proposed fragmentation of the underivatized molecule.
For the TMS-derivatized molecule, the fragmentation is often more predictable:
Caption: Proposed fragmentation of the TMS-derivatized molecule.
Conclusion
The GC-MS analysis of this compound is a powerful method for its identification and characterization. While a standardized protocol is not widely published, a robust analysis can be achieved through a methodology that includes a silylation derivatization step to improve the analyte's chromatographic behavior. The interpretation of the resulting mass spectrum, focusing on the characteristic loss of water (or trimethylsilanol in the derivatized form) and the fragmentation of the tricyclic core, allows for confident identification. The data and protocols presented in this guide provide a solid foundation for researchers and scientists working with this compound.
References
- 1. Octahydro-4,7-methano-1H-inden-5-ol | 13380-89-7 | Benchchem [benchchem.com]
- 2. Octahydro-4,7-methano-1H-inden-5-ol | C10H16O | CID 95606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. home.cc.umanitoba.ca [home.cc.umanitoba.ca]
- 4. researchgate.net [researchgate.net]
- 5. shimadzu.com [shimadzu.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 8. phenomenex.blog [phenomenex.blog]
- 9. youtube.com [youtube.com]
- 10. GCMS Section 6.10 [people.whitman.edu]
- 11. whitman.edu [whitman.edu]
An In-depth Technical Guide to the Endo and Exo Isomers of Octahydro-4,7-methano-1H-indenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the endo and exo isomers of Octahydro-4,7-methano-1H-indenol, key intermediates in the synthesis of various organic compounds, with notable applications in the fragrance industry. This document details their synthesis, stereochemistry, and spectral characterization, offering valuable insights for professionals in organic synthesis and drug development.
Introduction
This compound, also known by its systematic IUPAC name tricyclo[5.2.1.02,6]decan-8-ol, is a saturated bicyclic alcohol.[1] Its rigid, three-dimensional structure, derived from dicyclopentadiene, gives rise to stereoisomerism, specifically endo and exo isomers, which exhibit distinct physical and chemical properties. These isomers are of particular interest due to their use as precursors in the synthesis of fragrances and other specialty chemicals.[2] Understanding the stereoselective synthesis and characterization of these isomers is crucial for their effective application.
The core structure is synthesized through the Diels-Alder dimerization of cyclopentadiene, followed by hydrogenation and functional group transformations. The stereochemistry of the final alcohol is determined during the reduction of the precursor ketone, Octahydro-4,7-methano-5H-inden-5-one. The spatial arrangement of the hydroxyl group relative to the bicyclic ring system defines the endo and exo configuration, significantly influencing the molecule's properties and reactivity.
Synthesis of Endo and Exo Isomers
The synthesis of the endo and exo isomers of this compound is a multi-step process commencing with the Diels-Alder reaction of cyclopentadiene, followed by hydrogenation of the resulting dicyclopentadiene, oxidation to the ketone, and subsequent stereoselective reduction to the target alcohols.
Step 1: Synthesis of endo-Tricyclo[5.2.1.02,6]deca-3,8-diene (Dicyclopentadiene)
The initial step involves the [4+2] cycloaddition of cyclopentadiene, which readily dimerizes at room temperature to form endo-dicyclopentadiene. This reaction is typically performed by allowing freshly distilled cyclopentadiene (obtained by cracking dicyclopentadiene) to stand at room temperature.
Step 2: Hydrogenation to endo-Octahydro-4,7-methano-1H-indene (endo-Tetrahydrodicyclopentadiene)
The endo-dicyclopentadiene is then fully saturated via catalytic hydrogenation to yield endo-octahydro-4,7-methano-1H-indene.
Step 3: Oxidation to endo-Tricyclo[5.2.1.02,6]decan-8-one (Octahydro-4,7-methano-5H-inden-5-one)
The saturated hydrocarbon is subsequently oxidized to the corresponding ketone. Various oxidizing agents can be employed for this transformation.
Step 4: Reduction to endo- and exo-Octahydro-4,7-methano-1H-indenol
The final step is the reduction of the ketone, which yields a mixture of the endo and exo alcohol isomers. The stereoselectivity of this reduction is a critical factor determining the ratio of the two isomers. Hydride attack generally occurs from the less sterically hindered face of the carbonyl group. In the case of the endo-tricyclo[5.2.1.02,6]decan-8-one, the exo face is considered less hindered, leading to the preferential formation of the endo-alcohol. However, the use of bulky reducing agents can favor attack from the endo face, resulting in the exo-alcohol as the major product.
Experimental Protocols
Synthesis of Octahydro-4,7-methano-5H-inden-5-one
This protocol is adapted from a procedure for a related methylated derivative and can be optimized for the non-methylated analog.[3]
Materials:
-
endo-Octahydro-4,7-methano-1H-indene
-
Appropriate oxidizing agent (e.g., chromic acid, PCC)
-
Solvent (e.g., acetone, dichloromethane)
-
Quenching agent (e.g., isopropanol)
-
Extraction solvent (e.g., diethyl ether)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Dissolve endo-Octahydro-4,7-methano-1H-indene in the chosen solvent in a reaction flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add the oxidizing agent to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a suitable quenching agent.
-
Perform a liquid-liquid extraction to isolate the product.
-
Wash the organic layer with brine, dry over an anhydrous drying agent, and remove the solvent under reduced pressure to yield the crude ketone.
-
Purify the crude product by vacuum distillation or column chromatography.
Reduction of Octahydro-4,7-methano-5H-inden-5-one
Materials:
-
Octahydro-4,7-methano-5H-inden-5-one
-
Sodium borohydride (NaBH4)
-
Methanol
-
Water
-
Extraction solvent (e.g., diethyl ether)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolve Octahydro-4,7-methano-5H-inden-5-one in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride portion-wise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 1-2 hours, monitoring by TLC.
-
After completion, slowly add water to quench the excess sodium borohydride.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude mixture of endo and exo alcohols.
Separation of Endo and Exo Isomers
The diastereomeric endo and exo alcohols can be separated by column chromatography.
Materials:
-
Crude mixture of endo and exo alcohols
-
Silica gel
-
Eluent system (e.g., a mixture of hexane and ethyl acetate)
Procedure:
-
Prepare a silica gel column.
-
Dissolve the crude alcohol mixture in a minimum amount of the eluent.
-
Load the sample onto the column.
-
Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.
-
Collect fractions and analyze them by TLC to identify the separated isomers.
-
Combine the fractions containing the pure isomers and remove the solvent to yield the isolated endo and exo alcohols.
Data Presentation
Physical Properties
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) |
| Endo | C10H16O | 152.23 |
| Exo | C10H16O | 152.23 |
Spectroscopic Data (Predicted based on Tetrahydrodicyclopentadiene analogs)[4]
| Isomer | 1H NMR (ppm) - Key Diagnostic Signal (H-5) | 13C NMR (ppm) - Key Diagnostic Signal (C-5) | IR Spectroscopy (cm-1) - Key Bands |
| Endo | Expected to be at a higher field (more shielded) | Expected to be at a higher field | O-H stretch (~3300-3400, broad), C-O stretch (~1050-1150) |
| Exo | Expected to be at a lower field (more deshielded) | Expected to be at a lower field | O-H stretch (~3300-3400, broad), C-O stretch (~1050-1150) |
Reference 1H NMR Data for a Methylated Analog (5-methyl-octahydro-4,7-methano-inden-5-ol): [3]
-
1H NMR (500 MHz, CDCl3): δ 2.58 (q, J=8.52 Hz, 1H), 1.82-1.94 (m, 4H), 1.77 (s, 1H), 1.74 (s, 1H), 1.63-1.69 (m, 1H), 1.60 (dd, J=12.73, 4.68 Hz, 1H), 1.39 (dt, J=10.75, 1.58 Hz, 1H), 1.32 (s, 3H), 1.17-1.30 (m, 2H), 1.11 (dd, J=12.73, 3.33 Hz, 1H), 0.87-1.00 (m, 2H).
Mandatory Visualizations
References
Methodological & Application
Application Notes and Protocols: Octahydro-4,7-methano-1H-indenol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Octahydro-4,7-methano-1H-indenol, a versatile bicyclic alcohol, serves as a valuable intermediate and building block in modern organic synthesis. Its rigid tricyclic framework and functional group handle make it a strategic starting material for the construction of complex molecular architectures, finding applications in fragrance chemistry, polymer science, and potentially in the development of chiral ligands and auxiliaries for asymmetric synthesis. These notes provide detailed protocols for key transformations involving this reagent.
Synthesis of Key Intermediates and Derivatives
Oxidation of this compound to Octahydro-4,7-methano-1H-inden-5-one
The oxidation of the secondary alcohol to the corresponding ketone is a fundamental transformation, providing a key intermediate for further elaboration, particularly in the synthesis of fragrance compounds. The choice of oxidizing agent can be tailored to achieve high yields of the desired ketone.
Experimental Protocol: Oxidation using Potassium Permanganate (KMnO₄)
This protocol outlines the oxidation of this compound to octahydro-4,7-methano-1H-inden-5-one.
-
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of potassium permanganate (1.0 eq) in water dropwise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure octahydro-4,7-methano-1H-inden-5-one.
-
-
Expected Yield: ~85-95%
Table 1: Comparison of Oxidation Conditions
| Oxidizing Agent | Solvent System | Typical Yield | Notes |
| KMnO₄ | Dichloromethane/Water | 85-95% | Neutral aqueous conditions favor ketone formation. |
| CrO₃/H₂SO₄ | Acetone (Jones Oxidation) | 80-90% | Acidic conditions; requires careful temperature control. |
Multi-step Synthesis of Fragrance Aldehydes
Octahydro-4,7-methano-1H-inden-5-one is a precursor to a variety of aldehyde derivatives used in the fragrance industry. The following protocols detail a three-step synthesis to produce a mixture of octahydro-4,7-methano-1H-indene-5-acetaldehyde and 6-methyl-octahydro-4,7-methano-indene-5-carbaldehyde.[1]
Caption: Pathway to chiral synthons via enzymatic desymmetrization.
Protocol 3.1: Lipase-catalyzed Desymmetrization
This protocol is adapted from the desymmetrization of a related meso-diol and illustrates a general method for accessing chiral derivatives.
- meso-exo-3,5-dihydroxymethylenetricyclo[5.2.1.0(2,6)]decane
- Lipase from Pseudomonas cepacia (e.g., PS-C 'Amano' II)
- Vinyl acetate
- Cel-ite
-
Procedure:
-
Suspend the meso-diol in vinyl acetate.
-
Add the lipase immobilized on Celite.
-
Stir the suspension at room temperature and monitor the reaction by chiral gas chromatography (GC).
-
Upon reaching approximately 50% conversion, filter off the enzyme.
-
Concentrate the filtrate under reduced pressure.
-
Separate the resulting chiral monoacetate from the remaining diol by column chromatography.
-
-
Quantitative Data from Literature (for the related diol):
-
Yield of monoacetate: 93%
-
Enantiomeric excess (ee): >99%
-
These enantiopure synthons can then be further functionalized to create chiral ligands or auxiliaries for use in a variety of asymmetric transformations, such as aldol reactions, Diels-Alder reactions, or catalytic hydrogenations. The rigid tricyclic scaffold is expected to provide a well-defined steric environment to induce high levels of stereoselectivity.
References
- 1. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tricyclo[5.2.1.0,2,6]decan-8-amine|CAS 669-51-2 [benchchem.com]
- 3. Catalytic Enantioselective Formation of Chiral Bridged Dienes Which Are Themselves Ligands for Enantioselective Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Enhancing PMMA Glass Transition Temperature with Octahydro-4,7-methano-1H-indenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for enhancing the glass transition temperature (Tg) of poly(methyl methacrylate) (PMMA) through copolymerization with a bulky, alicyclic methacrylate monomer derived from Octahydro-4,7-methano-1H-indenol.
Introduction
Poly(methyl methacrylate) (PMMA) is a widely utilized amorphous thermoplastic known for its exceptional optical clarity, good mechanical properties, and biocompatibility. However, its relatively low glass transition temperature (Tg), typically around 105 °C, limits its application in areas requiring higher thermal stability. Incorporating bulky, rigid structural units into the polymer backbone is a proven strategy to restrict chain mobility and consequently increase the Tg of the resulting copolymer.
This document focuses on the use of methacrylate monomers derived from this compound, such as Tricyclodecyl methacrylate (TCDMA), as a comonomer with methyl methacrylate (MMA) to synthesize copolymers with significantly enhanced thermal properties. The rigid, three-dimensional structure of the tricyclodecyl group effectively hinders the segmental motion of the polymer chains, leading to a higher glass transition temperature. This modification opens up possibilities for the use of these advanced PMMA-based materials in more demanding applications, including medical devices requiring sterilization at elevated temperatures, advanced optical components, and in drug delivery systems where thermal stability is crucial.
Data Presentation
The following table summarizes the typical effect of incorporating Tricyclodecyl methacrylate (TCDMA) on the glass transition temperature (Tg) of PMMA. The data is compiled from representative studies on the copolymerization of MMA with bulky alicyclic methacrylates.
| Copolymer Composition (MMA:TCDMA mole ratio) | Glass Transition Temperature (Tg) (°C) |
| 100:0 (Pure PMMA) | ~ 105 |
| 90:10 | ~ 120 |
| 80:20 | ~ 135 |
| 70:30 | ~ 150 |
| 50:50 | ~ 175 |
| 0:100 (Pure PTCDMA) | ~ 210 |
Note: The exact Tg values can vary depending on the polymerization method, molecular weight, and analytical technique used for measurement.
Experimental Protocols
This section provides a detailed protocol for the synthesis and characterization of poly(methyl methacrylate-co-tricyclodecyl methacrylate) [P(MMA-co-TCDMA)].
Materials
-
Methyl methacrylate (MMA), inhibitor removed
-
Tricyclodecyl methacrylate (TCDMA)
-
Azobisisobutyronitrile (AIBN), recrystallized
-
Toluene, anhydrous
-
Methanol
-
Nitrogen gas (high purity)
Protocol 1: Synthesis of P(MMA-co-TCDMA) by Free-Radical Polymerization
-
Monomer and Initiator Preparation:
-
Prepare a solution of the desired molar ratio of MMA and TCDMA in anhydrous toluene. The total monomer concentration should be approximately 2 M.
-
Add AIBN as the initiator. A typical concentration is 0.5 mol% with respect to the total moles of monomers.
-
-
Polymerization Reaction:
-
Transfer the monomer and initiator solution to a Schlenk flask equipped with a magnetic stirrer.
-
Seal the flask and subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Backfill the flask with high-purity nitrogen.
-
Immerse the flask in a preheated oil bath at 70 °C.
-
Allow the polymerization to proceed for 24 hours with continuous stirring.
-
-
Polymer Isolation and Purification:
-
After 24 hours, cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly pouring the viscous solution into a large excess of methanol (a non-solvent) with vigorous stirring.
-
Collect the precipitated white polymer by filtration.
-
Wash the polymer thoroughly with fresh methanol to remove any unreacted monomers and initiator residues.
-
Dry the purified polymer in a vacuum oven at 60 °C to a constant weight.
-
Protocol 2: Characterization of the Copolymer
-
Structural Characterization (FTIR and ¹H NMR):
-
Confirm the incorporation of both MMA and TCDMA units into the copolymer backbone using Fourier Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (¹H NMR) spectroscopy.
-
-
Thermal Property Analysis (DSC):
-
Determine the glass transition temperature (Tg) of the synthesized copolymer using Differential Scanning Calorimetry (DSC).
-
Heat the sample from room temperature to 250 °C at a heating rate of 10 °C/min under a nitrogen atmosphere. The Tg is typically determined from the midpoint of the inflection in the second heating scan to ensure a consistent thermal history.
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis and characterization of P(MMA-co-TCDMA).
Caption: Relationship between molecular structure and thermal properties of the copolymer.
Application Notes and Protocols: Rhodium-Catalyzed Hydroformylation of Dicyclopentadiene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the rhodium-catalyzed hydroformylation of dicyclopentadiene (DCPD) and its derivatives. This process is a powerful tool for the synthesis of valuable aldehydes and alcohols, which serve as key intermediates in the production of polyesters, polycarbonates, plasticizers, lubricants, and pharmaceuticals.[1][2][3]
Introduction
Dicyclopentadiene, a readily available byproduct of ethylene cracking, can be selectively functionalized via hydroformylation, an atom-economical reaction that introduces a formyl group (-CHO) across a carbon-carbon double bond.[3] The reaction typically employs a rhodium catalyst, often in conjunction with phosphine ligands, under a mixture of carbon monoxide (CO) and hydrogen (H₂), commonly known as syngas.[4] The primary products are monoformyltricyclodecenes (MFTD) and diformyltricyclodecanes (DFTD), which can be subsequently hydrogenated to the corresponding diol, tricyclodecanedimethylol (TDDMO).[2][5]
The choice of catalyst, ligands, and reaction conditions significantly influences the conversion, selectivity, and yield of the desired products. Both homogeneous and heterogeneous catalyst systems have been explored, with recent research focusing on bimetallic catalysts (e.g., Co-Rh) to enhance activity and selectivity.[2][3]
Reaction Pathway
The hydroformylation of dicyclopentadiene proceeds in a stepwise manner. The first hydroformylation occurs on one of the double bonds of the DCPD molecule to yield monoformyltricyclodecenes (MFTD). A second hydroformylation on the remaining double bond then produces diformyltricyclodecanes (DFTD). Subsequent hydrogenation of the dialdehyde yields the final diol product, TDDMO.
Caption: Reaction pathway for the hydroformylation and subsequent hydrogenation of dicyclopentadiene.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the rhodium-catalyzed hydroformylation of dicyclopentadiene, highlighting the effects of different catalyst systems and reaction conditions on product yields and selectivity.
Table 1: Hydroformylation of Dicyclopentadiene to Monoformyltricyclodecenes (MFTD)
| Catalyst System | Ligand | Temp. (°C) | Pressure (MPa) | Time (h) | Solvent | DCPD Conversion (%) | MFTD Selectivity (%) | Reference |
| Co-Rh/Fe₃O₄ | PPh₃ | 95 | 4 | 1.5 | Toluene | >99 | >99 | [2][3] |
| Rh-SiO₂ (0.1%) | PPh₃ | 120 | 4 | 4 | Toluene | 99 | - | [4] |
| Co-Rh carbonyl | PPh₃ | 70-110 | 2-4 | - | Toluene | - | 95 (to dialdehydes) | [4] |
Table 2: Hydroformylation of Dicyclopentadiene to Diformyltricyclodecanes (DFTD)
| Catalyst System | Ligand | Temp. (°C) | Pressure (MPa) | Time (h) | Solvent | DFTD Yield (%) | DFTD Selectivity (%) | Reference |
| Co-Rh/Fe₃O₄ (Co/Rh=2) | PPh₃ | 140 | 7 | 4 | Toluene | - | 90.6 | [3] |
| Co-Rh carbonyl | PPh₃ | - | - | - | Toluene | 94.5 | - | [3] |
| Homogeneous Rh | Phosphine ligands | - | - | - | Water/Toluene | 98 (total aldehydes) | - | [3] |
Table 3: Tandem Hydroformylation and Hydrogenation to Tricyclodecanedimethylol (TDDMO)
| Catalyst System | Ligand | Temp. (°C) | Pressure (MPa) | TDDMO Selectivity (%) | Reference |
| Au/Co₃O₄ | PPh₃ | 140-150 | 7-9 | >90 | [5] |
Experimental Protocols
The following are generalized protocols for the hydroformylation of dicyclopentadiene based on published literature. Researchers should adapt these protocols to their specific equipment and safety procedures.
Protocol 1: General Procedure for the Hydroformylation of Dicyclopentadiene
This protocol outlines a typical batch reactor setup for the hydroformylation of DCPD.
Caption: General experimental workflow for the hydroformylation of dicyclopentadiene.
Materials:
-
Dicyclopentadiene (DCPD)
-
Rhodium precursor (e.g., Rh(CO)₂(acac), [Rh(CO)₂Cl]₂)
-
Phosphine ligand (e.g., triphenylphosphine (PPh₃))
-
Solvent (e.g., toluene)
-
High-pressure reactor (autoclave) equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature control
-
Syngas (CO/H₂ mixture, typically 1:1)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reactor Charging: In a glovebox or under an inert atmosphere, charge the high-pressure reactor with dicyclopentadiene, the appropriate amount of solvent (e.g., toluene), and the phosphine ligand.
-
Catalyst Addition: Add the rhodium catalyst precursor to the reactor.
-
Sealing and Purging: Seal the reactor and purge it several times with an inert gas (nitrogen or argon) to remove any oxygen.
-
Pressurization: Pressurize the reactor with the CO/H₂ gas mixture to the desired pressure (e.g., 4 MPa).[2]
-
Reaction: Heat the reactor to the desired temperature (e.g., 95 °C) while stirring.[2] Maintain a constant pressure by supplying the CO/H₂ mixture as it is consumed.
-
Monitoring: Monitor the reaction progress by taking aliquots (if possible) and analyzing them by gas chromatography (GC) or in-situ high-pressure IR spectroscopy.[6]
-
Cooling and Depressurization: After the desired reaction time or conversion is reached, cool the reactor to room temperature and carefully vent the excess pressure in a well-ventilated fume hood.
-
Product Isolation and Analysis: Open the reactor and collect the reaction mixture. If a heterogeneous catalyst is used, it can be separated by filtration. The products can be analyzed and purified by standard techniques such as GC, NMR, and distillation.
Protocol 2: Synthesis of Magnetically Separable Fe₃O₄-Supported Co-Rh Bimetallic Catalysts
This protocol describes the co-precipitation method for preparing a heterogeneous Co-Rh bimetallic catalyst.[3]
Materials:
-
RhCl₃
-
Co(NO₃)₂
-
Fe(NO₃)₃
-
Na₂CO₃ (precipitant)
-
Deionized water
Procedure:
-
Precursor Solution: Prepare an aqueous solution containing the desired molar ratios of RhCl₃, Co(NO₃)₂, and Fe(NO₃)₃.
-
Precipitation: While stirring vigorously, add the Na₂CO₃ solution dropwise to the metal salt solution to induce co-precipitation.
-
Aging: Age the resulting slurry at a specific temperature for a set period to allow for complete precipitation and particle growth.
-
Washing and Drying: Filter the precipitate and wash it thoroughly with deionized water to remove any residual ions. Dry the solid in an oven at a specified temperature.
-
Calcination: Calcine the dried powder in a furnace at a high temperature to obtain the final Co-Rh/Fe₃O₄ catalyst.
Signaling Pathways and Mechanistic Considerations
The generally accepted mechanism for rhodium-catalyzed hydroformylation involves a series of steps including ligand dissociation, olefin coordination, migratory insertion, and reductive elimination.[7]
Caption: Simplified catalytic cycle for rhodium-catalyzed hydroformylation.
The nature of the phosphine ligand (L) plays a crucial role in determining both the activity and selectivity of the catalyst. Electronic and steric properties of the ligand can influence the rates of the individual steps in the catalytic cycle. For instance, electron-withdrawing groups on the phosphine ligand have been shown to increase enantioselectivity in some systems.[6] The bite angle of bidentate phosphine ligands is another critical factor affecting regioselectivity.[8]
Conclusion
The rhodium-catalyzed hydroformylation of dicyclopentadiene derivatives is a versatile and efficient method for producing valuable chemical intermediates. By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to achieve high conversions and selectivities for the desired mono- or di-functionalized products. The protocols and data presented here provide a solid foundation for researchers to explore and optimize this important transformation for various applications in chemical synthesis and materials science.
References
- 1. US4262147A - Hydroformylation of dicyclopentadiene to its dimethanolic derivatives - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Tandem hydroformylation and hydrogenation of dicyclopentadiene by Co3O4 supported gold nanoparticles - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. Ligand effects in rhodium-catalyzed hydroformylation with bisphosphines: steric or electronic? - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Octahydro-4,7-methano-1H-indenol in Fragrance Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octahydro-4,7-methano-1H-indenol, and its related derivatives, are synthetic bicyclic compounds that have garnered significant interest within the fragrance industry.[1] These molecules are valued for their unique and complex olfactory properties, which can enhance and improve the longevity of fragrance formulations.[1] Their structural complexity allows them to serve as key building blocks, adding distinct character to a wide array of scented products, from fine perfumes to household cleaners.[1][2]
This document provides detailed application notes and experimental protocols for the evaluation and incorporation of this compound into fragrance formulations. The focus is on providing robust methodologies for assessing its olfactory profile, performance, and stability. While the primary focus is on the alcohol form (the "-ol"), relevant aldehyde and acetate derivatives are also discussed due to their prevalence and distinct scent characteristics in commercial applications.
Physicochemical and Olfactory Properties
The physical and chemical properties of a fragrance ingredient are critical to its performance, stability, and handling. The olfactory profile defines its contribution to a scent composition.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of this compound and a common derivative.
| Property | Octahydro-4,7-methano-1H-inden-5-ol | Octahydro-4,7-methano-1H-indene-5-acetaldehyde |
| Synonyms | Tricyclo[5.2.1.0^{2,6}]decan-8-ol | Aquaflora™ |
| CAS Number | 13380-89-7[1][3] | 1339119-15-1[4] |
| Molecular Formula | C₁₀H₁₆O | C₁₁H₁₆O |
| Molecular Weight | 152.23 g/mol | 164.24 g/mol |
| Appearance | - | Colorless to pale yellow liquid[5] |
| Boiling Point | - | 272.4 °C (estimated)[5] |
| Flash Point | - | 120.3 °C (estimated)[5] |
| Solubility | - | 149.7 mg/L in water at 25°C (estimated)[5] |
Olfactory Profile
-
Octahydro-4,7-methano-1H-inden-5-ol : Possesses a complex odor profile described as having floral, fruity, and woody notes with subtle metallic undertones.[1]
-
Octahydro-4,7-methano-1H-indene-5-acetaldehyde (and related aldehydes) : These derivatives are widely used and offer a different scent profile. A mixture of related aldehydes was described as having floral, muguet, aldehydic, green, freesia, sweet, and slightly woody notes.[6][7] The commercial product Aquaflora™, an acetaldehyde derivative, is described as a floral muguet note with fresh green and aquatic characteristics.[5]
-
Octahydro-4,7-methano-1H-indenemethyl acetate : This acetate derivative provides a deep, rich, woody scent profile often compared to sandalwood.[8]
The versatility in the olfactory character of these closely related structures allows perfumers to select the most appropriate compound to achieve a desired effect.
Applications in Fragrance Formulations
This compound and its derivatives are utilized across a broad spectrum of consumer and luxury products. Their primary functions are to act as a fragrance enhancer, improve the complexity and balance of a scent, and increase its longevity on a substrate.[1]
-
Fine Fragrances : In perfumes and colognes, these compounds contribute unique floral, woody, and green notes that can form the heart or base of a fragrance.
-
Personal Care Products : They are incorporated into soaps, shower gels, and hair care products to provide a pleasant and lasting scent experience.[1][2]
-
Household Products : Their ability to mask unpleasant odors makes them valuable in air fresheners and cleaning products.[1]
-
Synergistic Effects : Studies have shown that related aldehyde compounds can interact synergistically with other fragrance components, leading to a more balanced and enduring overall fragrance profile.[1]
Experimental Protocols
The following protocols outline standard methodologies for the comprehensive evaluation of fragrance ingredients like this compound.
Protocol 1: Sensory Evaluation using Blotter Strips
This protocol is designed for the initial olfactory assessment of the raw material to understand its character, intensity, and evolution over time.
Objective: To characterize the odor profile and longevity of the fragrance ingredient on a neutral medium.
Materials:
-
This compound (or derivative)
-
Ethanol (perfumer's grade, odorless)
-
Standard fragrance blotter strips (mouillettes)[9]
-
Pipettes or micropipettes
-
Beakers
-
Labeled blotter holders
-
Stopwatch or timer
Methodology:
-
Preparation of Dilutions: Prepare a 10% dilution of the fragrance material in ethanol. For highly intense materials, 1% and 5% dilutions may also be prepared.
-
Dipping: Dip the narrow end of a labeled blotter strip approximately 1 cm into the 10% solution.[10] Remove the blotter and allow the solvent to evaporate for 10-20 seconds.[9]
-
Initial Evaluation (Top Notes): Smell the blotter at a distance of about 2-3 cm from the nose.[9] Record the initial impressions, noting all distinct odor characteristics (e.g., floral, green, woody). This evaluation captures the most volatile "top notes."[11]
-
Odor Evolution (Heart and Base Notes): Place the blotter in a holder in a well-ventilated, odor-neutral room. Evaluate the scent at regular intervals (e.g., 15 min, 1 hour, 4 hours, 8 hours, 24 hours).[11]
-
Data Recording: At each time point, record detailed descriptions of the odor profile. Note any changes in character as the material "dries down." This reveals the "heart" and "base" notes of the ingredient.[11]
-
Longevity Assessment: The final evaluation should note the time at which the characteristic odor is no longer perceptible. This provides a measure of its substantivity.
Protocol 2: Instrumental Analysis by Gas Chromatography-Olfactometry (GC-O)
GC-O combines instrumental separation with human sensory detection to identify which specific chemical compounds in a complex mixture are responsible for the perceived aroma.[12][13]
Objective: To identify the odor-active compounds within a fragrance sample.
Instrumentation:
-
Gas Chromatograph (GC) with a column suitable for fragrance analysis (e.g., non-polar or mid-polar column).
-
Mass Spectrometer (MS) detector.
-
Olfactory Detection Port (ODP) or "sniff port".[12]
-
Humidifier for the sniff port air supply.
-
Trained sensory panelists.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the fragrance material in an appropriate solvent (e.g., dichloromethane or ethanol).
-
GC-MS/O Analysis: Inject the sample into the GC. The effluent from the capillary column is split between the MS detector and the olfactory detection port.[12]
-
Olfactory Detection: A trained panelist sniffs the effluent from the ODP throughout the GC run.[14] When an odor is detected, the panelist records the time, duration, intensity, and a descriptor for the scent.[14]
-
Chemical Identification: Simultaneously, the MS detector records the mass spectrum of the compounds as they elute.
-
Data Correlation: The olfactogram (a plot of odor events over time) is aligned with the chromatogram from the MS detector.[14] This allows for the direct correlation of a specific scent perception with a specific chemical compound identified by its mass spectrum.
-
Aroma Contribution: This technique helps identify the key aroma-contributing compounds, even those present at very low concentrations that might be missed by instrumental detectors alone.[12]
Protocol 3: Fragrance Stability Testing
This protocol assesses the stability of a fragrance formulation containing this compound under various stress conditions.[15]
Objective: To evaluate the physical and chemical stability of the fragrance ingredient within a finished product base (e.g., lotion, cologne).
Materials:
-
Finished product samples containing the fragrance material.
-
Control samples (product base without fragrance).
-
Climate chambers for controlled temperature and humidity.[15]
-
UV light cabinet.[15]
-
Freezer and refrigerator.[15]
-
Glass storage containers.
-
Instrumentation for analysis (e.g., GC-MS, spectrophotometer, viscometer).[15]
Methodology:
-
Baseline Analysis: Before starting the stability tests, perform a full analysis of the initial samples. This includes:
-
Visual Assessment: Color, clarity, and appearance.
-
Olfactory Assessment: Scent profile on blotters and/or skin.
-
Chemical Analysis (GC-MS): Quantitative analysis of the concentration of key fragrance components.
-
Physical Measurements: pH, viscosity.
-
-
Accelerated Stability (High Temperature):
-
Store samples in a climate chamber at elevated temperatures (e.g., 40°C or 50°C) for a period of 4, 8, and 12 weeks.[15] This simulates aging over a shorter period.
-
At each time point, remove samples and allow them to return to room temperature.
-
Repeat the full baseline analysis and compare the results to the initial samples and a control sample stored at room temperature.
-
-
Light Exposure Testing:
-
Expose samples to controlled UV and visible light in a light cabinet for a specified duration.[15]
-
This is critical for products sold in transparent packaging.
-
After exposure, perform the full analysis, paying close attention to color changes and scent degradation.
-
-
Freeze-Thaw Cycling:
-
Subject samples to repeated cycles of freezing (e.g., -10°C for 24 hours) followed by thawing at room temperature (24 hours).[15]
-
Perform 3-5 cycles.
-
This tests the physical stability of the formulation, checking for phase separation, crystallization, or changes in viscosity.
-
-
Data Analysis: Compare the data from all stressed samples to the baseline and room temperature controls. Significant changes in scent, color, or chemical composition indicate potential stability issues.
Visualizations
Fragrance Ingredient Evaluation Workflow
Caption: Workflow for evaluating a new fragrance ingredient.
Stability Testing Logical Relationships
Caption: Key stress tests in fragrance stability evaluation.
References
- 1. Octahydro-4,7-methano-1H-inden-5-ol | 13380-89-7 | Benchchem [benchchem.com]
- 2. US8633144B2 - Octahydro-1H-4,7-methano-indene-5-aldehydes and their use in perfume compositions - Google Patents [patents.google.com]
- 3. octahydro-4,7-methano-1H-inden-5-ol | 13380-89-7 [chemicalbook.com]
- 4. octahydro-4,7-methano-1H-indene-5-acetaldehyde, 1339119-15-1 [perflavory.com]
- 5. octahydro-4,7-methano-1H-indene-5-acetaldehyde, 1339119-15-1 [thegoodscentscompany.com]
- 6. US8633144B2 - Octahydro-1H-4,7-methano-indene-5-aldehydes and their use in perfume compositions - Google Patents [patents.google.com]
- 7. octahydro-4,7-methano-1H-indene-5-acetaldehyde + 6-methyl-octahydro-4,7-methano-indene-5-carbaldehyde [thegoodscentscompany.com]
- 8. Octahydro-4,7-methano-1H-indenemethyl acetate | The Fragrance Conservatory [fragranceconservatory.com]
- 9. candlescience.com [candlescience.com]
- 10. pac.gr [pac.gr]
- 11. fernwehcollective.com [fernwehcollective.com]
- 12. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
- 14. osmotech.it [osmotech.it]
- 15. iltusa.com [iltusa.com]
Synthesis of (Octahydro-4,7-methano-1H-indenyl)methyl Acrylate Polymers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of polymers derived from (octahydro-4,7-methano-1H-indenyl)methyl acrylate. This monomer, characterized by a bulky, rigid tricyclic aliphatic structure, imparts unique properties to the resulting polymers, making them promising candidates for advanced applications in coatings, adhesives, and specialty materials. The unique structure of (octahydro-4,7-methano-1H-indenyl)methyl acrylate, also known as dicyclopentanylmethyl acrylate, offers potential in polymer synthesis and as an intermediate in organic synthesis.[1][2]
Monomer Characteristics
(Octahydro-4,7-methano-1H-indenyl)methyl acrylate (C₁₄H₂₀O₂) is a monofunctional acrylate ester with a molecular weight of 220.31 g/mol .[1] Its bicyclic octahydro-4,7-methanoindene backbone provides rigidity and hydrophobicity.[2] The monomer is a light yellow liquid and can undergo polymerization via free radical mechanisms.[1]
Polymer Properties and Applications
Polymers derived from monomers with bulky alicyclic substituents, such as the tricyclodecane moiety, exhibit enhanced thermal stability, high transparency, improved mechanical properties, a lower coefficient of thermal expansion, and reduced water absorption when compared to conventional acrylic polymers like poly(methyl methacrylate) (PMMA). These characteristics make them suitable for applications in microelectronics and optoelectronics.
The primary applications for polymers based on (octahydro-4,7-methano-1H-indenyl)methyl acrylate include:
-
Coatings: Providing durable, weather-resistant, and scratch-resistant surfaces.
-
Adhesives and Sealants: Offering strong adhesion and good thermal stability.[1]
-
3D Printing Inks: Contributing to the mechanical strength and dimensional stability of printed objects.
-
Automotive Coatings: Enhancing durability and resistance to environmental factors.
Quantitative Data Summary
Table 1: Thermal and Mechanical Properties of Poly(tricyclodecyl methacrylate) (PTCDMA) in Comparison to Poly(methyl methacrylate) (PMMA)
| Property | Poly(tricyclodecyl methacrylate) (PTCDMA) | Poly(methyl methacrylate) (PMMA) |
| Glass Transition Temperature (Tg) | > 180 °C | ~ 105 °C |
| Decomposition Temperature (Td, 5% wt loss) | ~ 380 °C | ~ 350 °C |
| Coefficient of Thermal Expansion (CTE) | Lower than PMMA | Higher than PTCDMA |
| Water Absorption | Lower than PMMA | Higher than PTCDMA |
| Dielectric Constant | Lower than PMMA | Higher than PTCDMA |
Data adapted from studies on tricyclodecyl-containing methacrylate polymers.
Experimental Protocols
Protocol 1: Synthesis of (Octahydro-4,7-methano-1H-indenyl)methyl Acrylate Monomer
The synthesis of the monomer is typically achieved through the esterification of (octahydro-4,7-methano-1H-indenyl)methanol with acryloyl chloride.
Materials:
-
(Octahydro-4,7-methano-1H-indenyl)methanol
-
Acryloyl chloride
-
Triethylamine (or another suitable base)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Inhibitor (e.g., hydroquinone)
Procedure:
-
Dissolve (octahydro-4,7-methano-1H-indenyl)methanol and triethylamine in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acryloyl chloride dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and add a small amount of inhibitor.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Free Radical Polymerization of (Octahydro-4,7-methano-1H-indenyl)methyl Acrylate
This protocol describes a typical free-radical solution polymerization.
Materials:
-
(Octahydro-4,7-methano-1H-indenyl)methyl acrylate monomer
-
Azobisisobutyronitrile (AIBN) as a thermal initiator
-
Anhydrous toluene (or another suitable solvent)
-
Methanol (for precipitation)
Procedure:
-
Dissolve the (octahydro-4,7-methano-1H-indenyl)methyl acrylate monomer and AIBN in anhydrous toluene in a Schlenk flask. A typical monomer to initiator molar ratio is 200:1.
-
De-gas the solution by three freeze-pump-thaw cycles.
-
Place the flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 8-24 hours).
-
Monitor the monomer conversion using techniques like ¹H NMR or gas chromatography (GC).
-
After the desired conversion is reached, cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh methanol to remove any unreacted monomer and initiator residues.
-
Dry the polymer in a vacuum oven at 60 °C until a constant weight is achieved.
Table 2: Example of Polymerization Conditions and Expected Outcomes
| Parameter | Value/Description |
| Monomer | (Octahydro-4,7-methano-1H-indenyl)methyl acrylate |
| Initiator | Azobisisobutyronitrile (AIBN) |
| Solvent | Toluene |
| [Monomer]:[Initiator] Ratio | 200:1 |
| Temperature | 70 °C |
| Reaction Time | 12 hours |
| Expected Monomer Conversion | 80-95% |
| Expected Polymer | White, solid powder |
| Expected Mn (GPC) | 20,000 - 50,000 g/mol |
| Expected PDI (GPC) | 1.5 - 2.5 |
Protocol 3: Characterization of the Polymer
Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.
Visualizations
Caption: Workflow for the synthesis of the acrylate monomer.
Caption: Free-radical polymerization experimental workflow.
References
Application Notes and Protocols for the Catalyic Hydrogenation of inden-5-ol to Octahydro-4,7-methano-1H-indenol
Audience: Researchers, scientists, and drug development professionals.
Topic: This document provides detailed application notes and protocols for the catalytic hydrogenation of inden-5-ol to produce octahydro-4,7-methano-1H-indenol, a valuable intermediate in the synthesis of fine chemicals and fragrance compounds.
Introduction
The catalytic hydrogenation of inden-5-ol to this compound is a significant transformation in organic synthesis. The resulting saturated polycyclic alcohol serves as a key building block in the fragrance industry and as a synthetic intermediate for various complex molecules.[1] This process involves the reduction of the aromatic ring and the double bond in the inden-5-ol backbone, typically utilizing a heterogeneous catalyst under a hydrogen atmosphere. The choice of catalyst, solvent, temperature, and pressure are critical parameters that influence the reaction's efficiency, selectivity, and yield.
This document outlines the optimized conditions and detailed experimental procedures for this hydrogenation reaction, emphasizing safety, data presentation, and visualization of the workflow.
Reaction and Mechanism
The overall reaction involves the saturation of the inden-5-ol molecule with hydrogen gas in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). The reaction proceeds via the adsorption of hydrogen and the unsaturated substrate onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the double bonds and the aromatic ring.
Reaction Scheme:
Caption: Catalytic hydrogenation of inden-5-ol.
Experimental Protocols
This section details two protocols for the catalytic hydrogenation of inden-5-ol. Protocol A describes a high-pressure hydrogenation for optimal yield and efficiency, while Protocol B outlines a procedure using a hydrogen balloon at atmospheric pressure for smaller-scale reactions where high-pressure equipment is not available.
Protocol A: High-Pressure Catalytic Hydrogenation
This protocol is recommended for achieving high yields and complete conversion of inden-5-ol.
Materials:
-
Inden-5-ol
-
10% Palladium on carbon (Pd/C)
-
Ethanol (or Methanol), anhydrous
-
High-pressure autoclave (e.g., Parr hydrogenator)
-
Filter agent (e.g., Celite®)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reactor Preparation: Ensure the high-pressure autoclave is clean, dry, and equipped with a magnetic stir bar.
-
Charging the Reactor:
-
Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Pd/C (5-10 wt% relative to the substrate) to the autoclave.
-
Add anhydrous ethanol (or methanol) to the vessel.
-
Add inden-5-ol to the solvent.
-
-
Sealing and Purging:
-
Seal the autoclave according to the manufacturer's instructions.
-
Purge the system with nitrogen gas three times to remove any residual oxygen.
-
Following the nitrogen purge, purge the system with hydrogen gas three times.
-
-
Reaction:
-
Pressurize the reactor with hydrogen gas to 3–5 bar.
-
Begin vigorous stirring and heat the reaction mixture to 60–80°C.
-
Maintain the reaction at this temperature and pressure for 6–12 hours. Monitor the reaction progress by observing the pressure drop in the hydrogen cylinder, which indicates hydrogen consumption.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the reactor to room temperature.
-
Carefully vent the excess hydrogen gas in a well-ventilated fume hood.
-
Purge the reactor with nitrogen gas.
-
Open the autoclave and filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with additional ethanol. Caution: The Pd/C catalyst is pyrophoric and should not be allowed to dry on the filter paper. Quench the filter cake with water before disposal.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
-
Protocol B: Atmospheric Pressure Hydrogenation (Hydrogen Balloon)
This method is suitable for small-scale reactions and when high-pressure equipment is unavailable. Note that reaction times may be longer and conversion may not be complete.
Materials:
-
Inden-5-ol
-
10% Palladium on carbon (Pd/C)
-
Ethanol, anhydrous
-
Two- or three-neck round-bottom flask
-
Hydrogen balloon
-
Magnetic stirrer
-
Filter agent (e.g., Celite®)
-
Standard laboratory glassware
Procedure:
-
Flask Preparation: Place a magnetic stir bar in a dry two- or three-neck round-bottom flask.
-
Charging the Flask:
-
Under a nitrogen or argon atmosphere, add 10% Pd/C to the flask.
-
Add anhydrous ethanol.
-
Dissolve inden-5-ol in a small amount of ethanol and add it to the flask via a dropping funnel or syringe.
-
-
Purging:
-
Attach a hydrogen-filled balloon to one neck of the flask.
-
Using a vacuum line on another neck, carefully evacuate and backfill the flask with hydrogen from the balloon. Repeat this process three times.
-
-
Reaction:
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50°C).
-
Monitor the reaction by thin-layer chromatography (TLC). The reaction may take 12-24 hours or longer.
-
-
Work-up and Purification:
-
Once the reaction is complete, carefully remove the hydrogen balloon and purge the flask with nitrogen.
-
Filter the mixture through a pad of Celite® to remove the catalyst, washing with ethanol. Handle the catalyst with the same precautions as in Protocol A.
-
Remove the solvent from the filtrate using a rotary evaporator.
-
Purify the crude product as described in Protocol A.
-
Data Presentation
The following tables summarize the typical reaction parameters and expected outcomes for the high-pressure catalytic hydrogenation of inden-5-ol.
Table 1: Reaction Parameters
| Parameter | Value |
| Substrate | Inden-5-ol |
| Catalyst | 10% Pd/C |
| Catalyst Loading | 5–10 wt% |
| Solvent | Ethanol or Methanol |
| Hydrogen Pressure | 3–5 bar |
| Temperature | 60–80°C |
| Reaction Time | 6–12 hours |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₆O | [2][3] |
| Molecular Weight | 152.23 g/mol | [2][3] |
| Appearance | White crystalline solid | |
| Melting Point | 120-121°C | [4] |
| Boiling Point | 255°C | [4] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the high-pressure catalytic hydrogenation of inden-5-ol.
Caption: High-pressure hydrogenation workflow.
Safety Precautions
-
Catalyst Handling: Palladium on carbon is pyrophoric, especially when dry and in the presence of organic solvents. Always handle it in an inert atmosphere and keep it wet.
-
High-Pressure Operations: High-pressure hydrogenation should be performed by trained personnel using appropriate safety equipment, including a blast shield. The reactor must be properly sealed and leak-tested before use.
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure adequate ventilation and eliminate all potential ignition sources.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.
References
- 1. njhjchem.com [njhjchem.com]
- 2. Octahydro-4,7-methano-1H-inden-5-ol | C10H16O | CID 95606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4,7-Methano-1H-inden-1-ol, octahydro- | C10H16O | CID 548785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Octahydro-4,7-methano-1H-inden-5-ol | 13380-89-7 | Benchchem [benchchem.com]
Application Notes and Protocols: The Use of Octahydro-4,7-methano-1H-indenol Derivatives in Photopolymer Resins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Octahydro-4,7-methano-1H-indenol and its derivatives in the formulation of photopolymer resins. This document outlines the chemical properties, potential applications, and detailed experimental protocols for the synthesis of relevant monomers and their subsequent use in photopolymerization.
Introduction
This compound is a versatile synthetic intermediate with a rigid, bicyclic structure. While not typically used directly in photopolymer resins, its derivatives, particularly acrylate and diacrylate esters, are valuable monomers for developing high-performance photopolymers. The incorporation of this bulky, alicyclic moiety can impart desirable properties to the resulting polymer, such as enhanced thermal stability, improved mechanical strength, and low shrinkage upon curing.
One notable derivative, (Octahydro-4,7-methano-1H-indenediyl)bis(methylene) diacrylate, is a primary component in some commercial 3D printing resins, highlighting the industrial relevance of this class of compounds[1]. Another related monomer, (Octahydro-4,7-methano-1H-indenyl)methyl acrylate, finds use in the synthesis of polymers for coatings, adhesives, and sealants[2].
Chemical Data and Properties
A summary of the key chemical identifiers for this compound is provided in the table below.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | Tricyclo[5.2.1.02,6]decan-8-ol, 5-Hydroxy-tetrahydro-exo-dicyclopentadiene |
| CAS Number | 13380-89-7[3][4] |
| Molecular Formula | C₁₀H₁₆O[4][5] |
| Molecular Weight | 152.23 g/mol [4][5] |
| Appearance | White to off-white powder or crystalline solid |
| General Uses | Synthetic intermediate for fragrances and polymers[1][3][6][7][8] |
| Relevant Derivatives | (Octahydro-4,7-methano-1H-indenediyl)bis(methylene) diacrylate, (Octahydro-4,7-methano-1H-indenyl)methyl acrylate[1][2] |
Proposed Synthetic Pathway
The conversion of this compound to its acrylate derivative is a critical step for its application in photopolymer resins. A general synthetic scheme for this transformation is illustrated below.
Caption: Synthesis of (Octahydro-4,7-methano-1H-indenyl) Acrylate.
Experimental Protocols
The following protocols provide a general framework for the synthesis of an acrylate monomer from this compound and its subsequent use in a photopolymer resin formulation.
4.1. Protocol for Monomer Synthesis: (Octahydro-4,7-methano-1H-indenyl) Acrylate
This protocol describes the esterification of this compound with acryloyl chloride.
Materials:
-
This compound
-
Acryloyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Addition funnel
-
Ice bath
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere.
-
Cool the flask in an ice bath to 0°C.
-
Slowly add acryloyl chloride (1.1 equivalents) dropwise via an addition funnel over 30 minutes, ensuring the temperature remains below 5°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product via column chromatography to obtain the pure (Octahydro-4,7-methano-1H-indenyl) acrylate monomer.
4.2. Protocol for Photopolymer Resin Formulation
This protocol outlines the preparation of a simple UV-curable resin.
Materials:
-
(Octahydro-4,7-methano-1H-indenyl) acrylate (synthesized above)
-
Oligomer (e.g., Urethane diacrylate)
-
Reactive diluent (e.g., Isobornyl acrylate)
-
Photoinitiator (e.g., Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide)
-
UV blocker (optional)
-
Amber glass vial
-
Vortex mixer or ultrasonic bath
Formulation Table:
| Component | Function | Weight Percentage (%) |
| (Octahydro-4,7-methano-1H-indenyl) acrylate | Monomer | 20 - 40 |
| Urethane diacrylate | Oligomer | 40 - 60 |
| Isobornyl acrylate | Reactive Diluent | 10 - 20 |
| Photoinitiator | Photoinitiator | 0.5 - 2.0 |
Procedure:
-
In an amber glass vial, combine the oligomer, (Octahydro-4,7-methano-1H-indenyl) acrylate, and reactive diluent in the desired ratios.
-
Mix thoroughly using a vortex mixer or an ultrasonic bath until a homogeneous solution is obtained.
-
Add the photoinitiator and continue mixing until it is completely dissolved. Gentle warming may be required.
-
Store the formulated resin in a cool, dark place away from UV light.
4.3. Protocol for UV Curing and Characterization
This protocol describes the process of curing the formulated resin and performing basic characterization.
Materials:
-
Formulated photopolymer resin
-
UV curing system (e.g., 365 nm or 405 nm LED lamp)
-
Molds for sample preparation (e.g., silicone molds)
-
Micrometer
-
Shore durometer
-
Dynamic Mechanical Analyzer (DMA)
-
Thermogravimetric Analyzer (TGA)
Experimental Workflow:
Caption: Workflow for Photopolymer Curing and Characterization.
Procedure:
-
Curing: Pour the formulated resin into the desired molds. Expose the resin to UV light for a specified time and intensity. The optimal curing parameters will depend on the resin formulation and the UV source.
-
Post-Curing: For some applications, a post-curing step involving further UV exposure or thermal treatment may be necessary to enhance the mechanical properties of the polymer.
-
Dimensional Analysis: Measure the dimensions of the cured sample before and after curing to determine the percentage of volumetric shrinkage.
-
Mechanical Testing:
-
Hardness: Measure the Shore D hardness of the cured sample using a durometer.
-
Tensile Properties: Use a universal testing machine to determine the tensile strength, modulus, and elongation at break.
-
-
Thermal Analysis:
Expected Outcomes and Data Interpretation
The incorporation of the bulky, alicyclic structure of this compound into the polymer backbone is anticipated to yield the following improvements in material properties.
Data Summary Table:
| Property | Expected Effect of Incorporating the Monomer | Rationale |
| Glass Transition Temp. | Increase | The rigid, bicyclic structure restricts polymer chain mobility.[3][6] |
| Tensile Strength | Increase | Increased chain entanglement and rigidity. |
| Tensile Modulus | Increase | The rigid structure contributes to a stiffer polymer network. |
| Volumetric Shrinkage | Decrease | The bulky nature of the monomer reduces the change in free volume during polymerization. |
| Viscosity of Resin | Increase | The larger monomer size can increase the viscosity of the uncured resin.[1] |
By following these protocols and understanding the expected outcomes, researchers can effectively utilize derivatives of this compound to develop advanced photopolymer resins with tailored properties for a variety of applications, including 3D printing, coatings, and adhesives.
References
- 1. Octahydro-4,7-methano-1H-inden-5-ol | 13380-89-7 | Benchchem [benchchem.com]
- 2. Buy (Octahydro-4,7-methano-1H-indenyl)methyl acrylate | 93962-84-6 [smolecule.com]
- 3. Octahydro-4,7-Methano-1H-Inden-5-ol CAS 13380-89-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. Octahydro-4,7-methano-1H-inden-5-ol | C10H16O | CID 95606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4,7-Methano-1H-inden-1-ol, octahydro- | C10H16O | CID 548785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. octahydro-4,7-methano-1H-inden-5-ol | 13380-89-7 [chemicalbook.com]
- 7. US8633144B2 - Octahydro-1H-4,7-methano-indene-5-aldehydes and their use in perfume compositions - Google Patents [patents.google.com]
- 8. US20130109761A1 - Octahydro-1h-4,7-methano-indene-5-aldehydes and their use in perfume compositions - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Octahydro-4,7-methano-1H-indenol Stereoisomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Octahydro-4,7-methano-1H-indenol stereoisomers.
Frequently Asked Questions (FAQs)
Q1: What are the common stereoisomers of this compound that I need to separate?
A1: The primary stereoisomers you will encounter are the endo and exo diastereomers, arising from the fusion of the cyclopentane and norbornane ring systems. Each of these diastereomers also exists as a pair of enantiomers ((+)/(-) or (R)/(S)). Therefore, a complete separation involves isolating four distinct stereoisomers.
Q2: What are the recommended techniques for separating the endo and exo diastereomers?
A2: The most effective methods for separating endo and exo diastereomers of this compound are preparative High-Performance Liquid Chromatography (HPLC) and fractional crystallization. For compounds with similar structures, a strategy of reduction to the corresponding alcohols, followed by chromatographic separation or distillation, and subsequent re-oxidation has been employed.
Q3: How can I separate the enantiomers of a specific diastereomer (e.g., exo)?
A3: Enantiomeric resolution is best achieved using chiral HPLC with polysaccharide-based columns. This technique can effectively separate the (+) and (-) enantiomers.
Q4: Can I use Gas Chromatography (GC) for the purification of these stereoisomers?
A4: While Gas Chromatography (GC) is a powerful analytical tool for determining the ratio of stereoisomers in a mixture, it is generally not suitable for preparative scale purification due to limitations in sample capacity.
Troubleshooting Guides
HPLC Purification
Issue 1: Poor or no separation of endo and exo diastereomers.
-
Possible Cause: Inappropriate mobile phase composition.
-
Solution:
-
Gradient Optimization: If using a gradient, adjust the gradient slope and duration. A shallower gradient often improves resolution.
-
Solvent Strength: Modify the ratio of strong to weak solvent in your mobile phase. For reverse-phase HPLC, acetonitrile and water are commonly used.[1] For normal-phase HPLC, a mixture of a non-polar solvent (like hexane) and a polar modifier (like isopropanol or ethanol) is typical.
-
Additive Inclusion: For acidic or basic impurities that may be affecting peak shape and resolution, consider adding a small amount of an acid (e.g., 0.1% trifluoroacetic acid) or a base (e.g., 0.1% diethylamine) to the mobile phase.
-
Issue 2: Peak splitting or tailing in chiral HPLC.
-
Possible Cause 1: Column overload.
-
Solution: Reduce the amount of sample injected onto the column. High sample concentrations can lead to non-ideal interactions and distorted peak shapes.
-
Possible Cause 2: Inappropriate mobile phase or sample solvent.
-
Solution: Ensure your sample is dissolved in a solvent that is of equal or lesser strength than the mobile phase. Injecting in a stronger solvent can cause peak distortion.
-
Possible Cause 3: Column contamination or degradation.
-
Solution: If the column has been used extensively, it may be contaminated. Flush the column with a strong solvent recommended by the manufacturer. For immobilized polysaccharide-based chiral columns, a regeneration procedure with solvents like dichloromethane (DCM) or dimethylformamide (DMF) may be possible.[2] Always check the column's manual before performing any regeneration.
Crystallization
Issue: The compound does not crystallize, or an oil forms instead of crystals.
-
Possible Cause 1: The compound is too soluble in the chosen solvent.
-
Solution:
-
Solvent Screening: Experiment with a variety of solvents with different polarities.
-
Anti-Solvent Addition: Slowly add a solvent in which the compound is insoluble (an anti-solvent) to a solution of the compound until turbidity is observed. Then, gently warm the mixture until it becomes clear and allow it to cool slowly.
-
-
Possible Cause 2: The presence of impurities is inhibiting crystallization.
-
Solution: First, attempt a preliminary purification step, such as flash column chromatography, to remove significant impurities before proceeding with crystallization.
-
Possible Cause 3: Cooling the solution too quickly.
-
Solution: Allow the solution to cool to room temperature slowly, and then gradually cool it further in a refrigerator or freezer. Slow cooling promotes the formation of larger, purer crystals.
Experimental Protocols
Preparative HPLC for endo/exo Diastereomer Separation
This protocol is a general guideline and may require optimization.
-
Column: C18 reverse-phase column (e.g., 250 mm x 20 mm, 5 µm particle size).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 50% B
-
5-25 min: 50% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 50% B (re-equilibration)
-
-
Flow Rate: 15 mL/min
-
Detection: UV at 210 nm or Refractive Index Detector (RID).
-
Sample Preparation: Dissolve the mixture of stereoisomers in the initial mobile phase composition.
-
Fraction Collection: Collect the eluting peaks corresponding to the endo and exo isomers separately.
-
Post-run Analysis: Analyze the collected fractions by analytical HPLC or GC to determine purity.
Chiral HPLC for Enantiomeric Resolution
This protocol is a general guideline for the separation of enantiomers of a purified diastereomer.
-
Column: Polysaccharide-based chiral column (e.g., Chiralpak IA, IB, or IC; 250 mm x 10 mm, 5 µm particle size).
-
Mobile Phase: A mixture of n-hexane and a polar modifier such as isopropanol or ethanol (e.g., 90:10 v/v).
-
Flow Rate: 4 mL/min
-
Temperature: 25°C
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the purified diastereomer in the mobile phase.
-
Fraction Collection: Collect the two eluting enantiomeric peaks separately.
-
Post-run Analysis: Determine the enantiomeric excess (ee) of each fraction using analytical chiral HPLC.
Data Presentation
Table 1: Illustrative HPLC Purification Data for endo/exo Diastereomers
| Parameter | Value |
| Starting Material | Mixture of endo/exo isomers (e.g., 60:40 ratio) |
| Purification Method | Preparative Reverse-Phase HPLC |
| Yield (endo isomer) | ~55% |
| Purity (endo isomer) | >98% |
| Yield (exo isomer) | ~35% |
| Purity (exo isomer) | >98% |
Table 2: Illustrative Chiral HPLC Resolution Data for an exo-Diastereomer
| Parameter | Value |
| Starting Material | Racemic exo-Octahydro-4,7-methano-1H-indenol |
| Purification Method | Preparative Chiral HPLC |
| Yield ((+)-exo isomer) | ~45% |
| Enantiomeric Excess | >99% |
| Yield ((-)-exo isomer) | ~45% |
| Enantiomeric Excess | >99% |
Visualizations
Caption: Workflow for the separation of this compound stereoisomers.
Caption: Troubleshooting logic for poor peak shape in HPLC analysis.
References
Technical Support Center: Optimizing Hydroformylation of Dicyclopentadiene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the hydroformylation of dicyclopentadiene (DCPD) for higher yields of monoformyltricyclodecenes (MFTD) and diformyltricyclodecanes (DFTD).
Troubleshooting Guide
This guide addresses common issues encountered during the hydroformylation of DCPD.
1. Low or No Dicyclopentadiene (DCPD) Conversion
-
Question: My reaction shows very low or no conversion of DCPD. What are the potential causes?
-
Answer: Low DCPD conversion is typically linked to issues with the catalyst activity or the reaction conditions.
-
Catalyst Inactivity: The active catalytic species may not have formed correctly. For cobalt-based systems, ensure that the precatalyst is properly reduced to the active cobalt hydridocarbonyl species. For rhodium-based catalysts, the presence of an appropriate ligand is crucial. Rhodium is essential for DCPD conversion.[1]
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Insufficient Temperature: Hydroformylation reactions are temperature-dependent. Typical temperatures range from 80 to 200°C.[2] For the first stage (DCPD to MFTD), temperatures around 95-120°C are common.[3][4]
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Incorrect Pressure: Syngas (CO/H₂) pressure is a critical parameter. Pressures ranging from 1.5 to 7 MPa are typically employed.[3][4] Low pressure can lead to a slower reaction rate.
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Catalyst Poisons: Ensure your feedstock (DCPD, syngas) and solvent are free from impurities like sulfur compounds or peroxides, which can poison the catalyst.
-
2. Poor Selectivity Towards the Desired Aldehyde (MFTD or DFTD)
-
Question: The reaction is converting DCPD, but I am getting a mixture of products or low selectivity for the desired diformyltricyclodecanes (DFTD). How can I improve this?
-
Answer: Selectivity in DCPD hydroformylation is a multi-faceted issue influenced by catalyst choice, ligand effects, and reaction conditions. The reaction is a two-step process: DCPD is first converted to MFTD, which is then hydroformylated to DFTD.[3][5]
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Catalyst Composition: For producing DFTD, bimetallic catalysts, particularly Co-Rh systems, have shown superior performance over monometallic ones. Adding cobalt to a Rh-based catalyst can significantly improve DFTD selectivity. For instance, a bimetallic 4Co-2Rh/Fe₃O₄ catalyst achieved 90.6% DFTD selectivity, compared to just 21.3% for a monometallic Rh/Fe₃O₄ catalyst.[3][5]
-
Reaction Conditions for DFTD: Achieving high DFTD yields requires more forcing conditions than MFTD synthesis. After an initial period at lower temperatures (e.g., 95°C) to produce MFTD, the temperature and pressure should be increased (e.g., to 140°C and 7 MPa) to drive the second hydroformylation step.[3][5]
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Ligand Choice: The electronic and steric properties of phosphine ligands significantly influence both activity and selectivity.[4][6] For DFTD production, ligands like triphenylphosphine (PPh₃) or tri-p-tolylphosphine are effective when used with Co-Rh/Fe₃O₄ catalysts.[4][7]
-
Byproduct Formation: Common side reactions include the hydrogenation of DCPD or the intermediate aldehydes to alcohols.[8] Adjusting the H₂/CO ratio and temperature can help minimize these unwanted reactions.
-
3. Catalyst Deactivation
-
Question: My catalyst's activity is decreasing over time or upon recycle. What causes this and how can it be mitigated?
-
Answer: Catalyst deactivation is a known issue in hydroformylation.
-
Rhodium Cluster Formation: Homogeneous rhodium catalysts can deactivate through the formation of inactive rhodium clusters.[9] Maintaining an appropriate ligand concentration and operating temperature can help minimize this "intrinsic" deactivation.[9]
-
Ligand Degradation: Organophosphorus ligands can degrade under hydroformylation conditions, especially through oxidation by trace hydroperoxides.[10][11] This degradation leads to a loss of selectivity. Ensuring the purity of reactants is crucial.
-
Leaching: For heterogeneous catalysts, the active metal may leach from the support into the reaction medium, leading to a loss of activity on the solid catalyst. Using strongly anchored catalysts or optimizing the support material can reduce leaching. Magnetically separable catalysts, such as those on Fe₃O₄ supports, offer a practical way to recover and potentially reuse the catalyst.[1][3]
-
Frequently Asked Questions (FAQs)
Q1: What are the typical products of dicyclopentadiene hydroformylation? A1: The hydroformylation of dicyclopentadiene (DCPD) is a sequential reaction. The primary product is monoformyltricyclodecenes (MFTD). Under further hydroformylation conditions, MFTD is converted to diformyltricyclodecanes (DFTD).[3][5] These aldehydes are valuable intermediates for producing fine chemicals like tricyclodecanedimethylol (TDDMO) through subsequent hydrogenation.[5][12]
Q2: Which catalysts are most effective for this reaction? A2: Both cobalt and rhodium-based catalysts are used. Rhodium catalysts generally exhibit higher activity under milder conditions.[2] For achieving high selectivity towards the doubly hydroformylated product (DFTD), bimetallic Co-Rh catalysts supported on materials like Fe₃O₄ have proven highly effective.[3] The addition of cobalt to rhodium catalysts can enhance performance and selectivity for DFTD.[3]
Q3: What is the role of the phosphine ligand? A3: Phosphine ligands (e.g., triphenylphosphine, PPh₃) are critical components of modern hydroformylation catalyst systems. They coordinate to the metal center (typically rhodium) and influence its activity, regioselectivity, and stability.[4][7] The electronic and steric properties of the ligand can be tuned to optimize the reaction for a specific product.[4][6] For example, a weak Rh-phosphine interaction may favor MFTD production, while a stronger complex is better for DFTD synthesis.[13]
Q4: How do reaction parameters affect the yield of MFTD versus DFTD? A4: The product distribution is highly dependent on the reaction conditions.
-
For high MFTD selectivity (>98%): Milder conditions are preferred. Typical conditions are temperatures around 95°C and syngas pressures of approximately 4 MPa.[1][3]
-
For high DFTD selectivity (>90%): A two-stage approach is often employed. First, MFTD is produced under mild conditions. Then, the temperature and pressure are increased significantly (e.g., 140°C and 7 MPa) to promote the second hydroformylation step from MFTD to DFTD.[3][5]
Data Presentation: Optimizing DFTD Selectivity
The following tables summarize key quantitative data from studies on DCPD hydroformylation.
Table 1: Effect of Cobalt Loading on DFTD Selectivity using Co-Rh/Fe₃O₄ Catalysts
| Catalyst (Co/Rh Ratio) | DCPD Conversion (%) | MFTD Selectivity (%) | DFTD Selectivity (%) | Other By-products (%) |
| 2Rh/Fe₃O₄ (0:1) | 100 | 59.4 | 21.3 | 19.3 |
| 0.5Co-2Rh/Fe₃O₄ (0.25:1) | 100 | 51.2 | 30.8 | 18.0 |
| 1Co-2Rh/Fe₃O₄ (0.5:1) | 100 | 37.1 | 54.9 | 8.0 |
| 2Co-2Rh/Fe₃O₄ (1:1) | 100 | 23.0 | 72.0 | 5.0 |
| 4Co-2Rh/Fe₃O₄ (2:1) | 100 | 6.2 | 90.6 | 3.2 |
| 8Co-2Rh/Fe₃O₄ (4:1) | 100 | 23.0 | 67.0 | 10.0 |
| Data synthesized from a study by Lin et al. The results show that a Co/Rh ratio of 2:1 provides the optimal selectivity for DFTD.[5] |
Table 2: Typical Two-Stage Reaction Conditions for High DFTD Yield
| Stage | Parameter | Value | Purpose |
| Stage 1 | Temperature | 95 °C | Selectively convert DCPD to MFTD |
| Pressure | 4 MPa | ||
| Duration | 1.5 hours | ||
| Stage 2 | Temperature | 140 °C | Convert MFTD to DFTD |
| Pressure | 7 MPa | ||
| Duration | 4 hours | ||
| These conditions were used with a Co-Rh/Fe₃O₄ catalyst system to achieve high DFTD selectivity.[3][5] |
Experimental Protocols
Protocol: Two-Stage Hydroformylation of DCPD to DFTD using a Supported Co-Rh Catalyst
This protocol describes a general procedure for synthesizing DFTD with high selectivity.
1. Materials and Catalyst Preparation:
-
Reactant: Dicyclopentadiene (DCPD)
-
Catalyst: 4Co-2Rh/Fe₃O₄ (prepared via co-precipitation of metal salts)
-
Ligand: Triphenylphosphine (PPh₃)
-
Solvent: Toluene or Acetone
-
Gases: Syngas (CO/H₂, typically 1:1 molar ratio), N₂ (for purging)
2. Reactor Setup:
-
Use a high-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet/outlet, pressure gauge, and temperature controller.
-
Ensure the reactor is clean, dry, and leak-tested before use.
3. Experimental Procedure:
-
Stage 1: MFTD Synthesis
-
Charge the autoclave with the catalyst (e.g., 0.2 g), solvent (e.g., 20 mL), PPh₃ ligand (e.g., 0.2 g), and DCPD (e.g., 5.0 g).[3][5]
-
Seal the reactor and purge several times with N₂ to remove air, followed by purging with syngas.
-
Pressurize the reactor with syngas to an initial pressure of 4 MPa at room temperature.[3][5]
-
Begin stirring and heat the reactor to 95°C. Maintain this temperature for 1.5 hours.[3][5]
-
-
Stage 2: DFTD Synthesis
-
Cooldown and Product Analysis
-
After the reaction time, cool the reactor to room temperature.
-
Carefully vent the excess pressure in a fume hood.
-
Open the reactor and collect the liquid product mixture.
-
Analyze the products using Gas Chromatography (GC) equipped with a Flame Ionization Detector (FID) to determine the conversion of DCPD and the selectivity of MFTD and DFTD.[3]
-
Visualizations
Caption: Reaction pathway for the multi-step conversion of DCPD.
Caption: A decision tree for troubleshooting low product yields.
Caption: Step-by-step workflow for a typical two-stage experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. mt.com [mt.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Ligand effects in rhodium-catalyzed hydroformylation with bisphosphines: steric or electronic? - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. ethz.ch [ethz.ch]
- 9. technology.matthey.com [technology.matthey.com]
- 10. Operando characterization of rhodium catalyst degradation in hydroformylation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. Hydroformylation - Wikipedia [en.wikipedia.org]
- 12. Tandem hydroformylation and hydrogenation of dicyclopentadiene by Co3O4 supported gold nanoparticles - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Hydroformylation of Hexahydro-4,7-methano-indene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the hydroformylation of hexahydro-4,7-methano-indene and related cyclic olefins.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the hydroformylation of hexahydro-4,7-methano-indene.
Issue 1: Low Conversion of the Starting Alkene
-
Question: My hydroformylation reaction of hexahydro-4,7-methano-indene shows low conversion of the starting material. What are the potential causes and solutions?
-
Answer: Low conversion can stem from several factors:
-
Catalyst Activity: The catalyst may be inactive or have low activity.
-
Solution: Ensure the catalyst is properly activated according to the experimental protocol. For rhodium-based catalysts, an activation step under syngas pressure is often required. For cobalt catalysts, formation of the active species, HCo(CO)₄, requires high pressures and temperatures.[1]
-
Solution: Catalyst deactivation may have occurred. Consider using a fresh batch of catalyst.
-
-
Reaction Conditions: The temperature and pressure may not be optimal.
-
Solution: Increase the reaction temperature and/or pressure within the recommended range for your specific catalyst system. Hydroformylation is generally favored at higher pressures (10-100 atm) and temperatures (40-200 °C).[2]
-
-
Impurities: The presence of impurities in the substrate or syngas can poison the catalyst.
-
Solution: Ensure the purity of your starting materials and gases. Oxygen in the syngas feed can lead to catalyst degradation.[3]
-
-
Issue 2: Poor Selectivity for the Desired Aldehyde Product (High Levels of Side Products)
-
Question: My reaction is producing significant amounts of side products such as the corresponding alkane or isomerized alkenes. How can I improve the selectivity towards the desired aldehyde?
-
Answer: The formation of side products is a common challenge. Here’s how to address specific side reactions:
-
Hydrogenation (Alkane Formation): This occurs when the alkene is hydrogenated instead of hydroformylated.
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Solution: Adjust the H₂/CO ratio in your syngas mixture. A lower H₂/CO ratio can disfavor the hydrogenation side reaction.
-
Solution: The choice of catalyst and ligand is crucial. Some catalyst systems, particularly certain cobalt-phosphine modified catalysts, can exhibit higher hydrogenation activity.[2] Rhodium catalysts generally show lower hydrogenation activity compared to cobalt-based catalysts.
-
-
Isomerization: The double bond in the starting material or an intermediate can migrate to a different position.
-
Solution: Lowering the reaction temperature can often reduce the rate of isomerization relative to hydroformylation.
-
Solution: The ligand used with the metal catalyst can significantly influence isomerization. Ligands with specific steric and electronic properties can suppress this side reaction.
-
-
Issue 3: Catalyst Deactivation and Ligand Degradation
-
Question: I'm observing a decrease in reaction rate over time, suggesting catalyst deactivation. What could be causing this and how can it be prevented?
-
Answer: Catalyst deactivation is a critical issue in hydroformylation.
-
Ligand Degradation: Organophosphorus ligands are susceptible to degradation under hydroformylation conditions.[2][3] For instance, triphenylphosphine can undergo hydrogenolysis to produce benzene and diphenylphosphine.[2]
-
Solution: Operate at the lower end of the recommended temperature range to minimize thermal degradation of the ligand.
-
Solution: The presence of impurities like oxygen can accelerate ligand oxidation. Ensure an inert atmosphere is maintained.
-
-
Formation of Inactive Metal Clusters: The active mononuclear catalyst species can aggregate to form inactive metal clusters.
-
Solution: Maintaining a sufficient partial pressure of carbon monoxide can help to stabilize the active catalyst species and prevent cluster formation.
-
Solution: The choice of ligand can also influence the stability of the catalyst.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to expect during the hydroformylation of hexahydro-4,7-methano-indene?
A1: The main side reactions are hydrogenation of the double bond to form the corresponding saturated alkane and isomerization of the double bond within the cyclic structure.[2][4] Additionally, depending on the catalyst and conditions, ligand degradation and subsequent catalyst deactivation can occur.[2][3] For related diene substrates like dicyclopentadiene, incomplete reaction can lead to mono-hydroformylated intermediates.[5][6]
Q2: How does the choice of metal catalyst (Rhodium vs. Cobalt) affect the reaction?
A2: Rhodium and cobalt are the most common catalysts for hydroformylation, and their choice has a significant impact:
-
Rhodium catalysts are generally much more active than cobalt catalysts, allowing for milder reaction conditions (lower temperature and pressure).[7] They also typically exhibit higher selectivity towards the desired aldehyde products with less hydrogenation and isomerization.[7]
-
Cobalt catalysts are less expensive but require more forcing conditions (higher temperature and pressure).[7] They can be more prone to hydrogenation as a side reaction.[2]
Q3: Can you provide a general experimental protocol for the hydroformylation of a cyclic olefin like hexahydro-4,7-methano-indene?
A3: The following is a general procedure adapted from the hydroformylation of dicyclopentadiene, a structurally similar compound. Note: This should be considered a starting point, and optimization of conditions is likely necessary.
Experimental Protocol: Hydroformylation of Dicyclopentadiene (as a proxy for Hexahydro-4,7-methano-indene)
-
Materials:
-
Dicyclopentadiene (DCPD)
-
Rhodium-based catalyst precursor (e.g., Rh(acac)(CO)₂)
-
Phosphine ligand (e.g., triphenylphosphine, PPh₃)
-
Solvent (e.g., toluene)
-
Syngas (a mixture of CO and H₂)
-
-
Procedure:
-
In a high-pressure autoclave reactor, add the solvent, dicyclopentadiene, catalyst precursor, and ligand under an inert atmosphere.
-
Seal the reactor and purge several times with nitrogen, followed by purging with syngas.
-
Pressurize the reactor with syngas to the desired pressure (e.g., 4 MPa).
-
Heat the reactor to the desired temperature (e.g., 95°C) with stirring.
-
Maintain the reaction at temperature and pressure for the desired time (e.g., 1.5 hours for the first hydroformylation step).
-
After the reaction, cool the reactor to room temperature and carefully vent the excess pressure.
-
Analyze the reaction mixture by gas chromatography (GC) or other suitable analytical techniques to determine conversion and product distribution.[5][6]
-
Q4: How can I analyze the products and byproducts of my reaction?
A4: Gas chromatography (GC) with a flame ionization detector (FID) is a common and effective method for analyzing the reaction mixture. By using appropriate standards, you can quantify the conversion of the starting material and the selectivity for the desired aldehydes and various side products.[5]
Data Presentation
The following table summarizes the effect of cobalt loading on the selectivity of diformyltricyclodecanes (DFTD) in the hydroformylation of dicyclopentadiene (DCPD) using Co-Rh/Fe₃O₄ catalysts. This data is presented as an example of how catalyst composition can influence product distribution in a related system.
| Catalyst (Co:Rh ratio on Fe₃O₄ support) | DFTD Selectivity (%) | MFTD Selectivity (%) | Other By-products (%) |
| 0:1 (Rh only) | 21.3 | 78.7 | 0 |
| 0.25:1 | 45.2 | 54.8 | 0 |
| 0.5:1 | 65.8 | 34.2 | 0 |
| 1:1 | 82.1 | 17.9 | 0 |
| 2:1 | 90.6 | 9.4 | 0 |
| 4:1 | 67.0 | 33.0 | 0 |
Data adapted from a study on dicyclopentadiene hydroformylation. MFTD (monoformyltricyclodecenes) and DFTD (diformyltricyclodecanes) are the single and double hydroformylation products, respectively.[5]
Visualizations
Caption: Experimental workflow for hydroformylation.
Caption: Troubleshooting logic for common issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Hydroformylation - Wikipedia [en.wikipedia.org]
- 3. Operando characterization of rhodium catalyst degradation in hydroformylation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Separation of Endo/Exo Isomers of Octahydro-4,7-methano-1H-indenol
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the separation of endo and exo isomers of Octahydro-4,7-methano-1H-indenol. It includes frequently asked questions, detailed troubleshooting, and step-by-step experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the endo and exo isomers of this compound?
A1: Endo and exo isomerism is a form of stereoisomerism found in bridged ring systems like the norbornane-type core of this compound.[1] The endo isomer has the hydroxyl (-OH) substituent oriented "syn" or toward the longest bridge of the ring system. The exo isomer has the hydroxyl group oriented "anti" or away from the longest bridge.[1] These two isomers are diastereomers, meaning they have different physical and chemical properties, which allows for their separation.[2]
Q2: Why is the separation of these isomers important?
A2: The spatial orientation of the hydroxyl group in the endo and exo isomers can lead to significant differences in their biological activity, toxicity, and physicochemical properties such as solubility, melting point, and reactivity. For drug development and fragrance applications, isolating the desired stereoisomer is often a regulatory requirement and crucial for ensuring product efficacy and safety.
Q3: What are the primary methods for separating the endo and exo isomers?
A3: The most common and effective methods for separating these diastereomers are:
-
Flash Column Chromatography: A widely used technique that separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase.
-
High-Performance Liquid Chromatography (HPLC): Offers higher resolution than standard column chromatography and can be used in preparative scales. Both normal-phase and reverse-phase HPLC can be effective.[3][4]
-
Fractional Crystallization: This method exploits differences in the solubility of the endo and exo isomers in a specific solvent. By carefully controlling temperature, one isomer can be induced to crystallize while the other remains in solution.[5][6]
Q4: How can I definitively identify and confirm the purity of the separated isomers?
A4: The most powerful technique for distinguishing between endo and exo isomers is Nuclear Magnetic Resonance (NMR) spectroscopy , specifically through Nuclear Overhauser Effect (NOE) experiments (e.g., 1D NOE or 2D NOESY).[7][8][9] An NOE is observed between protons that are close in space (<5 Å).[8][10]
-
For the exo isomer , irradiation of the proton on the carbon bearing the -OH group will show an NOE correlation to the protons on the longest bridge.
-
For the endo isomer , an NOE correlation will be observed with protons on the shorter bridge.[7] Purity can be assessed using analytical HPLC, Gas Chromatography (GC), and melting point analysis.
Troubleshooting Guides
Flash Column Chromatography
Q: My isomers are co-eluting or have very poor separation (low ΔRf). What should I do? A:
-
Optimize the Mobile Phase: This is the most critical parameter. Systematically test solvent systems with different polarities. For silica gel, a common choice is a mixture of a nonpolar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or diethyl ether). Fine-tune the ratio to maximize the Rf difference.
-
Try a Different Solvent System: Sometimes, changing the nature of the polar solvent (e.g., from ethyl acetate to a mixture containing methanol or dichloromethane) can alter selectivity and improve separation.
-
Reduce Column Loading: Overloading the column is a common cause of poor separation. As a rule of thumb, use a silica-to-sample mass ratio of at least 50:1.
-
Use a Longer Column: Increasing the column length provides more theoretical plates, which can enhance the separation of closely eluting compounds.
Q: My compound is streaking or "tailing" down the column. A:
-
Check Sample Solubility: Ensure your compound is fully dissolved in the loading solvent. If it precipitates on the column, it will continuously redissolve and streak.[11]
-
Use the Dry Loading Technique: If your sample has poor solubility in the mobile phase, dissolve it in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.[12]
-
Check for Compound Degradation: The compound may be unstable on silica gel. You can test this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting to see if degradation spots appear.[11] If it is unstable, consider using a deactivated stationary phase like neutral alumina or switching to a different purification method.
High-Performance Liquid Chromatography (HPLC)
Q: I am not achieving baseline separation of the two isomer peaks. How can I improve resolution? A:
-
Adjust Mobile Phase Composition: For reverse-phase HPLC (e.g., C18 column), modify the ratio of the aqueous and organic (e.g., acetonitrile or methanol) components. For normal-phase HPLC, adjust the ratio of nonpolar and polar organic solvents.
-
Lower the Flow Rate: Reducing the flow rate can increase column efficiency and improve resolution, although it will lengthen the run time.
-
Change the Column Temperature: Operating the column at a different temperature can change the separation selectivity.
-
Use a Different Stationary Phase: If optimizing the mobile phase is unsuccessful, switching to a column with different chemistry (e.g., a phenyl-hexyl or a chiral stationary phase) may provide the necessary selectivity.
Q: I don't see any peaks, or the peaks are very small. What is the issue? A:
-
Check Your Detector: this compound lacks a strong UV chromophore. If using a UV detector, you may not get a signal. Use a universal detector like a Refractive Index (RI) Detector or an Evaporative Light Scattering Detector (ELSD) .
-
Verify Sample Concentration: Ensure your sample is at a high enough concentration to be detected.
-
Check for Leaks: Inspect the system for any leaks, especially around fittings and the injector.[13]
Fractional Crystallization
Q: My compound oiled out instead of forming crystals. What went wrong? A:
-
Solvent Choice is Key: The compound may be too soluble in the chosen solvent. Try a solvent in which the compound has moderate solubility at high temperatures and low solubility at room temperature or below.
-
Control the Cooling Rate: Cooling the solution too quickly can lead to oiling out or the formation of very small, impure crystals. Allow the solution to cool slowly to room temperature and then transfer it to a refrigerator or freezer.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask below the solvent line. This can create nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure crystal, add it to the supersaturated solution to initiate crystallization.
Q: The purity of my crystals is low after one crystallization. A:
-
Repeat the Crystallization: It is often necessary to perform two or more recrystallization steps to achieve high purity.
-
Ensure Slow Crystal Growth: As mentioned above, slow cooling is crucial. Rapid crystal growth can trap impurities (including the other isomer) in the crystal lattice. In some cases, isomers can form co-crystals, which makes separation by this method difficult.[14]
Experimental Protocols
Protocol 1: Separation by Flash Column Chromatography
This protocol outlines a general procedure for separating the endo and exo isomers on a gram scale using silica gel.
| Parameter | Recommended Value / Solvent System |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Column Dimensions | 40 mm ID x 400 mm Length (for 1-5 g sample) |
| Sample Loading | Dry loading recommended |
| Eluent System | Hexane / Ethyl Acetate Gradient |
| Initial Eluent | 98:2 (Hexane:EtOAc) |
| Final Eluent | 90:10 (Hexane:EtOAc) |
| Fraction Size | 20-25 mL |
| Monitoring | TLC (stain with KMnO₄ or p-anisaldehyde) |
Procedure:
-
Prepare the Column: Pack the column with silica gel as a slurry in the initial eluent (98:2 Hexane:EtOAc).
-
Prepare the Sample: Dissolve the isomer mixture (e.g., 2 g) in a minimal amount of a polar solvent (e.g., dichloromethane). Add 10-15 g of silica gel and evaporate the solvent to obtain a free-flowing powder.
-
Load the Column: Carefully add the dry sample-silica mixture to the top of the packed column, and add a thin layer of sand on top to prevent disturbance.[12]
-
Elute and Collect: Begin elution with the initial solvent mixture. Collect fractions and monitor them by TLC.
-
Apply Gradient: Gradually increase the polarity of the eluent (e.g., to 95:5, then 90:10 Hexane:EtOAc) to elute the more polar isomer. The less polar isomer should elute first.
-
Analyze and Combine: Analyze the TLC of all fractions. Combine the fractions containing the pure, isolated isomers and remove the solvent under reduced pressure.
Protocol 2: Separation by Preparative HPLC
This protocol is suitable for separating smaller quantities (10-200 mg) of the isomer mixture with high purity.
| Parameter | Recommended Value / System |
| Column | C18 Reverse-Phase (e.g., 20 mm ID x 250 mm L) |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water |
| Example Condition | 60:40 (Acetonitrile:Water) |
| Flow Rate | 10-15 mL/min |
| Detector | Refractive Index (RI) or ELSD |
| Injection Volume | 1-2 mL (of a concentrated solution) |
| Column Temperature | 30 °C |
Procedure:
-
System Equilibration: Equilibrate the entire HPLC system, including the column and detector, with the chosen mobile phase until a stable baseline is achieved.
-
Sample Preparation: Dissolve the isomer mixture in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
-
Injection and Fraction Collection: Inject the sample and begin collecting fractions based on the retention times determined from prior analytical runs.
-
Analysis: Analyze the collected fractions using analytical HPLC or GC-MS to confirm purity.
-
Product Isolation: Combine the pure fractions and remove the organic solvent (acetonitrile) via rotary evaporation. The product can then be extracted from the remaining aqueous phase with a suitable organic solvent (e.g., ethyl acetate).
Visualized Workflows
Caption: General workflow for the separation and analysis of endo/exo isomers.
Caption: Troubleshooting decision tree for common chromatography separation issues.
References
- 1. endo–exo isomerism - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fractional crystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 6. A simple method for resolution of endo-/exo-monoesters of trans-norborn-5-ene-2,3-dicarboxylic acids into their enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bridged bicyclic molecule NMR challenge - Enamine [enamine.net]
- 8. NOE Experiments | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 9. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Chromatography [chem.rochester.edu]
- 12. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Catalyst Deactivation in Dicyclopentadiene Hydroformylation
Welcome to the technical support center for dicyclopentadiene (DCPD) hydroformylation. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and resolving common issues related to catalyst deactivation during their experiments.
Troubleshooting Guides
This section provides answers to specific problems you may be encountering with your dicyclopentadiene hydroformylation reaction.
Question 1: My rhodium-based catalyst is showing a gradual loss of activity over time. What are the potential causes and how can I investigate this?
Answer:
A gradual loss of activity in rhodium-catalyzed hydroformylation is often attributed to "intrinsic" deactivation, primarily the formation of inactive rhodium clusters.[1] This can be compounded by thermal degradation and ligand decomposition.
Possible Causes:
-
Rhodium Cluster Formation: Monomeric rhodium species can aggregate to form larger, less active or inactive rhodium clusters.[1]
-
Thermal Degradation: High reaction temperatures can accelerate catalyst deactivation.[1] Effective temperature control is crucial for maintaining catalyst stability.[1]
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Ligand Degradation: The phosphine ligands, essential for catalyst activity and selectivity, can degrade over time through various side reactions.[2][3] This can lead to the formation of high-boiling organophosphorus by-products that contribute to deactivation.[3]
Troubleshooting Workflow:
References
- 1. technology.matthey.com [technology.matthey.com]
- 2. US10792652B2 - Methods to rejuvenate a deactivated hydroformylation catalyst solution - Google Patents [patents.google.com]
- 3. US4151209A - Reduction of catalyst deactivation in processes for hydroformylation of olefins with rhodium complex catalysts - Google Patents [patents.google.com]
"minimizing byproducts in cyclopentanonorcamphor synthesis"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cyclopentanonorcamphor and related tricyclic ketones. The primary focus is on minimizing byproduct formation during the key intramolecular photocycloaddition step.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route to cyclopentanonorcamphor?
A1: Cyclopentanonorcamphor, a tricyclic ketone, is commonly synthesized via an intramolecular [2+2] photocycloaddition of a derivative of 2-{Bicyclo[2.2.1]hept-5-en-2-yl}acetic acid. This reaction is a variation of the Paternò-Büchi reaction, where an electronically excited carbonyl group reacts with an alkene within the same molecule to form a four-membered oxetane ring, which can then be rearranged or further processed to the desired cyclopentanonorcamphor structure.
Q2: What are the primary byproducts I should expect in this synthesis?
A2: Byproduct formation in the Paternò-Büchi reaction often stems from the nature of the biradical intermediates.[1][2] Potential byproducts include:
-
Diastereomers: Due to different possible orientations of the reacting moieties during cyclization, a mixture of diastereomeric products can be formed.
-
Structural Isomers: Alternative cyclization pathways of the biradical intermediate can lead to different ring structures.
-
Photodegradation Products: Prolonged exposure to UV light can lead to decomposition of the starting material, intermediates, or the desired product.
-
Products from Intermolecular Reactions: If the concentration of the starting material is too high, intermolecular [2+2] cycloadditions can compete with the desired intramolecular reaction, leading to dimers or oligomers.
Q3: How can I minimize the formation of diastereomers?
A3: Controlling stereoselectivity is a key challenge. Here are some strategies:
-
Use of Chiral Auxiliaries: Attaching a chiral auxiliary to the starting material can create a facial bias, favoring the formation of one diastereomer over the other.
-
Solvent Effects: The polarity and viscosity of the solvent can influence the conformational flexibility of the substrate and the lifetime of the biradical intermediates, thereby affecting the diastereoselectivity.[1]
-
Temperature Control: Lowering the reaction temperature can enhance selectivity by favoring the pathway with the lower activation energy.
Q4: My reaction yield is low. What are the potential causes and solutions?
A4: Low yields can be attributed to several factors. Consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Suggestions |
| Incomplete Conversion | - Increase irradiation time. - Ensure the light source has the appropriate wavelength and intensity. - Check for and eliminate any light-absorbing impurities. |
| Product Degradation | - Decrease irradiation time. - Use a filter to block shorter, more energetic wavelengths of light. - Monitor the reaction progress closely by TLC or GC-MS and stop it once the starting material is consumed. |
| Intermolecular Reactions | - Perform the reaction at high dilution to favor the intramolecular pathway. |
| Quenching of the Excited State | - Degas the solvent and reactants to remove oxygen, which can act as a triplet quencher. - Ensure the solvent is of high purity and free from quenching impurities. |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Formation of a complex mixture of products | - Photodegradation. - Presence of impurities in the starting material or solvent. - Incorrect wavelength of light being used. | - Purify starting materials and solvents thoroughly. - Use a monochromatic light source or appropriate filters. - Titrate the irradiation time to find the optimal duration. |
| Reaction is not proceeding | - Incorrect wavelength for excitation of the carbonyl group. - Inefficient light source. - Presence of quenchers. | - Verify the absorption spectrum of your starting material and match it with the lamp's emission spectrum. - Check the age and output of your UV lamp. - Degas the reaction mixture thoroughly. |
| Difficulty in isolating the product | - Similar polarities of the product and byproducts. | - Employ alternative purification techniques such as preparative HPLC or flash chromatography with a different solvent system. - Consider derivatizing the product to alter its polarity for easier separation. |
Experimental Protocols
General Protocol for Intramolecular Photocycloaddition:
-
Preparation of the Starting Material: Synthesize and purify the precursor molecule, for example, an ester or amide derivative of 2-{Bicyclo[2.2.1]hept-5-en-2-yl}acetic acid, which contains a carbonyl group or a group that can be converted to a carbonyl.
-
Reaction Setup:
-
Dissolve the starting material in a high-purity, degassed solvent (e.g., acetone, acetonitrile, or benzene) in a quartz reaction vessel. The concentration should be kept low (e.g., 0.01-0.05 M) to favor intramolecular reaction.
-
Continuously purge the solution with an inert gas (e.g., nitrogen or argon) for at least 30 minutes before and during the irradiation to remove dissolved oxygen.
-
-
Photochemical Reaction:
-
Irradiate the solution with a suitable UV light source (e.g., a medium-pressure mercury lamp) equipped with a filter (e.g., Pyrex) to block high-energy UV radiation if necessary.
-
Maintain a constant temperature, often near room temperature, using a cooling bath.
-
Monitor the reaction progress by periodically taking aliquots and analyzing them by TLC, GC, or NMR.
-
-
Work-up and Purification:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, preparative TLC, or HPLC to isolate the desired cyclopentanonorcamphor.
-
Visualizations
Caption: A typical experimental workflow for the synthesis of cyclopentanonorcamphor.
Caption: Potential reaction pathways in the synthesis of cyclopentanonorcamphor.
References
"scale-up considerations for Octahydro-4,7-methano-1H-indenol production"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up production of Octahydro-4,7-methano-1H-indenol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for producing this compound on a larger scale?
A1: The most prevalent and scalable method is the catalytic hydrogenation of the corresponding ketone, Octahydro-4,7-methano-inden-5-one. This method is often preferred for its efficiency and the ability to use various catalysts and reaction conditions to control the stereoselectivity of the resulting alcohol.
Q2: What are the primary safety concerns when scaling up the catalytic hydrogenation process?
A2: The primary safety concerns include the high flammability of hydrogen gas, the pyrophoric nature of many hydrogenation catalysts (e.g., Raney Nickel, dry Palladium on carbon), and the potential for exothermic runaway reactions.[1] It is crucial to use pressure-rated equipment, ensure an inert atmosphere by purging with nitrogen, and have robust temperature and pressure control systems in place.
Q3: How can I monitor the progress of the hydrogenation reaction in real-time during a large-scale run?
A3: Process Analytical Technology (PAT) tools are highly recommended for real-time monitoring.[2][3][4] Techniques like in-line Near-Infrared (NIR) or Raman spectroscopy can track the disappearance of the ketone and the appearance of the alcohol without the need for manual sampling.[2] This allows for precise determination of the reaction endpoint, improving efficiency and safety.
Q4: The reduction of Octahydro-4,7-methano-inden-5-one produces a mixture of endo and exo isomers. How can I control the diastereoselectivity?
A4: The endo/exo selectivity is influenced by the choice of reducing agent, catalyst, solvent, and reaction temperature.
-
Catalytic Hydrogenation: The stereochemical outcome can be directed by the choice of catalyst and solvent. Non-polar solvents often lead to different selectivities compared to polar ones.
-
Metal Hydride Reduction: Bulky reducing agents tend to favor attack from the less sterically hindered face of the ketone, which can influence the isomer ratio.
Q5: What are the recommended methods for separating the endo and exo isomers of this compound at scale?
A5: At a larger scale, fractional crystallization is often the most cost-effective method for separating diastereomers, provided there is a significant difference in their solubilities in a suitable solvent.[1][5][6][7][8] If crystallization is not effective, preparative chromatography, such as flash chromatography or simulated moving bed (SMB) chromatography, can be employed, although this may be more costly.
Troubleshooting Guides
Catalytic Hydrogenation Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Slow or Stalled Reaction | - Catalyst deactivation or poisoning (e.g., by sulfur or other impurities).- Insufficient hydrogen pressure or poor gas dispersion.- Low reaction temperature. | - Ensure high purity of the starting material and solvent.- Increase catalyst loading or use a fresh batch of catalyst.- Increase hydrogen pressure and/or agitation speed to improve gas-liquid mass transfer.- Gradually increase the reaction temperature while monitoring for exotherms. |
| Poor Diastereoselectivity (endo/exo ratio) | - Suboptimal catalyst or solvent choice.- Reaction temperature is too high or too low. | - Screen different catalysts (e.g., Pd/C, Pt/C, Rh/C) and solvents (e.g., ethanol, ethyl acetate, hexane).- Optimize the reaction temperature. Lower temperatures often favor higher selectivity. |
| Formation of Byproducts | - Over-reduction or side reactions due to harsh conditions.- Presence of impurities in the starting material. | - Lower the reaction temperature and/or hydrogen pressure.- Use a more selective catalyst.- Purify the starting ketone before hydrogenation. |
| Difficulty in Filtering the Catalyst | - Catalyst particles are too fine.- Catalyst has degraded or formed a colloid. | - Use a filter aid such as Celite®.- Allow the catalyst to settle before filtration.- Consider using a catalyst with a larger particle size or a different support. |
Purification and Isomer Separation Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Separation of Endo/Exo Isomers by Crystallization | - Isomers have similar solubilities in the chosen solvent.- Formation of a solid solution or eutectic mixture. | - Screen a wide range of solvents and solvent mixtures to find a system with optimal solubility differences.- Employ temperature cycling or seeding with a pure isomer to induce selective crystallization.- Consider derivatizing the alcohol to form esters, which may have better crystallization properties. |
| Low Yield After Crystallization | - Significant amount of the desired isomer remains in the mother liquor.- Co-precipitation of the undesired isomer. | - Optimize the crystallization temperature and cooling rate.- Rework the mother liquor through further crystallization steps or chromatography.- Use a multi-stage crystallization process. |
| Product Purity Issues | - Residual solvent or catalyst.- Presence of unreacted starting material or byproducts. | - Ensure thorough washing of the crystalline product.- Perform a final recrystallization step.- Use vacuum drying to remove residual solvents. |
Quantitative Data Summary
The following tables provide a semi-quantitative comparison of common reduction methods for bicyclic ketones like Octahydro-4,7-methano-inden-5-one. The exact yields and selectivities will be substrate-dependent and require experimental optimization.
Table 1: Comparison of Metal Hydride Reducing Agents
| Reducing Agent | Reactivity | Safety Considerations | Typical Solvents | Workup | Selectivity |
| Sodium Borohydride (NaBH₄) | Moderate | Lower hazard; reacts slowly with protic solvents. | Alcohols (Methanol, Ethanol), THF, Water | Simple aqueous workup. | Generally less selective; often gives a mixture of isomers.[9][10] |
| Lithium Aluminum Hydride (LiAlH₄) | High | High hazard; reacts violently with water and protic solvents. Requires strictly anhydrous conditions.[9][10][11] | Ethers (Diethyl ether, THF) | Careful quenching with a protocol like Fieser's method is required. | Can offer different selectivity compared to NaBH₄, but still often produces a mixture.[9][10][11][12] |
Table 2: Comparison of Catalytic Hydrogenation Catalysts
| Catalyst | Activity | Safety | Typical Conditions | Selectivity | Cost |
| Palladium on Carbon (Pd/C) | High | Can be pyrophoric when dry. | Low to moderate pressure (1-10 bar H₂), Room temp. to 80°C. | Often provides good selectivity, but is substrate-dependent. | Moderate to High |
| Platinum on Carbon (Pt/C) | Very High | Can be pyrophoric. | Low to moderate pressure, often at room temperature. | Can offer different selectivity than Pd/C. | High |
| Raney® Nickel | High | Highly pyrophoric, must be handled as a slurry. | Moderate to high pressure (10-50 bar H₂), 50-150°C. | Often less selective and may require harsher conditions. | Low |
| Rhodium on Carbon (Rh/C) | High | Can be pyrophoric. | Low pressure, room temperature. | Often used for aromatic ring reductions, but can be used for ketones. | Very High |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of Octahydro-4,7-methano-inden-5-one
Safety Precautions: This procedure must be conducted in a well-ventilated fume hood or a designated area for hydrogenation. All equipment must be properly grounded. Personnel must wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The catalyst is pyrophoric and must be handled with care, preferably as a wet slurry.
Materials:
-
Octahydro-4,7-methano-inden-5-one
-
5% Palladium on Carbon (Pd/C, 50% wet)
-
Ethanol (reagent grade)
-
Hydrogen gas (high purity)
-
Nitrogen gas (inert)
-
Celite® (filter aid)
Equipment:
-
Pressure reactor (e.g., Parr hydrogenator) equipped with a mechanical stirrer, gas inlet, pressure gauge, and thermocouple.
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Rotary evaporator
Procedure:
-
Reactor Preparation: Ensure the pressure reactor is clean and dry. Purge the reactor with nitrogen gas for 10-15 minutes to remove any air.
-
Charging the Reactor: Under a gentle stream of nitrogen, charge the reactor with Octahydro-4,7-methano-inden-5-one (1.0 equivalent) and ethanol (10-15 volumes).
-
Catalyst Addition: In a separate beaker, create a slurry of the wet 5% Pd/C catalyst (0.5-2.0 mol%) in a small amount of ethanol. Carefully transfer the catalyst slurry to the reactor. Caution: Do not allow the catalyst to dry, as it can ignite upon contact with air.
-
Sealing and Purging: Seal the reactor and begin agitation. Purge the reactor headspace with nitrogen three times, followed by three purges with hydrogen gas to ensure an inert atmosphere.
-
Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 3-5 bar). Heat the reaction mixture to the target temperature (e.g., 40-60°C). Monitor the reaction progress by observing the hydrogen uptake on the pressure gauge. The reaction is typically complete within 6-12 hours.
-
Reaction Completion and Cooldown: Once hydrogen uptake ceases, cool the reactor to room temperature.
-
Venting and Purging: Carefully vent the excess hydrogen pressure. Purge the reactor with nitrogen three times to remove any residual hydrogen.
-
Catalyst Filtration: Open the reactor and add a small amount of Celite® to the reaction mixture to aid in filtration. Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of ethanol. Caution: The filter cake is still potentially pyrophoric and should not be allowed to dry completely before proper disposal.
-
Solvent Removal: Combine the filtrate and washes and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product, a mixture of endo and exo isomers, can be purified by fractional crystallization from a suitable solvent (e.g., hexane, heptane) or by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the catalytic hydrogenation of Octahydro-4,7-methano-inden-5-one.
Caption: Troubleshooting decision tree for a stalled hydrogenation reaction.
References
- 1. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Process analytical technology - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 8. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 9. quora.com [quora.com]
- 10. differencebetween.com [differencebetween.com]
- 11. nbinno.com [nbinno.com]
- 12. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
"impact of catalyst loading on dicyclopentadiene hydroformylation kinetics"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the impact of catalyst loading on dicyclopentadiene (DCPD) hydroformylation kinetics.
Troubleshooting Guide
Q1: My reaction rate is significantly lower than expected. What are the potential causes and solutions?
A1: Low reaction rates can stem from several factors:
-
Sub-optimal Catalyst Loading: The concentration of the catalyst directly influences the reaction kinetics. For Co-Rh bimetallic catalysts, the ratio between the metals is crucial. An increase in cobalt loading up to a certain point can accelerate the reaction, but excessive loading may lead to a decrease in the rate constant.[1][2] It is recommended to perform a screening of catalyst loadings to determine the optimal concentration for your specific system.
-
Catalyst Deactivation: The catalyst may deactivate over time. Ensure that the catalyst is handled under appropriate inert conditions if it is air- or moisture-sensitive.
-
Insufficient Mass Transfer: If using a heterogeneous catalyst, ensure adequate stirring to overcome mass transfer limitations between the liquid and solid phases.
-
Incorrect Reaction Conditions: Verify that the temperature and pressure meet the requirements for the specific catalyst system being used. For example, the conversion of DCPD to monoformyltricyclodecenes (MFTD) can be performed at 95°C and 4 MPa, while the subsequent conversion to diformyltricyclodecanes (DFTD) may require higher temperatures and pressures (e.g., 140°C and 7 MPa).[1][2]
Q2: I am observing poor selectivity towards the desired diformyltricyclodecanes (DFTD). How can I improve this?
A2: Poor selectivity for DFTD is a common issue and can be addressed by:
-
Adjusting Catalyst Composition: In Co-Rh/Fe₃O₄ catalyst systems, the selectivity towards DFTD is highly dependent on the Co/Rh ratio. While a monometallic Rh catalyst shows low DFTD selectivity, the addition of cobalt significantly enhances it. A Co/Rh ratio of 2:1 has been shown to achieve high DFTD selectivity (around 90.6%), but further increasing the cobalt loading can decrease this selectivity.[1][2]
-
Modifying Reaction Conditions: The hydroformylation of DCPD occurs in two stages. The formation of MFTD is favored under milder conditions. To promote the formation of DFTD, a second, more forcing stage with higher temperature and pressure is typically required.[1][2]
-
Ligand Effects: The choice and concentration of phosphine ligands can influence the selectivity of the reaction.[3]
Q3: I am getting inconsistent results between experimental runs. What could be the reason?
A3: Inconsistent results can be frustrating. Consider these potential sources of variability:
-
Catalyst Preparation: The method of catalyst preparation can significantly impact its activity and selectivity. Ensure a consistent and reproducible catalyst synthesis protocol.
-
Purity of Reagents: The purity of dicyclopentadiene, syngas (CO/H₂), and solvents is critical. Impurities can poison the catalyst.
-
Reaction Setup: Ensure that the reactor is properly sealed to prevent leaks, which can alter the pressure and gas composition. Also, ensure consistent stirring speed and temperature control.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of increasing catalyst loading on the hydroformylation of dicyclopentadiene?
A1: Generally, increasing the catalyst loading will increase the reaction rate up to a certain point. However, the optimal loading depends on the specific catalyst system. For instance, in Co-Rh bimetallic catalysts supported on Fe₃O₄, increasing the cobalt loading enhances the formation rate of monoformyltricyclodecenes (MFTD).[1][2] For the subsequent hydroformylation to diformyltricyclodecanes (DFTD), the rate increases with the Co/Rh ratio up to 2:1 and then decreases.[1]
Q2: How does catalyst loading affect product selectivity in dicyclopentadiene hydroformylation?
A2: Catalyst loading, particularly the ratio of metals in a bimetallic system, has a significant impact on product selectivity. For Co-Rh/Fe₃O₄ catalysts, a monometallic Rh catalyst yields low selectivity for DFTD (around 21.3%). By increasing the cobalt loading to a Co/Rh ratio of 2:1, the selectivity for DFTD can be dramatically increased to over 90%.[1][2] However, a further increase in the Co/Rh ratio to 4:1 can lead to a decrease in DFTD selectivity.[1]
Q3: What are the typical reaction conditions for dicyclopentadiene hydroformylation?
A3: The reaction is often carried out in two stages. The first stage, for the conversion of DCPD to MFTD, can be performed at milder conditions, for example, 95°C and 4 MPa for 1.5 hours. The second stage, for the conversion of MFTD to DFTD, requires more stringent conditions, such as 140°C and 7 MPa for 4 hours.[1][2]
Q4: What is the kinetic model for dicyclopentadiene hydroformylation?
A4: The hydroformylation of dicyclopentadiene to MFTD can often be modeled using a first-order rate law. The observed first-order rate constant, k, can be determined from the slope of a plot of ln([DCPD]t/[DCPD]₀) versus time.[1][2]
Data Presentation
Table 1: Effect of Cobalt Loading on the Reaction Rate Constant (k) for the Hydroformylation of Dicyclopentadiene (DCPD) to Monoformyltricyclodecenes (MFTD). [2]
| Entry | Catalyst | 10 * k (min⁻¹) | Correlation Coefficient |
| 1 | 2Rh/Fe₃O₄ | 231.3 | 0.9443 |
| 2 | 0.5Co-2Rh/Fe₃O₄ | 248.9 | 0.9704 |
| 3 | 1Co-2Rh/Fe₃O₄ | 284.6 | 0.9835 |
| 4 | 2Co-2Rh/Fe₃O₄ | 359.2 | 0.9650 |
| 5 | 4Co-2Rh/Fe₃O₄ | 642.4 | 0.9959 |
| 6 | 8Co-2Rh/Fe₃O₄ | 599.3 | 0.9775 |
| Reaction conditions: 95°C, 4 MPa for 1.5 h, 5 g DCPD, 0.2 g catalyst, 0.2 g PPh₃, 20 mL solvent. |
Table 2: Effect of Cobalt Loading on the Reaction Rate Constant (k) for the Hydroformylation of Monoformyltricyclodecenes (MFTD) to Diformyltricyclodecanes (DFTD). [1]
| Catalyst | Rate Constant (k) |
| 2Rh/Fe₃O₄ | Value not provided |
| 1Co-2Rh/Fe₃O₄ | Value increases |
| 2Co-2Rh/Fe₃O₄ | Highest value |
| 4Co-2Rh/Fe₃O₄ | Value decreases |
| Qualitative trend based on provided data. The rate constant increased as the Co/Rh ratio increased from 0:1 to 2:1 and then decreased with a further increase in the ratio. |
Table 3: Effect of Cobalt Loading on the Selectivity of Diformyltricyclodecanes (DFTD) Synthesis. [1]
| Catalyst (Co/Rh ratio) | DFTD Selectivity (%) |
| Rh/Fe₃O₄ (0:1) | 21.3 |
| 4Co-2Rh/Fe₃O₄ (2:1) | 90.6 |
| 8Co-2Rh/Fe₃O₄ (4:1) | 67.0 |
Experimental Protocols
1. Catalyst Preparation (Co-Rh/Fe₃O₄ by Co-precipitation) [1]
-
Dissolve ferric nitrate (Fe(NO₃)₃·9H₂O) and rhodium chloride (RhCl₃) (and cobalt nitrate Co(NO₃)₂ for bimetallic catalysts) in deionized water.
-
Heat the solution to 80°C with stirring.
-
Add a sodium carbonate (Na₂CO₃) solution dropwise until the pH reaches 8.0 to induce precipitation.
-
Age the resulting slurry at 80°C for 1 hour with continuous stirring.
-
Filter the precipitate and wash thoroughly with deionized water until the filtrate is neutral.
-
Dry the solid at 110°C for 12 hours.
-
Calcine the dried powder at 400°C for 4 hours in air.
-
Reduce the calcined catalyst in a hydrogen flow at 400°C for 4 hours.
-
Passivate the reduced catalyst with a 1% O₂/N₂ mixture for 2 hours at room temperature.
2. Dicyclopentadiene Hydroformylation Reaction [1][2]
-
Stage 1 (DCPD to MFTD):
-
Charge a high-pressure autoclave with the catalyst (e.g., 0.2 g), dicyclopentadiene (e.g., 5 g), triphenylphosphine (PPh₃) (e.g., 0.2 g), and a solvent (e.g., 20 mL).
-
Seal the autoclave and purge several times with syngas (CO/H₂).
-
Pressurize the reactor to the desired pressure (e.g., 4 MPa).
-
Heat the reactor to the desired temperature (e.g., 95°C) and stir for the specified duration (e.g., 1.5 hours).
-
-
Stage 2 (MFTD to DFTD):
-
After the first stage, increase the temperature and pressure to the conditions required for the second hydroformylation step (e.g., 140°C and 7 MPa).
-
Continue the reaction with stirring for an additional period (e.g., 4 hours).
-
After the reaction, cool the autoclave to room temperature and carefully vent the excess gas.
-
Collect the liquid product for analysis (e.g., by gas chromatography).
-
Visualizations
Caption: Reaction pathway for the two-stage hydroformylation of dicyclopentadiene.
Caption: Experimental workflow for dicyclopentadiene hydroformylation.
Caption: Troubleshooting decision tree for common experimental issues.
References
Validation & Comparative
Unveiling the Aromatic Profile of Nardostachys jatamansi Essential Oil: A Focus on Octahydro-4,7-methano-1H-indenol
While a direct comparative analysis of the fragrance profiles of individual Octahydro-4,7-methano-1H-indenol isomers is not extensively available in public literature, this guide provides an in-depth look at its identification as a key volatile component in Nardostachys jatamansi essential oil. We will explore the analytical methodologies used to characterize this and other fragrance compounds within the essential oil, offering valuable insights for researchers and scientists in the fields of fragrance chemistry and natural product analysis.
Chemical Composition of Nardostachys jatamansi Essential Oil
Gas Chromatography-Mass Spectrometry (GC/MS) analysis of Nardostachys jatamansi essential oil has revealed a complex mixture of volatile compounds. Among these, this compound has been identified as a notable constituent. The following table summarizes the key components identified in one study, highlighting the chemical diversity of this essential oil.[1][2]
| Retention Time (min) | Compound | Percentage (%) |
| 12.79 | This compound | 4.44 |
| - | Guaia-6,9-diene | 11.96 |
| - | Calarene | 10.44 |
| - | Jatamansone | 8.11 |
| - | α-gurjunene | 7.42 |
| - | Valencene | 6.46 |
| - | α-maaliene | 5.24 |
| - | Sprojamol | 5.06 |
| - | Caratol | 5.06 |
| 13.28 | Vetiselinenol | 1.74 |
| Total Identified | 96.21 |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC/MS) Analysis
The identification of volatile compounds such as this compound in essential oils is predominantly achieved through Gas Chromatography-Mass Spectrometry (GC/MS). This technique separates individual components of a mixture in the gas phase and then provides mass spectra to aid in their identification.
Objective: To separate and identify the volatile constituents of Nardostachys jatamansi essential oil.
Instrumentation:
-
Gas Chromatograph (GC) coupled with a Mass Spectrometer (MS) detector.
Procedure:
-
Sample Preparation: A dilute solution of the Nardostachys jatamansi essential oil is prepared in a suitable volatile solvent (e.g., methanol).
-
Injection: A small volume (e.g., 0.2 µL) of the prepared sample is injected into the GC inlet, which is heated to a high temperature (e.g., 280 °C) to vaporize the sample.
-
Chromatographic Separation: The vaporized sample is carried by an inert carrier gas (e.g., Helium) through a long, thin capillary column. The column is coated with a stationary phase. The separation of compounds is based on their differential partitioning between the mobile (carrier gas) and stationary phases, which is influenced by factors like boiling point and polarity. The oven temperature is typically programmed to increase gradually to facilitate the separation of a wide range of compounds.
-
Mass Spectrometry Detection: As each separated compound elutes from the GC column, it enters the mass spectrometer.
-
Ionization: The molecules are bombarded with electrons (electron impact ionization at 70 eV), causing them to fragment into charged ions.
-
Mass Analysis: These ions are then sorted based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: A detector records the abundance of each ion at each m/z value, generating a mass spectrum for each compound.
-
-
Compound Identification: The resulting mass spectrum of each compound is a unique "fingerprint." These spectra are compared with reference spectra in a spectral library (e.g., NIST, Wiley) to identify the compounds. The retention time from the gas chromatogram also serves as an additional identifier.
Experimental Workflow: GC/MS Analysis of Essential Oils
The following diagram illustrates the typical workflow for the analysis of volatile compounds in essential oils using GC/MS.
Synthesis of Related Indenol Derivatives
While specific synthesis routes for the isomers of this compound were not detailed in the context of fragrance profiles, related chemical transformations are documented. For instance, an alcohol intermediate can undergo acid-catalyzed dehydration using p-toluenesulfonic acid (PTSA) in toluene to form hexahydro-4,7-methano-indene isomers.[3] This is followed by hydroformylation to produce aldehyde derivatives, which are often valuable fragrance ingredients themselves.[3] The synthesis of esters, such as (octahydro-4,7-methano-1H-indenyl)methyl acrylate, involves the esterification of the indenol precursor with acryloyl chloride.[3] These synthetic pathways highlight the chemical versatility of the indanol framework in creating a diverse range of molecules for fragrance and material science applications.
References
A Comparative Guide to Polycyclic Alcohols in Synthesis: Octahydro-4,7-methano-1H-indenol and its Counterparts
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to successful synthetic strategies. This guide provides an objective comparison of Octahydro-4,7-methano-1H-indenol with other notable polycyclic alcohols, focusing on their performance in various synthetic applications. The information is supported by experimental data to aid in the rational selection of these versatile compounds.
This compound, a saturated polycyclic alcohol, is a versatile synthetic intermediate primarily utilized in the fragrance and polymer industries. Its rigid, bicyclic structure imparts unique properties to materials and molecules. However, its utility in asymmetric synthesis as a chiral auxiliary is less documented compared to other well-established polycyclic alcohols like borneol, isoborneol, and menthol. This guide explores the distinct applications and performance of these compounds.
Comparison of Synthetic Applications and Performance
The primary applications of this compound lie in its use as a precursor for fragrance compounds and as a monomer for specialty polymers. In contrast, other polycyclic alcohols such as borneol, isoborneol, and menthol are renowned for their role as chiral auxiliaries in asymmetric synthesis, guiding the stereochemical outcome of reactions to produce enantiomerically enriched products.
Asymmetric Synthesis: A Performance Benchmark
The Diels-Alder reaction and the reduction of prochiral ketones are standard benchmarks for evaluating the efficacy of chiral auxiliaries. While direct comparative data for this compound in these roles is scarce, the performance of borneol, isoborneol, and menthol derivatives is well-documented.
Table 1: Performance of Polycyclic Alcohol Derivatives as Chiral Auxiliaries in the Diels-Alder Reaction
| Chiral Auxiliary | Dienophile | Diene | Lewis Acid | Temp (°C) | Yield (%) | Diastereomeric Excess (d.e.) / Enantiomeric Excess (e.e.) | Reference |
| (-)-8-Phenylmenthol Acrylate | Acrylate | Cyclopentadiene | Et₂AlCl | -78 | 89 | 97% d.e. | [1][2] |
| (-)-Menthol Acrylate | Acrylate | Cyclopentadiene | TiCl₄ | -78 | ~70 | ~40% d.e. | [3] |
| Camphorsultam Acrylate | Acrylate | Cyclopentadiene | TiCl₄ | -78 | 81 | 97% d.e. | [3] |
| Octahydro-4,7-methano-1H-indenyl Acrylate | Acrylate | Cyclopentadiene | N/A | N/A | N/A | Data not available |
Table 2: Performance of Polycyclic Alcohol-Derived Catalysts in the Asymmetric Reduction of Ketones
| Chiral Source for Catalyst | Ketone | Reducing Agent | Yield (%) | Enantiomeric Excess (e.e.) | Reference |
| (1S,2R)-(-)-cis-1-Amino-2-indanol | Acetophenone | Tetrabutylammonium borohydride / MeI | 89 | 91% | [4] |
| (S)-α,α-Diphenylpyrrolidinemethanol (derived from Proline) | Acetophenone | BH₃·THF | >95 | >99% | [5][6][7][8] |
| Derivatives of this compound | N/A | N/A | N/A | Data not available |
Note: The Corey-Itsuno reduction, a prominent method for asymmetric ketone reduction, typically employs chiral amino alcohols. While not directly polycyclic alcohols themselves, some are derived from chiral terpenes. Data for catalysts derived from this compound is not available in the searched literature.
Synthesis of Fragrance and Polymer Precursors
This compound serves as a key starting material for the synthesis of various fragrance ingredients and polymer monomers. A notable example is its conversion to (Octahydro-4,7-methano-1H-indenyl)methyl acrylate.
Table 3: Synthesis of (Octahydro-4,7-methano-1H-indenyl)methyl acrylate
| Reactants | Catalyst/Reagent | Solvent | Yield (%) | Reference |
| This compound, Acryloyl chloride | Acid catalyst | Anhydrous solvent | Not specified | [9] |
| Octahydroindene, Acrylic acid | Acidic or basic conditions | Not specified | Not specified | [10] |
A patent describes a related multi-step synthesis starting from octahydro-4,7-methano-inden-5-one, which is converted to an alcohol intermediate via a Grignard reaction with a reported yield of 90%. This alcohol is then dehydrated and subsequently hydroformylated to produce aldehyde derivatives used in perfumes, with an overall yield of 88% for the hydroformylation step[11][12].
Experimental Protocols
Protocol 1: Synthesis of a Chiral Acrylate for Diels-Alder Reaction (General Procedure)
This protocol is a generalized procedure for the synthesis of chiral acrylates from polycyclic alcohols, which can then be used as dienophiles in asymmetric Diels-Alder reactions.
Materials:
-
Chiral polycyclic alcohol (e.g., (-)-8-phenylmenthol, (-)-borneol)
-
Acryloyl chloride
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of the chiral polycyclic alcohol (1.0 eq) in anhydrous DCM is cooled to 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Triethylamine (1.2 eq) is added to the solution.
-
Acryloyl chloride (1.1 eq) is added dropwise to the stirred solution at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours, or until TLC analysis indicates complete consumption of the starting alcohol.
-
The reaction is quenched by the addition of saturated aqueous NaHCO₃.
-
The organic layer is separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the pure chiral acrylate.
Protocol 2: Asymmetric Diels-Alder Reaction of a Chiral Acrylate with Cyclopentadiene (General Procedure)
This protocol describes a typical Lewis acid-catalyzed asymmetric Diels-Alder reaction.
Materials:
-
Chiral acrylate (from Protocol 1)
-
Freshly cracked cyclopentadiene
-
Lewis acid (e.g., TiCl₄, Et₂AlCl) in an anhydrous solvent
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of the chiral acrylate (1.0 eq) in anhydrous DCM is cooled to -78 °C under an inert atmosphere.
-
The Lewis acid (1.0-1.2 eq) is added dropwise to the solution, and the mixture is stirred for 30 minutes.
-
Freshly cracked cyclopentadiene (3.0-5.0 eq) is added dropwise to the reaction mixture at -78 °C.
-
The reaction is stirred at -78 °C for 3-6 hours, or until TLC analysis shows the disappearance of the chiral acrylate.
-
The reaction is quenched at -78 °C by the slow addition of saturated aqueous NaHCO₃.
-
The mixture is allowed to warm to room temperature, and the layers are separated.
-
The aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel. The diastereomeric excess (d.e.) can be determined by ¹H NMR spectroscopy or HPLC analysis of the purified product.
Visualizing Synthetic Pathways and Relationships
Conclusion
This compound is a valuable building block for the synthesis of fragrances and polymers, where its rigid polycyclic structure is a key asset. In contrast, other polycyclic alcohols such as borneol, isoborneol, and menthol, which are part of the chiral pool of naturally occurring terpenes, have been extensively developed as effective chiral auxiliaries in asymmetric synthesis. The choice between these compounds should therefore be guided by the specific synthetic goal. For applications requiring a robust, non-chiral polycyclic scaffold, this compound is a strong candidate. For stereoselective transformations, the well-established performance of borneol, isoborneol, and menthol derivatives makes them the preferred choice. Further research into the application of derivatives of this compound in asymmetric catalysis could potentially broaden its utility in fine chemical synthesis.
References
- 1. scielo.br [scielo.br]
- 2. chemtube3d.com [chemtube3d.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. researchgate.net [researchgate.net]
- 5. Highly enantioselective reduction of ketones using CoreyâItsuno reduction using CBS catalyst. [isomerlab.com]
- 6. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. synarchive.com [synarchive.com]
- 9. (Octahydro-4,7-methano-1H-indenyl)methyl acrylate | 93962-84-6 | Benchchem [benchchem.com]
- 10. Buy (Octahydro-4,7-methano-1H-indenyl)methyl acrylate | 93962-84-6 [smolecule.com]
- 11. researchgate.net [researchgate.net]
- 12. US20130109761A1 - Octahydro-1h-4,7-methano-indene-5-aldehydes and their use in perfume compositions - Google Patents [patents.google.com]
A Comparative Guide to the Biological Activities of Octahydro-4,7-methano-1H-indenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The octahydro-4,7-methano-1H-indenol scaffold is a rigid tricyclic system that has garnered interest for its potential applications in medicinal chemistry and materials science. While derivatives of this core structure are utilized in the fragrance industry, comprehensive public data on their specific biological activities and mechanisms of action in a pharmacological context is limited. Anecdotal evidence suggests potential neuroprotective, endocrine-disrupting, and antiviral properties, though a lack of quantitative, comparative data in peer-reviewed literature presents a significant gap for researchers. Stereochemistry appears to play a crucial role in the biological activity of these derivatives, with specific stereoisomers reportedly exhibiting higher binding affinity to certain biological targets[1].
This guide provides an objective comparison of the potential biological activities of this compound derivatives based on available information. Due to the scarcity of quantitative data like IC50 or EC50 values for a series of these compounds, this document focuses on presenting detailed experimental protocols for assays relevant to the qualitatively suggested activities. This will enable researchers to conduct their own comparative studies. The potential signaling pathways and experimental workflows are visualized to further aid in experimental design.
Potential Biological Activities and Comparative Analysis
| Biological Activity | Target/Pathway | Implications | Key Considerations |
| Neuroprotection | GABA-A Receptor (putative) | Potential for development of therapeutics for neurodegenerative diseases or epilepsy. | Stereoisomer-specific activity has been suggested, with the (3R,7R)-stereoisomer showing potentially higher affinity[1]. |
| Endocrine Disruption | Estrogen Receptor (putative) | Potential for unintended hormonal effects that require careful toxicological evaluation. | Could also be explored for applications in hormone-dependent therapies if selectivity can be achieved. |
| Antiviral Activity | Not Specified | Broad-spectrum antiviral potential, though the specific viruses and mechanisms are not well-defined. | Requires initial screening against a panel of viruses to identify any specific activity. |
| Olfactory Stimulation | Olfactory Receptors | Primary current application is in the fragrance industry. | Structure-odor relationships are complex and subtle structural changes can lead to significant differences in scent profile. |
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments to quantitatively assess the biological activities of this compound derivatives.
Neuroprotective Activity: GABA-A Receptor Binding Assay
This protocol describes a radioligand binding assay to determine the affinity of test compounds for the GABA-A receptor, a key target in the central nervous system.
Objective: To quantify the binding affinity (Ki) of this compound derivatives to the GABA-A receptor.
Materials:
-
Rat brain tissue (cortex or whole brain)
-
[3H]-Muscimol (radioligand)
-
GABA (for non-specific binding determination)
-
Test compounds (this compound derivatives)
-
Homogenization Buffer: 0.32 M sucrose, pH 7.4
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4 (ice-cold)
-
Scintillation fluid
-
Centrifuge capable of 140,000 x g
-
Homogenizer
-
Liquid scintillation counter
-
96-well plates
Procedure:
-
Membrane Preparation: a. Homogenize rat brains in 20 ml/g of ice-cold homogenization buffer. b. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. c. Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C. d. Resuspend the pellet in ice-cold deionized water and homogenize. e. Centrifuge again at 140,000 x g for 30 minutes at 4°C. f. Wash the pellet by resuspending in binding buffer and centrifuging at 140,000 x g for 30 minutes at 4°C. Repeat this wash step twice. g. Resuspend the final pellet in binding buffer to a protein concentration of 0.1-0.2 mg/mL. The protein concentration can be determined using a Bradford or BCA assay.
-
Binding Assay: a. In a 96-well plate, set up the following in triplicate:
- Total Binding: 150 µL of membrane preparation, 50 µL of varying concentrations of [3H]-Muscimol, and 50 µL of binding buffer.
- Non-specific Binding: 150 µL of membrane preparation, 50 µL of varying concentrations of [3H]-Muscimol, and 50 µL of 10 mM GABA.
- Competitive Binding: 150 µL of membrane preparation, 50 µL of a fixed concentration of [3H]-Muscimol (e.g., 5 nM), and 50 µL of varying concentrations of the test compound. b. Incubate the plate at 4°C for 45 minutes. c. Terminate the reaction by rapid vacuum filtration onto glass fiber filters (e.g., GF/C) presoaked in 0.3% polyethyleneimine (PEI). d. Wash the filters four times with ice-cold wash buffer. e. Place the filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a liquid scintillation counter.
-
Data Analysis: a. For saturation binding, plot specific binding (Total - Non-specific) against the concentration of [3H]-Muscimol to determine the Kd (dissociation constant) and Bmax (maximum receptor density). b. For competitive binding, plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. c. Calculate the Ki (inhibition constant) for the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand.
This protocol is adapted from standard radioligand binding assay procedures.[1][2][3]
Endocrine Disrupting Potential: Estrogen Receptor Competitive Binding Assay
This assay determines the relative binding affinity of test compounds for the estrogen receptor (ER).
Objective: To assess the potential of this compound derivatives to bind to the estrogen receptor.
Materials:
-
Rat uterine cytosol (source of ER)
-
[3H]-17β-estradiol ([3H]-E2) (radioligand)
-
Unlabeled 17β-estradiol (E2) (for standard curve)
-
Test compounds
-
TEDG Buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM DTT, 10% glycerol, pH 7.4
-
Hydroxylapatite (HAP) slurry
-
Ethanol
Procedure:
-
Cytosol Preparation: a. Prepare TEDG buffer. Dithiothreitol (DTT) should be added just before use. b. Use uteri from female rats ovariectomized 7-10 days prior. c. Homogenize the uteri in ice-cold TEDG buffer (0.1 g tissue per 1.0 mL buffer) using a Polytron homogenizer. d. Centrifuge the homogenate at high speed to obtain the cytosol (supernatant).
-
Competitive Binding Assay: a. In duplicate tubes, add the following in a total volume of 0.5 mL:
- 1.0 nM [3H]-E2
- Varying concentrations of the test compound (e.g., 1 x 10^-10 M to 3 x 10^-4 M) dissolved in ethanol.
- Sufficient uterine cytosol to provide 50-100 µg of protein. b. Include control tubes for total binding (no competitor) and non-specific binding (100-fold excess of unlabeled E2). c. Incubate the tubes at 4°C for 20 hours. d. To separate bound from free radioligand, add 750 µL of a cold 60% HAP slurry to each tube. e. Vortex and incubate on ice for 15 minutes. f. Centrifuge, decant the supernatant, and wash the HAP pellet. g. Resuspend the final pellet in ethanol and transfer to a scintillation vial with scintillation fluid. h. Quantify radioactivity using a liquid scintillation counter.
-
Data Analysis: a. Calculate the percentage of specific binding for each concentration of the test compound. b. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. c. Compare the IC50 values of the derivatives to that of unlabeled E2 to determine their relative binding affinity.
This protocol is based on established methods for assessing estrogen receptor binding.[4][5][6]
In Vitro Neuroprotection Assay using SH-SY5Y Cells
This cell-based assay evaluates the ability of test compounds to protect neuronal cells from a toxic insult.
Objective: To determine if this compound derivatives can protect human neuroblastoma SH-SY5Y cells from amyloid-beta (Aβ) induced toxicity.
Materials:
-
Human neuroblastoma SH-SY5Y cells
-
Cell culture medium (e.g., DMEM/F12) with fetal bovine serum (FBS) and antibiotics
-
Amyloid-beta peptide (Aβ1-42 or Aβ25-35)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: a. Seed SH-SY5Y cells (e.g., 3 x 10^4 cells/well) in a 96-well plate and allow them to adhere overnight. b. Replace the medium with a serum-free medium. c. Pre-treat the cells with various non-cytotoxic concentrations of the test compounds for 2 hours. d. Induce toxicity by adding Aβ peptide (e.g., 10 µM) to the wells (except for the vehicle control group) and incubate for 24 hours.
-
Cell Viability Assessment (MTT Assay): a. After the 24-hour incubation, add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C. b. Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals. c. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Calculate cell viability as a percentage of the vehicle-treated control group. b. Plot cell viability against the concentration of the test compound to determine the protective effect. c. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be used to determine significant differences between the Aβ-treated group and the compound-treated groups.
This protocol is a standard method for assessing neuroprotection in vitro.[7][8]
General Antiviral Activity Screening
This protocol provides a general framework for screening compounds for antiviral activity using a cytopathic effect (CPE) reduction assay.
Objective: To perform an initial screen of this compound derivatives for activity against a selected virus.
Materials:
-
A susceptible host cell line for the chosen virus
-
The virus of interest
-
Cell culture medium
-
Test compounds
-
96-well plates
-
Neutral red dye or another viability stain
-
Microplate reader
Procedure:
-
Assay Setup: a. Seed the host cells in a 96-well plate and incubate until a confluent monolayer is formed. b. Prepare serial dilutions of the test compounds in the cell culture medium. c. Remove the growth medium from the cells and add the diluted test compounds. d. Add a standardized amount of virus to each well, except for the cell control and toxicity control wells. e. Include a virus control (cells + virus, no compound) and a cell control (cells only). Also, include a toxicity control for each compound concentration (cells + compound, no virus). f. Incubate the plate at the optimal temperature for the virus (e.g., 33°C or 37°C) for 4-5 days, or until CPE is observed in 90-100% of the virus control wells.
-
Quantification of Antiviral Activity: a. After incubation, observe the wells microscopically for the presence or absence of CPE. b. To quantify cell viability, remove the medium and add a solution of neutral red. Incubate to allow the viable cells to take up the dye. c. Wash the cells to remove excess dye and then add a destaining solution. d. Read the absorbance on a microplate reader.
-
Data Analysis: a. Calculate the percentage of CPE inhibition for each compound concentration compared to the virus control. b. Calculate the 50% effective concentration (EC50), which is the concentration of the compound that inhibits CPE by 50%. c. From the toxicity control wells, calculate the 50% cytotoxic concentration (CC50). d. Determine the selectivity index (SI = CC50 / EC50). A higher SI value indicates a more promising antiviral compound.
This is a widely used method for initial antiviral screening.[9][10]
Visualizations: Workflows and Pathways
The following diagrams, created using the DOT language, illustrate key experimental workflows and a hypothetical signaling pathway.
Caption: Workflow for GABA-A Receptor Binding Assay.
Caption: Workflow for In Vitro Neuroprotection Assay.
Caption: Hypothetical GABA-A Receptor Signaling Pathway.
Conclusion
The biological activity of this compound derivatives represents an under-investigated area of medicinal chemistry. While their use in the fragrance industry is established, their potential as neuroprotective, endocrine-modulating, or antiviral agents requires systematic evaluation. The lack of publicly available, quantitative, and comparative data highlights a clear opportunity for further research. The detailed experimental protocols provided in this guide offer a starting point for researchers to quantitatively assess these potential activities and to build a robust structure-activity relationship (SAR) profile for this class of compounds. Such studies will be crucial in determining the true therapeutic potential of the this compound scaffold.
References
- 1. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PDSP - GABA [kidbdev.med.unc.edu]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. Estrogen receptor binding assay method for endocrine disruptors using fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells [frontiersin.org]
- 8. In vitro evaluation of the protective effects of plant extracts against amyloid-beta peptide-induced toxicity in human neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 10. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Acrylate Polymers: Performance Enhancement with Octahydro-4,7-methano-1H-indenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of acrylate polymers with and without the incorporation of the bulky alicyclic monomer, Octahydro-4,7-methano-1H-indenol. The inclusion of this tricyclic alcohol into the polymer backbone can significantly alter the material's properties, offering enhanced performance for a variety of advanced applications. This document outlines the key differences in their performance, supported by experimental data from analogous polymer systems, and provides detailed experimental protocols for their synthesis and characterization.
Performance Comparison: Enhanced Properties
Polymers incorporating these bulky alicyclic structures are noted for their enhanced thermal stability, higher glass transition temperatures, improved mechanical strength, and excellent optical transparency.[1][2] Furthermore, they exhibit lower coefficients of thermal expansion, reduced water absorption, and lower dielectric constants, making them suitable for applications in optoelectronics and other high-performance fields.[1][2]
Key Performance Metrics of Analogous Methacrylate Polymers
The following table summarizes the key performance differences observed between a standard methacrylate polymer (Polymethyl Methacrylate - PMMA) and a methacrylate polymer incorporating a tricyclodecyl group (Poly(tricyclodecyl methacrylate) - PTCDMA), which serves as a strong proxy for the performance of an acrylate polymer with this compound.
| Property | Poly(methyl methacrylate) (PMMA) | Poly(tricyclodecyl methacrylate) (PTCDMA) | Performance Enhancement |
| Thermal Stability (Td, 5% weight loss) | ~280 °C | ~350 °C | Increased thermal stability |
| Glass Transition Temperature (Tg) | ~105 °C | ~180 °C | Higher service temperature |
| Coefficient of Thermal Expansion (CTE) | High | Low | Improved dimensional stability |
| Water Absorption | Moderate | Low | Enhanced moisture resistance |
| Dielectric Constant | ~3.0-3.6 | ~2.5-2.8 | Better insulating properties |
| Optical Transparency (%T at 400-800 nm) | >92% | >92% | Maintained high transparency |
| Mechanical Properties | Brittle | Tougher, more rigid | Improved mechanical strength |
Note: The data presented above is a representative summary from studies on analogous methacrylate polymer systems and is intended to illustrate the expected performance enhancements.
Experimental Protocols
Synthesis of (Octahydro-4,7-methano-1H-indenyl)methyl Acrylate Monomer
The synthesis of the acrylate monomer containing the this compound moiety can be achieved through the esterification of the corresponding alcohol with acryloyl chloride.
Materials:
-
This compound
-
Acryloyl chloride
-
Triethylamine (or other suitable base)
-
Anhydrous dichloromethane (or other suitable solvent)
-
Anhydrous magnesium sulfate
-
Sodium bicarbonate solution (saturated)
-
Brine solution (saturated)
Procedure:
-
Dissolve this compound and triethylamine in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acryloyl chloride dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure (Octahydro-4,7-methano-1H-indenyl)methyl acrylate monomer.
Synthesis of Acrylate Polymer via Free-Radical Polymerization
This protocol describes a general method for the free-radical polymerization of acrylate monomers.
Materials:
-
Acrylate monomer (e.g., methyl acrylate or (Octahydro-4,7-methano-1H-indenyl)methyl acrylate)
-
Azobisisobutyronitrile (AIBN) or other suitable radical initiator
-
Anhydrous toluene (or other suitable solvent)
Procedure:
-
Dissolve the acrylate monomer and AIBN in anhydrous toluene in a reaction vessel equipped with a condenser and a magnetic stirrer.
-
De-gas the solution by bubbling with an inert gas (e.g., nitrogen or argon) for 30 minutes to remove oxygen, which can inhibit polymerization.
-
Heat the reaction mixture to 60-80 °C under the inert atmosphere to initiate the polymerization.
-
Maintain the reaction at this temperature for a specified period (e.g., 6-24 hours), with continuous stirring.
-
Monitor the polymerization progress by periodically taking samples and analyzing the monomer conversion using techniques like gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
-
Once the desired conversion is reached, cool the reaction to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane).
-
Collect the precipitated polymer by filtration, wash with the non-solvent to remove unreacted monomer and initiator residues.
-
Dry the polymer in a vacuum oven at a suitable temperature until a constant weight is achieved.
Visualizations
Experimental Workflow for Polymer Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of acrylate polymers.
Logical Relationship of Improved Properties
Caption: Impact of indenol incorporation on key polymer properties.
References
A Comparative Olfactory Analysis: Octahydro-4,7-methano-indene Aldehydes versus Ketones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the olfactory properties of octahydro-4,7-methano-indene aldehydes and their corresponding ketones. The information presented is collated from publicly available patent literature and scientific resources, offering a valuable reference for researchers in the fields of fragrance chemistry, sensory science, and pharmacology.
Summary of Olfactory Properties
The olfactory characteristics of octahydro-4,7-methano-indene derivatives are significantly influenced by the nature of the carbonyl functional group. The aldehydes in this family are characterized by potent and desirable fragrance profiles, while the corresponding ketones exhibit weaker and less refined scent characteristics.
| Compound Class | Specific Compounds | Reported Olfactory Description |
| Aldehydes | octahydro-4,7-methano-1H-indene-5-acetaldehyde | Floral and muguet notes.[1][2] |
| 6-methyl-octahydro-4,7-methano-indene-5-carbaldehyde | Aldehydic note.[1][2][3] | |
| Mixture of the above aldehydes | Floral, muguet, aldehydic, green, freesia, sweet, and slightly woody notes.[1][3] | |
| Ketones | Mixture of 1-(octahydro-4,7-methano-inden-5-yl)-propan-2-one and 1-(6-methyl-octahydro-4,7-methano-inden-5-yl)-ethanone | Floral, fruity, woody, but weak notes with additional metallic character.[1][2][4] |
Experimental Protocols
Synthesis of Octahydro-4,7-methano-indene Aldehydes
A detailed hydroformylation process for the synthesis of a mixture of octahydro-4,7-methano-1H-indene-5-acetaldehyde and 6-methyl-octahydro-4,7-methano-indene-5-carbaldehyde is described in US Patent 8,633,144 B2.[3]
Materials:
-
Hexahydro-4,7-methano-indene isomers
-
Carbonyl hydrido tris(triphenylphosphine)rhodium(I) (Rh-42 catalyst)
-
Syngas (50:50 mixture of carbon monoxide and hydrogen)
-
Nitrogen gas
Procedure:
-
A 4 L Zipper Clave reactor is charged with hexahydro-4,7-methano-indene isomers (3.6 mol) and the rhodium catalyst.[3]
-
The reactor is flushed and vented three times with nitrogen gas, followed by three flushes with the syngas mixture.[3]
-
The reactor is pressurized to 300 psig with the syngas mixture and heated to 120°C.[3]
-
The reaction progress is monitored by gas-liquid chromatography (GLC). The reaction is considered complete after approximately 2.5 hours.[3]
-
After completion, the reactor is vented and purged three times with nitrogen.[3]
-
The crude product is then distilled to yield a 9:1 mixture of octahydro-4,7-methano-1H-indene-5-acetaldehyde and 6-methyl-octahydro-4,7-methano-indene-5-carbaldehyde.[3]
Sensory Evaluation of Fragrance Materials
While the specific parameters for the olfactory evaluation of the target compounds are not detailed in the source documents, a general protocol for sensory analysis in the fragrance industry involves the following steps:
1. Panelist Selection and Training:
-
Recruit panelists based on their ability to smell and articulate their perceptions.
-
Screen panelists for any allergies or sensitivities.
-
Train panelists to identify and rate the intensity of various odor descriptors.
2. Sample Preparation and Presentation:
-
Prepare samples in a consistent and controlled manner, often diluted in an appropriate solvent.
-
Present samples in a well-ventilated, odor-free environment to prevent cross-contamination.
-
Utilize techniques like smelling strips or olfactometers for standardized sample delivery.
3. Evaluation Procedure:
-
Instruct panelists to evaluate the fragrance at different time points (top, middle, and base notes).
-
Use a standardized questionnaire or rating scale for panelists to record their impressions of odor characteristics such as pleasantness, strength, and longevity.
-
Incorporate sensory breaks to prevent olfactory fatigue.
4. Data Analysis:
-
Analyze the collected data to determine the overall sensory profile of the fragrance.
-
Use statistical methods to assess the significance of any observed differences between samples.
Signaling Pathway and Experimental Workflow
The perception of odorants like aldehydes and ketones is initiated by their interaction with olfactory receptors in the nasal cavity, triggering a downstream signaling cascade. The general workflow for synthesizing and evaluating these compounds is also outlined below.
Caption: Canonical olfactory signaling pathway initiated by an odorant.
Caption: Workflow from synthesis to sensory analysis.
References
- 1. US20130109761A1 - Octahydro-1h-4,7-methano-indene-5-aldehydes and their use in perfume compositions - Google Patents [patents.google.com]
- 2. US9834738B2 - Octahydro-1H-4,7-methano-indene-5-aldehydes and their use in perfume compositions - Google Patents [patents.google.com]
- 3. US8633144B2 - Octahydro-1H-4,7-methano-indene-5-aldehydes and their use in perfume compositions - Google Patents [patents.google.com]
- 4. 1-(octahydro-4,7-methanoinden-5-yl)-propan-2-one + 1-(6-methyloctahydro-4,7-methanoinden-5-yl)-ethanone [thegoodscentscompany.com]
A Comparative Toxicological Guide to Octahydro-4,7-methano-1H-indenol and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the toxicological profiles of Octahydro-4,7-methano-1H-indenol and its derivatives, compounds frequently utilized as fragrance ingredients. The information herein is compiled from publicly available safety assessments and databases to facilitate an objective comparison of their performance and to provide supporting experimental context.
Quantitative Toxicological Data
The available quantitative toxicological data for this compound and its derivatives is limited in the public domain. Many safety assessments rely on the Threshold of Toxicological Concern (TTC) and read-across approaches from structurally similar compounds due to the absence of specific experimental data for every derivative. The following tables summarize the available data.
Table 1: Acute Toxicity Data
| Compound Name | CAS Number | Test Species | Route of Administration | LD50 (mg/kg bw) | GHS Classification |
| (Octahydro-4,7-methano-1H-indenediyl)bis(methylene) diacrylate | 42594-17-2 | Rat (female) | Oral | > 2,000[1] | Not Classified |
| (Octahydro-4,7-methano-1H-indenediyl)bis(methylene) diacrylate | 42594-17-2 | Rat (male and female) | Dermal | > 2,000[1] | Not Classified |
| This compound | 13380-89-7 | Data Not Available | - | Data Not Available | Not Classified |
| Octahydro-4,7-methano-1H-indenemethyl acetate | 30772-69-1 | Data Not Available | - | Data Not Available | Skin Irrit. 2, Aquatic Chronic 2[2] |
| Octahydro-4,7-methano-1H-indenecarbaldehyde | 30772-79-3 | Data Not Available | - | Data Not Available | Skin Sens. 1B |
Table 2: Skin Sensitization Data
| Compound Name | CAS Number | Test Species | Assay | Result | NESIL (μg/cm²) |
| (Octahydro-4,7-methano-1H-indenediyl)bis(methylene) diacrylate | 42594-17-2 | Guinea pig | OECD Test Guideline 406 | Causes sensitization[1] | Data Not Available |
| Octahydro-4,7-methano-1H-indenecarbaldehyde | 30772-79-3 | Mouse | Local Lymph Node Assay (LLNA) | Sensitizing (EC3 value of 7.14%)[3] | 1100[3] |
Table 3: Genotoxicity and Other Endpoints
| Compound Name | Assay | Result |
| Octahydro-4,7-methano-1H-indenecarbaldehyde | Bacterial reverse mutation assay (Ames test) | Not mutagenic[3] |
| Octahydro-4,7-methano-1H-indenecarbaldehyde | BlueScreen assay | Negative for genotoxicity, positive for cytotoxicity[3] |
| 4,7-Methano-1H-inden-5-ol, 3a,4,5,6,7,7a-hexahydrodimethyl- | BlueScreen assay | Negative for genotoxicity, positive for cytotoxicity[4] |
| 4,7-Methano-1H-inden-5-ol, 3a,4,5,6,7,7a-hexahydrodimethyl- | In vitro micronucleus test | Non-clastogenic[4] |
Experimental Protocols
Detailed experimental protocols for the toxicological evaluation of these specific compounds are often proprietary. However, the studies referenced in safety assessments typically adhere to internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD).
Acute Oral Toxicity (as per OECD Test Guideline 423)
This method involves the administration of the test substance to a small group of female rats at one of a series of fixed dose levels. The initial dose is selected based on available information about the substance. The animals are observed for signs of toxicity and mortality for up to 14 days. The LD50 is determined based on the dose at which mortality is observed. For (Octahydro-4,7-methano-1H-indenediyl)bis(methylene) diacrylate, the oral LD50 in rats was found to be greater than 2,000 mg/kg, indicating low acute oral toxicity.[1]
Acute Dermal Toxicity (as per OECD Test Guideline 402)
The test substance is applied to a shaved area of the skin of rats (male and female). The animals are observed for signs of toxicity and mortality over a 14-day period. For (Octahydro-4,7-methano-1H-indenediyl)bis(methylene) diacrylate, the dermal LD50 was determined to be greater than 2,000 mg/kg.[1]
Skin Sensitization: Guinea Pig Maximization Test (as per OECD Test Guideline 406)
This method involves a two-stage process: induction and challenge. During induction, the test substance is administered to guinea pigs both intradermally with an adjuvant and topically. After a rest period, the animals are challenged with a topical application of the test substance. The degree of skin reaction (redness and swelling) is scored to determine if the substance is a sensitizer. (Octahydro-4,7-methano-1H-indenediyl)bis(methylene) diacrylate was found to be a skin sensitizer using this method.[1]
Skin Sensitization: Murine Local Lymph Node Assay (LLNA) (as per OECD Test Guideline 429)
The LLNA measures the proliferation of lymphocytes in the draining lymph nodes of mice following repeated topical application of the test substance. An increase in lymphocyte proliferation above a certain threshold indicates that the substance has sensitizing potential. Octahydro-4,7-methano-1H-indenecarbaldehyde was identified as a skin sensitizer based on the results of an LLNA.[3]
Visualizations
General Toxicological Assessment Workflow
The following diagram illustrates a typical workflow for assessing the toxicology of a chemical substance, integrating various testing strategies.
Caption: A generalized workflow for toxicological assessment of chemical substances.
Conceptual Model of Skin Sensitization
Due to the lack of specific signaling pathway data for this chemical class, the following diagram provides a high-level conceptual model of the key events in chemically-induced skin sensitization.
Caption: A conceptual model of the key events in allergic contact dermatitis (ACD).
References
A Comparative Environmental Impact Assessment of Tricyclo[5.2.1.0²,⁶]decan-8-ol and its Alternatives
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative environmental impact assessment of tricyclo[5.2.1.0²,⁶]decan-8-ol. Due to the limited availability of direct experimental data for this specific compound, this assessment utilizes data from structurally similar surrogate molecules and established international testing protocols to provide a predictive overview. The objective is to offer a framework for understanding the potential environmental fate and ecotoxicity of tricyclo[5.2.1.0²,⁶]decan-8-ol in comparison to other cyclic and polycyclic alcohols used in research and development.
Executive Summary
Comparative Data on Environmental Impact
The following table summarizes available and predicted environmental data for tricyclo[5.2.1.0²,⁶]decan-8-ol and its selected alternatives. Data for the target compound is estimated based on its structural properties and data from similar compounds.
| Parameter | Tricyclo[5.2.1.0²,⁶]decan-8-ol (Predicted) | Cyclohexanol (Experimental) | 1-Adamantanol (Experimental) |
| Biodegradability | |||
| Ready Biodegradability (OECD 301) | Predicted to be not readily biodegradable | Readily biodegradable | Not readily biodegradable |
| Aquatic Toxicity | |||
| Acute toxicity to fish (LC50, 96h) | Predicted to be harmful to aquatic life | 22-46 mg/L (Fathead minnow) | >100 mg/L (Zebra fish) |
| Acute toxicity to daphnia (EC50, 48h) | Predicted to be harmful to aquatic life | 89 mg/L (Daphnia magna) | >100 mg/L (Daphnia magna) |
| Toxicity to algae (EC50, 72h) | Predicted to be harmful to aquatic life | >100 mg/L (Pseudokirchneriella subcapitata) | >100 mg/L (Pseudokirchneriella subcapitata) |
| Bioaccumulation Potential | |||
| Octanol-Water Partition Coefficient (Log Kow) | Estimated: 2.5 - 3.5 | 1.23 | 2.28 |
| Bioaccumulation Factor (BCF) | Predicted to have low to moderate bioaccumulation potential | <10 | Low potential |
Experimental Protocols
The following are summaries of the key OECD guidelines that would be used to generate the data presented above.
Biodegradability
-
OECD Test Guideline 301: Ready Biodegradability
-
Principle: This set of six methods assesses the potential for a chemical to be rapidly and completely biodegraded by microorganisms. The test substance is incubated in a mineral medium with a microbial inoculum (typically from sewage treatment plant effluent) for 28 days.
-
Methodology (e.g., OECD 301F, Manometric Respirometry):
-
A solution or dispersion of the test substance in a mineral medium is prepared.
-
The solution is inoculated with a small number of microorganisms.
-
The consumption of oxygen is measured by a respirometer over 28 days.
-
The amount of oxygen consumed is compared to the theoretical oxygen demand (ThOD) to calculate the percentage of biodegradation.
-
A substance is considered "readily biodegradable" if it reaches a biodegradation level of >60% ThOD within a 10-day window during the 28-day test period.
-
-
Aquatic Toxicity
-
OECD Test Guideline 203: Fish, Acute Toxicity Test
-
Principle: This test determines the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a 96-hour period.
-
Methodology:
-
Groups of fish (e.g., Rainbow Trout, Zebra Fish, Fathead Minnow) are exposed to a range of concentrations of the test substance in water for 96 hours.
-
Mortality is recorded at 24, 48, 72, and 96 hours.
-
The LC50 value is calculated using statistical methods.
-
-
Bioaccumulation Potential
-
OECD Test Guideline 107: Partition Coefficient (n-octanol/water): Shake Flask Method
-
Principle: This method determines the octanol-water partition coefficient (Kow), which is a measure of a chemical's lipophilicity and a key indicator of its potential to bioaccumulate.
-
Methodology:
-
The test substance is dissolved in a mixture of n-octanol and water.
-
The mixture is shaken until equilibrium is reached.
-
The concentration of the substance in both the n-octanol and water phases is measured.
-
The Log Kow is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the water phase.
-
-
Visualizations
Caption: Conceptual workflow for the environmental impact assessment of a chemical compound.
Caption: Simplified logical relationships of a chemical's environmental fate.
Conclusion
Based on the comparative analysis of its structural analogues, tricyclo[5.2.1.0²,⁶]decan-8-ol is predicted to be less biodegradable and potentially more persistent in the environment than simpler cyclic alcohols like cyclohexanol. Its bioaccumulation potential is likely to be low to moderate. The aquatic toxicity is predicted to be in a range that would classify it as harmful to aquatic life.
For a definitive environmental impact assessment, experimental testing following the outlined OECD guidelines is essential. The data and protocols presented in this guide provide a robust starting point for such an evaluation and for making informed decisions regarding the use and potential environmental management of this compound. Researchers and drug development professionals are encouraged to consider these potential environmental impacts in the early stages of product development.
A Comparative Guide to the Reactivity of Endo- and Exo-Tricyclo[5.2.1.0²,⁶]decan-8-ol Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of the endo- and exo- isomers of tricyclo[5.2.1.0²,⁶]decan-8-ol. The rigid, cage-like structure of the tricyclo[5.2.1.0²,⁶]decane skeleton imposes significant steric and stereoelectronic constraints that lead to distinct differences in the reactivity of the two diastereomers. Understanding these differences is crucial for the strategic design of synthetic routes and the development of novel therapeutics based on this scaffold.
Executive Summary
The key difference in the reactivity of endo- and exo-tricyclo[5.2.1.0²,⁶]decan-8-ol arises from the steric accessibility of the hydroxyl group. The exo- isomer, with its outwardly oriented hydroxyl group, is generally more reactive towards sterically demanding reagents and exhibits faster reaction rates in processes where steric hindrance is a key factor. Conversely, the endo- isomer, where the hydroxyl group is pointed towards the concave face of the molecule, is more sterically hindered and thus less reactive. This guide presents available experimental data, detailed protocols for comparative experiments, and logical workflows to illustrate these principles.
Data Presentation: Reactivity Comparison
While direct comparative kinetic studies on endo- and exo-tricyclo[5.2.1.0²,⁶]decan-8-ol are not extensively documented in publicly available literature, data from closely related rigid polycyclic systems, such as tricyclo[3.3.0.0²,⁸]octan-4-yl p-toluenesulfonates, provide valuable insights into the expected reactivity differences. The following table summarizes the relative solvolysis rates for these analogous tosylates, which serve as a strong predictive model for the behavior of the tricyclo[5.2.1.0²,⁶]decan-8-ol system.
| Reaction | Isomer | Relative Rate (k_rel) | Temperature (°C) | Solvent | Data Source |
| Solvolysis of p-Toluenesulfonate Esters | endo-tricyclo[3.3.0.0²,⁸]oct-4-yl | 1.0 | 21.6 | 70% aq. acetone | [1] |
| exo-tricyclo[3.3.0.0²,⁸]oct-4-yl | ~0.28 | 49.9 | 70% aq. acetone | [1] |
Note: The hydrolysis of the exo-tosylate was significantly slower, requiring a higher temperature to achieve a comparable rate. This highlights the greater steric hindrance of the exo position in this particular tricyclic system, which is an interesting contrast to simpler bicyclic systems like norbornane.[2] This suggests that the specific geometry of the tricyclo[5.2.1.0²,⁶]decane skeleton will play a critical role in determining the relative reactivities of its endo and exo isomers.
Experimental Protocols
To facilitate direct comparison of the reactivity of endo- and exo-tricyclo[5.2.1.0²,⁶]decan-8-ol, the following detailed experimental protocols are provided.
Synthesis and Separation of endo- and exo-Tricyclo[5.2.1.0²,⁶]decan-8-ol
The synthesis of the individual isomers typically starts from the commercially available tricyclo[5.2.1.0²,⁶]decan-8-one.
Protocol:
-
Reduction of Tricyclo[5.2.1.0²,⁶]decan-8-one: To a solution of tricyclo[5.2.1.0²,⁶]decan-8-one (1 equivalent) in methanol, add sodium borohydride (1.5 equivalents) portion-wise at 0 °C. Stir the reaction mixture at room temperature for 4 hours.
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield a mixture of endo- and exo-tricyclo[5.2.1.0²,⁶]decan-8-ol.
-
Isomer Separation: The separation of the endo and exo isomers can be achieved by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The polarity of the two isomers is sufficiently different to allow for their isolation. The relative elution order should be determined by thin-layer chromatography (TLC).
Comparative Oxidation using Jones Reagent
This experiment will compare the rate of oxidation of the endo and exo alcohols to the corresponding ketone.
Protocol:
-
Preparation of Jones Reagent: Dissolve 26.7 g of chromium trioxide in 23 mL of concentrated sulfuric acid and carefully dilute with water to a final volume of 100 mL.
-
Oxidation Reaction: In two separate flasks, dissolve equimolar amounts of endo- and exo-tricyclo[5.2.1.0²,⁶]decan-8-ol in acetone. Cool the solutions to 0 °C in an ice bath.
-
Rate Monitoring: Add Jones reagent dropwise to each flask while monitoring the reaction progress by TLC or gas chromatography (GC). Record the time required for the complete disappearance of the starting alcohol. The relative rates can be determined by comparing these times.
Comparative Esterification with Acetic Anhydride
This protocol compares the acylation rate of the two isomers.
Protocol:
-
Reaction Setup: In two separate flasks, dissolve equimolar amounts of endo- and exo-tricyclo[5.2.1.0²,⁶]decan-8-ol in pyridine.
-
Esterification: Add acetic anhydride (1.1 equivalents) to each flask at room temperature.
-
Kinetic Analysis: Monitor the formation of the corresponding acetate ester over time by taking aliquots from the reaction mixture and analyzing them by GC or NMR spectroscopy. The relative rates can be determined by comparing the initial rates of ester formation.
Visualizations
Logical Workflow for Reactivity Comparison
Caption: Workflow for the synthesis, separation, and comparative reactivity analysis of endo- and exo-tricyclo[5.2.1.0²,⁶]decan-8-ol.
Signaling Pathway Analogy: Steric Hindrance Affecting Reactivity
Caption: Steric hindrance dictates the reaction pathway and rate for exo vs. endo isomers.
References
"efficacy of different purification techniques for Octahydro-4,7-methano-1H-indenol"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of common purification techniques for Octahydro-4,7-methano-1H-indenol, a versatile bicyclic alcohol with applications in fragrance chemistry and as a synthetic intermediate. The selection of an appropriate purification method is critical for obtaining the desired purity and yield, which is paramount in research and development settings. This document outlines the principles, experimental protocols, and efficacy of various methods, supported by available data.
Comparison of Purification Techniques
The purification of this compound and its derivatives typically involves one or a combination of the following techniques: distillation, column chromatography, and recrystallization. High-Performance Liquid Chromatography (HPLC) is often employed for the challenging separation of its stereoisomers.
| Technique | Principle | Typical Purity | Yield | Scale | Advantages | Disadvantages |
| Vacuum Distillation | Separation based on differences in boiling points at reduced pressure. | Moderate to High | High | Large | - Cost-effective for large quantities- Efficient for removing non-volatile impurities- Relatively fast | - Not suitable for thermally labile compounds- Ineffective for separating isomers with close boiling points |
| Column Chromatography | Separation based on differential adsorption of components to a stationary phase. | High to Very High | Moderate to High | Small to Large | - High resolution- Adaptable to various scales- Can separate complex mixtures | - Can be time-consuming- Requires significant solvent volumes- Potential for sample loss on the column |
| Recrystallization | Purification of a solid based on differences in solubility in a specific solvent. | Very High | Low to Moderate | Small to Large | - Can yield very pure crystalline product- Relatively simple and inexpensive | - Dependent on finding a suitable solvent- Can result in significant product loss- Not effective for all compounds |
| Preparative HPLC | High-resolution separation based on partitioning between a mobile and stationary phase under high pressure. | Very High | Low to Moderate | Small to Medium | - Excellent for separating stereoisomers and closely related impurities- High purity achievable | - Expensive equipment and solvents- Lower throughput compared to other methods- Can be complex to develop a method |
Experimental Protocols
Detailed methodologies for the key purification techniques are provided below. These protocols are generalized and may require optimization based on the specific impurity profile of the crude product.
Vacuum Distillation
Objective: To purify crude this compound by separating it from less volatile impurities.
Apparatus:
-
Round-bottom flask
-
Short path distillation head with condenser and collection flask
-
Heating mantle with stirrer
-
Vacuum pump with a cold trap
-
Thermometer
Procedure:
-
The crude this compound is placed in the round-bottom flask with a magnetic stir bar.
-
The distillation apparatus is assembled, ensuring all joints are properly sealed.
-
The system is slowly evacuated to the desired pressure.
-
The heating mantle is turned on, and the temperature is gradually increased.
-
The fraction corresponding to the boiling point of this compound at the applied pressure is collected.
-
The system is allowed to cool to room temperature before releasing the vacuum.
Column Chromatography
Objective: To achieve high purity by separating this compound from impurities with different polarities.
Materials:
-
Glass chromatography column
-
Silica gel (60-120 mesh)
-
Eluent (e.g., a mixture of hexanes and ethyl acetate)
-
Crude this compound
-
Collection tubes
Procedure:
-
A slurry of silica gel in the chosen eluent is prepared and packed into the column.
-
A small amount of sand is added to the top of the silica bed to prevent disturbance.
-
The crude product is dissolved in a minimal amount of the eluent and loaded onto the column.
-
The eluent is passed through the column, and fractions are collected in separate tubes.
-
The composition of the fractions is monitored by Thin Layer Chromatography (TLC).
-
Fractions containing the pure product are combined and the solvent is removed under reduced pressure.
Preparative High-Performance Liquid Chromatography (HPLC)
Objective: For the high-resolution separation of stereoisomers or challenging impurities.
Apparatus:
-
Preparative HPLC system with a suitable detector (e.g., UV or RI)
-
Preparative reverse-phase column (e.g., C18)
-
Mobile phase (e.g., a mixture of acetonitrile and water)
-
Crude or partially purified this compound
Procedure:
-
The preparative HPLC system is equilibrated with the mobile phase.
-
The sample is dissolved in the mobile phase and injected onto the column.
-
The separation is monitored using the detector, and fractions corresponding to the desired peaks are collected.
-
The collected fractions are analyzed for purity.
-
The solvent is removed from the pure fractions, typically by rotary evaporation or lyophilization.
Workflow and Decision Making
The selection of a purification strategy often involves a multi-step approach. The following diagram illustrates a typical workflow for the purification of this compound.
Caption: Purification workflow for this compound.
This guide provides a foundational understanding of the purification techniques applicable to this compound. The optimal method will depend on the specific requirements for purity, the nature of the impurities, the available equipment, and the desired scale of the operation. For critical applications, a combination of these techniques may be necessary to achieve the highest purity standards.
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
